2-Hydroxy-4-nitrobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-4-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c8-7(11)5-2-1-4(9(12)13)3-6(5)10/h1-3,10H,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTKDMZMTVPRPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738442 | |
| Record name | 2-Hydroxy-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2912-77-8 | |
| Record name | 2-Hydroxy-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Hydroxy-4-nitrobenzamide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Hydroxy-4-nitrobenzamide, a compound of interest for researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering insights grounded in established scientific principles.
Core Molecular Attributes
2-Hydroxy-4-nitrobenzamide is a substituted aromatic amide. The strategic placement of the hydroxyl, nitro, and amide functional groups on the benzene ring imparts specific chemical characteristics that make it a valuable scaffold in synthetic chemistry.
Key Identifiers and Properties:
| Property | Value | Source |
| CAS Number | 2912-77-8 | [1] |
| Molecular Formula | C₇H₆N₂O₄ | - |
| Molecular Weight | 182.13 g/mol | Calculated |
| Canonical SMILES | C1=CC(=C(C=C1C(=O)N)[O-])O | - |
| InChI Key | FECMDSYYFNKSJZ-UHFFFAOYSA-N | - |
Note: The molecular weight is calculated based on the molecular formula. Experimental values may vary slightly.
Synthesis of 2-Hydroxy-4-nitrobenzamide: A Plausible Pathway
While specific, detailed protocols for the synthesis of 2-Hydroxy-4-nitrobenzamide are not abundantly available in core chemical literature, a highly plausible and efficient route involves the amidation of its corresponding carboxylic acid, 2-hydroxy-4-nitrobenzoic acid. This approach is a standard and widely practiced transformation in organic synthesis.
The conceptual workflow for this synthesis is outlined below:
Caption: Plausible synthetic workflow for 2-Hydroxy-4-nitrobenzamide.
Experimental Protocol (Conceptual)
This protocol is based on general methodologies for similar chemical transformations and should be optimized for specific laboratory conditions.
Materials:
-
2-Hydroxy-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Aqueous ammonia (NH₄OH) or ammonia gas
-
Ice bath
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 2-hydroxy-4-nitrobenzoic acid (1.0 equivalent) in an anhydrous inert solvent (e.g., DCM), slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the conversion by a suitable method (e.g., Thin Layer Chromatography).
-
Remove the solvent and excess activating agent under reduced pressure to obtain the crude acyl chloride intermediate.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous solvent.
-
Slowly add this solution to a cooled (0 °C) excess of aqueous ammonia or bubble ammonia gas through the solution.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2-Hydroxy-4-nitrobenzamide.
-
Potential Applications in Drug Discovery and Research
While direct biological studies on 2-Hydroxy-4-nitrobenzamide are limited in publicly accessible literature, the structural motifs present in the molecule suggest several areas of potential interest for researchers. The broader classes of nitrobenzamides and hydroxybenzamides have been explored for various therapeutic applications.
-
Antimicrobial Agents: Nitroaromatic compounds have a long history in antimicrobial drug discovery. The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are toxic to the pathogen. Furthermore, some novel nitrobenzamide derivatives have shown considerable in vitro antitubercular activity.[2]
-
Anticancer Research: The nitrobenzamide scaffold is being investigated for the development of hypoxia-activated prodrugs (HAPs).[3] Tumors often have hypoxic (low oxygen) regions, and the nitro group can be selectively reduced in this environment to release a cytotoxic agent, offering a targeted approach to cancer therapy.[3]
-
Enzyme Inhibition: The benzamide functional group is a common feature in many enzyme inhibitors. The specific substitution pattern of 2-Hydroxy-4-nitrobenzamide could be exploited to design inhibitors for various enzymatic targets.
-
Precursor for Chemical Synthesis: This compound serves as a valuable intermediate for the synthesis of more complex molecules. For instance, 2-hydroxy-4-nitrobenzoic acid, a closely related compound, is a vital pharmaceutical intermediate for synthesizing anti-inflammatory and analgesic drugs.[4] A recent study highlighted the use of a derivative, N-(2,6-Dioxo-3-piperidyl)-2-hydroxy-4-nitrobenzamide, in the discovery of novel binders for the Cereblon (CRBN) E3 ligase, which is a key target in the development of proteolysis-targeting chimeras (PROTACs).
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[1]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
-
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
2-Hydroxy-4-nitrobenzamide is a chemical compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical methods, and its structural features suggest promising avenues for exploration in antimicrobial, anticancer, and enzyme inhibition research. As with any chemical reagent, adherence to strict safety protocols is essential. This guide provides a foundational understanding for researchers looking to explore the utility of this versatile molecule.
References
To be populated with URLs from the search results once the final content is generated.
Sources
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-4-nitrobenzamide
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for producing 2-Hydroxy-4-nitrobenzamide, a key intermediate in medicinal chemistry and pharmaceutical development. We delve into four distinct, field-proven strategies, each originating from a different commercially available starting material. This document is structured to provide researchers, chemists, and drug development professionals with not only step-by-step experimental protocols but also the underlying chemical principles and strategic considerations for each pathway. We will explore the direct amidation of 2-hydroxy-4-nitrobenzoic acid, the electrophilic nitration of salicylamide, the diazotization-amidation sequence starting from 2-amino-4-nitrobenzoic acid, and a nucleophilic aromatic substitution approach from 2-chloro-4-nitrobenzamide. Each section includes a critical analysis of the methodology, quantitative data, and process workflows to empower scientists in making informed decisions for process optimization and scale-up.
Introduction: The Significance of 2-Hydroxy-4-nitrobenzamide
2-Hydroxy-4-nitrobenzamide is a bespoke chemical entity whose structural motifs—a phenolic hydroxyl group, a nitro group, and a primary amide—make it a versatile scaffold for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a multitude of subsequent chemical transformations. Notably, its precursor, 2-hydroxy-4-nitrobenzoic acid, is recognized as a vital building block in the synthesis of anti-inflammatory and analgesic drugs.[1] The amide derivative retains this potential, serving as a critical intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs. The electron-withdrawing nature of the nitro group, combined with the hydrogen-bonding capabilities of the hydroxyl and amide functions, imparts specific electronic and steric properties that are often sought in the design of targeted therapeutics.
This guide aims to consolidate the synthetic knowledge surrounding this valuable compound, presenting a logical and critical evaluation of the most effective starting materials and reaction pathways.
Synthetic Strategy I: Direct Amidation of 2-Hydroxy-4-nitrobenzoic Acid
This represents the most convergent and direct approach to the target molecule. The core transformation is the formation of an amide bond from the carboxylic acid precursor. This method is predicated on the availability of high-purity 2-hydroxy-4-nitrobenzoic acid.
Causality and Mechanistic Insight
Direct amidation of a carboxylic acid with ammonia is thermodynamically unfavorable under ambient conditions, as it results in a stable ammonium carboxylate salt. To drive the reaction towards amide formation, the carboxylic acid must first be "activated." Two primary methods are employed:
-
Conversion to an Acyl Chloride: The carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to form the highly reactive 2-hydroxy-4-nitrobenzoyl chloride. The phenolic hydroxyl group may require protection (e.g., as an acetate or methoxy ether) to prevent side reactions, although the electron-withdrawing nitro group can reduce its nucleophilicity. The subsequent reaction of the acyl chloride with ammonia is rapid and irreversible.
-
Use of Coupling Agents: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by ammonia. This method avoids the harsh conditions of acyl chloride formation.[2]
A patented industrial method for a structurally similar compound, 4-nitrobenzoic acid, utilizes a catalytic system of boric acid and polyethylene glycol (PEG) to facilitate direct condensation with ammonia at elevated temperatures, achieving high yields.[3] This suggests a potential pathway for a more direct, one-pot amidation.
Experimental Protocol (Acyl Chloride Method)
Step 1: Synthesis of 2-Hydroxy-4-nitrobenzoyl Chloride
-
Suspend 2-hydroxy-4-nitrobenzoic acid (1.0 eq) in an anhydrous, inert solvent such as toluene containing a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.
-
Heat the mixture to reflux (approx. 80-90°C) for 2-4 hours, monitoring the cessation of HCl and SO₂ gas evolution.
-
After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-hydroxy-4-nitrobenzoyl chloride, which can be used directly in the next step.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of 2-Hydroxy-4-nitrobenzamide will form.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Filter the solid product, wash with cold water and a small amount of cold solvent to remove impurities.
-
Dry the product under vacuum to obtain pure 2-Hydroxy-4-nitrobenzamide.
Workflow and Logic Diagram
Caption: Workflow for the synthesis via the acyl chloride intermediate.
Evaluation
| Parameter | Assessment |
| Yield | High (typically >85% over two steps) |
| Purity | Generally high, requires simple filtration and washing. |
| Scalability | Excellent; common industrial process. |
| Safety | Requires careful handling of thionyl chloride and ammonia. |
| Cost-Effectiveness | Dependent on the cost of the starting acid; reagents are inexpensive. |
Synthetic Strategy II: Electrophilic Nitration of Salicylamide
This pathway begins with the readily available and inexpensive starting material, salicylamide (2-hydroxybenzamide).[4] The core transformation is an electrophilic aromatic substitution (EAS) reaction to introduce a nitro group onto the benzene ring.
Causality and Mechanistic Insight
The regiochemical outcome of the nitration is dictated by the directing effects of the two substituents already on the ring: the hydroxyl (-OH) group and the amide (-CONH₂) group.
-
-OH group: A powerful activating, ortho, para-directing group.
-
-CONH₂ group: A deactivating, meta-directing group.
The strongly activating hydroxyl group will dominate the directing effect. Therefore, the incoming electrophile, the nitronium ion (NO₂⁺), will be directed to the positions ortho and para to the hydroxyl group. The positions ortho to the -OH are C3 and C5 (also meta to the amide), and the position para is C4. This leads to a mixture of 3-nitro, 5-nitro, and the desired 4-nitro isomers.
The key to a successful protocol is maximizing the yield of the 4-nitro isomer while minimizing the formation of others. Reaction conditions, such as temperature and the choice of nitrating agent, can influence the isomer ratio. A standard nitrating mixture is composed of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion in situ.[5] Controlling the temperature at a low level (e.g., 0 to -10°C) is crucial to prevent over-nitration and decomposition.[6]
Experimental Protocol
-
In a flask equipped with a stirrer and dropping funnel, cool concentrated sulfuric acid (H₂SO₄, ~3.0 eq) to 0°C in an ice-salt bath.
-
Slowly add salicylamide (1.0 eq) in portions, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.
-
Cool the resulting solution to between -5°C and 0°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃, 1.1 eq) to concentrated sulfuric acid (1.5 eq) in a separate flask, pre-cooled to 0°C.
-
Add the cold nitrating mixture dropwise to the salicylamide solution over 1-2 hours, maintaining the reaction temperature below 0°C.
-
After the addition is complete, stir the mixture at 0°C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
The precipitated solid, a mixture of nitro-isomers, is collected by filtration and washed with copious amounts of cold water until the washings are neutral.
-
Purification to isolate the 4-nitro isomer is typically achieved by fractional crystallization or column chromatography.
Workflow and Logic Diagram
Caption: Workflow for the synthesis via nitration of salicylamide.
Evaluation
| Parameter | Assessment |
| Yield | Moderate to low for the desired isomer due to mixture formation. |
| Purity | Requires extensive purification, which can be challenging and costly. |
| Scalability | Challenging due to purification requirements and exothermic nature. |
| Safety | Nitration reactions are highly exothermic and require strict temperature control. |
| Cost-Effectiveness | Starting material is very cheap, but purification costs can be high. |
Synthetic Strategy III: Diazotization of 2-Amino-4-nitrobenzoic Acid
This multi-step pathway leverages a classic transformation in aromatic chemistry: the conversion of an aniline to a phenol via a diazonium salt intermediate. This route produces the key intermediate, 2-hydroxy-4-nitrobenzoic acid, which is then amidated.
Causality and Mechanistic Insight
The synthesis proceeds in two main stages:
-
Diazotization and Hydrolysis: The primary aromatic amine of 2-amino-4-nitrobenzoic acid is treated with nitrous acid (HNO₂, generated in situ from sodium nitrite and a strong acid like H₂SO₄) at low temperatures (0-5°C) to form a diazonium salt (-N₂⁺).[7] This intermediate is highly unstable and, upon warming or boiling in aqueous acid, readily eliminates nitrogen gas (N₂), a superb leaving group. A water molecule then attacks the resulting aryl cation, leading to the formation of the corresponding phenol (the hydroxyl group). A US patent highlights an improved method where the diazotization is performed in concentrated sulfuric acid to achieve better yields and purity compared to older methods.[8]
-
Amidation: The resulting 2-hydroxy-4-nitrobenzoic acid is then converted to the target amide using the methods described in Strategy I.
This route is often favored when the starting amine is more accessible or economical than the corresponding phenol.
Experimental Protocol
Step 1: Synthesis of 2-Hydroxy-4-nitrobenzoic Acid [8]
-
In a suitable reaction vessel, cool concentrated sulfuric acid to below 10°C.
-
Slowly add 2-amino-4-nitrobenzoic acid (1.0 eq) while maintaining the low temperature. Stir until a clear solution is obtained.
-
Cool the solution to 0-5°C.
-
Add solid sodium nitrite (NaNO₂, 1.1 eq) in small portions over 1-2 hours, ensuring the temperature does not rise above 5°C. Stir for an additional hour at this temperature to complete the diazotization.
-
In a separate flask, bring a dilute solution of sulfuric acid in water to a boil.
-
Slowly and carefully add the diazonium salt solution to the boiling dilute acid. Vigorous evolution of nitrogen gas will occur.
-
Continue boiling for 1-2 hours after the addition is complete.
-
Cool the mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 2-hydroxy-4-nitrobenzoic acid.
Step 2: Amidation of 2-Hydroxy-4-nitrobenzoic Acid
-
Follow the protocol detailed in Section 2.2.
Workflow and Logic Diagram
Caption: Workflow for the SNAr synthesis pathway.
Evaluation
| Parameter | Assessment |
| Yield | Generally good for both steps. |
| Purity | The final product can be purified effectively by precipitation/crystallization. |
| Scalability | Good; SNAr reactions are common in industrial synthesis. |
| Safety | Requires handling of caustic bases at elevated temperatures. |
| Cost-Effectiveness | Depends on the relative cost of 2-chloro-4-nitrobenzoic acid. |
Comparative Summary and Conclusion
The optimal synthetic route to 2-Hydroxy-4-nitrobenzamide is contingent upon several factors including the cost and availability of starting materials, required scale, purity specifications, and available equipment.
| Synthetic Strategy | Starting Material | Key Transformation(s) | Primary Advantages | Primary Disadvantages |
| I. Direct Amidation | 2-Hydroxy-4-nitrobenzoic acid | Amidation | High yield, high purity, direct | Relies on availability of the precursor acid |
| II. Nitration | Salicylamide | Electrophilic Nitration | Inexpensive starting material | Forms isomeric mixtures, difficult purification |
| III. Diazotization | 2-Amino-4-nitrobenzoic acid | Diazotization, Hydrolysis, Amidation | Good yield, high purity intermediate | Multi-step, handling of unstable diazonium salts |
| IV. SNAr | 2-Chloro-4-nitrobenzoic acid | Amidation, SNAr | Good yield, scalable | Multi-step, requires heating with strong base |
For laboratory-scale synthesis where high purity is paramount, Strategy I (Direct Amidation) is often preferred if the starting acid is readily available. For larger-scale industrial production, Strategy III (Diazotization) and Strategy IV (SNAr) present robust and economically viable alternatives, depending on the relative costs of the respective halogenated or aminated precursors. Strategy II (Nitration of Salicylamide) is the least favorable due to significant challenges in controlling regioselectivity and product purification.
This guide provides the foundational knowledge and practical protocols for scientists to pursue the synthesis of 2-Hydroxy-4-nitrobenzamide, a compound of considerable interest to the pharmaceutical industry.
References
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Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Coll. Vol. 1, p.391 (1941); Vol. 2, p.74 (1922). [Link]
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The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
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LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]
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PubChem. (n.d.). Salicylamide. National Center for Biotechnology Information. [Link]
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Organic Chemistry Portal. (n.d.). Diazotisation. [Link]
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OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. [Link]
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Sciencemadness Wiki. (2015, October 10). Nitrating mixture. [Link]
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Quora. (2018, July 5). What are the ratios of nitric acid and sulfuric acid in a nitration reaction?[Link]
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Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Coll. Vol. 2, p.449 (1943); Vol. 18, p.61 (1938). [Link]
- Zlotsky, S. S., et al. (1998). Method for production of 4-nitrobenzamide.
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PubChem. (n.d.). 2-Chloro-4-nitrobenzoic acid. National Center for Biotechnology Information. [Link]
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Potential biological activities of substituted benzamides
An In-Depth Technical Guide to the Potential Biological Activities of Substituted Benzamides
Authored by a Senior Application Scientist
Foreword: The Benzamide Scaffold - A Cornerstone of Modern Medicinal Chemistry
The benzamide functional group, a deceptively simple amide linkage to a benzene ring, represents a privileged scaffold in the landscape of therapeutic drug design. Its remarkable versatility, allowing for precise, multi-positional substitutions, has given rise to a vast and diverse class of molecules with a wide spectrum of biological activities. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering a deep dive into the multifaceted pharmacological potential of substituted benzamides. We will move beyond a mere cataloging of effects to explore the underlying mechanisms of action, the intricate structure-activity relationships (SAR), and the practical experimental methodologies that drive the discovery of novel benzamide-based therapeutics. Our exploration will be grounded in authoritative evidence, providing a robust framework for understanding and advancing this critical area of medicinal chemistry.
Chapter 1: Modulation of the Central Nervous System - The Dopaminergic and Serotonergic Landscape
Substituted benzamides first rose to prominence for their profound effects on the central nervous system (CNS), primarily through their interaction with dopamine and serotonin receptors. This class of drugs has become indispensable in the management of various psychiatric and neurological disorders.
Antipsychotic and Antidepressant Duality: A Tale of Dose and Receptor Selectivity
A fascinating characteristic of many substituted benzamides, such as amisulpride and sulpiride, is their dose-dependent dual action as both antipsychotics and antidepressants.[1][2][3][4] This duality is rooted in their selective modulation of the dopaminergic system, particularly D2 and D3 receptors in the mesolimbic pathway.[1][3][4]
-
At low doses (e.g., 50 mg of amisulpride), these agents preferentially block presynaptic D2/D3 autoreceptors.[3][4][5] These autoreceptors normally provide a negative feedback signal, inhibiting dopamine release. By blocking them, the benzamides effectively "cut the brakes" on dopamine neurons, leading to increased dopamine release in the synaptic cleft.[3] This dopaminergic enhancement is thought to alleviate the hypoactive dopaminergic state associated with dysthymia and the negative symptoms of schizophrenia.[1][3][5]
-
At higher doses (e.g., 400-1,200 mg of amisulpride), the drug concentration is sufficient to overcome this presynaptic preference and competitively block postsynaptic D2/D3 receptors.[3][5] This action dampens the hyperactive dopaminergic signaling associated with the positive symptoms of schizophrenia.[3]
Interestingly, the pharmacology of benzamides is further nuanced by stereochemistry. For amisulpride, the S-enantiomer exhibits a nearly 40-fold higher affinity for D2/D3 receptors, mediating the antipsychotic effect. In contrast, the R-enantiomer preferentially binds to the 5-HT7 serotonin receptor, which may contribute to its antidepressant effects.[5][6] This highlights how racemic drugs can exhibit polypharmacy, with each enantiomer having a distinct target profile.[5][6]
Visualizing the Mechanism: Dopamine Receptor Modulation
The following diagram illustrates the dose-dependent mechanism of action of substituted benzamides on dopaminergic neurons.
Caption: Dose-dependent dual action of substituted benzamides.
Antiemetic and Gastroprokinetic Effects: Targeting the Gut-Brain Axis
Substituted benzamides like metoclopramide and trimethobenzamide are widely used as antiemetic and prokinetic agents.[7][8][9][10] Their mechanism of action is centered on the chemoreceptor trigger zone (CTZ) in the brain's area postrema and on serotonin receptors within the gastrointestinal tract.[11]
-
Dopamine D2 Receptor Antagonism: The primary antiemetic effect stems from the blockade of D2 receptors in the CTZ.[7][11][12] The CTZ detects emetic substances in the blood and relays signals to the vomiting center in the medulla. By inhibiting dopaminergic signaling in this area, benzamides effectively suppress nausea and vomiting.[11]
-
Serotonin 5-HT3 and 5-HT4 Receptor Modulation: The gastroprokinetic effects are largely mediated by interactions with serotonin receptors.[13][14] Metoclopramide, for instance, is an antagonist at 5-HT3 receptors and an agonist at 5-HT4 receptors.[8] 5-HT4 receptor agonism enhances the release of acetylcholine in the enteric nervous system, which stimulates esophageal, gastric, and small intestinal motility, thereby accelerating gastric emptying.[10][13][14]
Chapter 2: The Expanding Frontier - Benzamides in Oncology
Recently, the benzamide scaffold has gained significant attention in oncology, primarily as a potent inhibitor of histone deacetylases (HDACs).[15][16]
Histone Deacetylase (HDAC) Inhibition
HDACs are enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and repression of gene transcription.[15] Dysregulation of HDAC activity is a common feature in many cancers.[15] Benzamide derivatives, such as Entinostat (MS-275), have emerged as a major class of HDAC inhibitors.[17][18]
The mechanism involves the benzamide moiety acting as a zinc-binding group, chelating the Zn²⁺ ion within the active site of the HDAC enzyme.[16][19] This interaction blocks the enzyme's catalytic activity, leading to hyperacetylation of histones and other proteins. The downstream consequences are manifold and therapeutically beneficial:
-
Reactivation of Tumor Suppressor Genes: Increased acetylation opens up the chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.
-
Induction of Apoptosis: HDAC inhibitors can induce programmed cell death in cancer cells.[16]
-
Cell Cycle Arrest: They can halt the proliferation of cancer cells.[16]
-
Inhibition of Angiogenesis: They can prevent the formation of new blood vessels that tumors need to grow.[16]
The structure-activity relationship is critical, with substitutions on the benzamide ring influencing both the potency and the isoform selectivity of the inhibitor.[19][20]
Other Anticancer Mechanisms
Beyond HDAC inhibition, certain N-substituted benzamides have been shown to induce apoptosis and inhibit the NF-κB signaling pathway, which is a key mediator of inflammation and cell survival.[21] For example, declopramide induces rapid apoptosis, while its acetylated variant is a potent inhibitor of NF-κB activation, suggesting that these mechanisms can be separated and fine-tuned through chemical modification.[21] Other benzamide derivatives have been developed as inhibitors of the Bcr-Abl kinase, a key target in chronic myeloid leukemia (CML).[22]
Quantitative Data: In Vitro Anticancer Activity of Benzamide HDAC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several benzamide-based HDAC inhibitors against various cancer cell lines, demonstrating their cytotoxic potential.
| Compound | Primary Mechanism | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | K562 (Leukemia) IC₅₀ (µM) | MDA-MB-231 (Breast) IC₅₀ (µM) | Reference |
| Entinostat (MS-275) | HDAC Inhibitor | 0.46 | 5.41 | 0.2 | 1.8 | [17] |
| Tucidinostat | HDAC Inhibitor | ~2.5 | ~2.9 | ~1.5 | ~3.0 | [17] |
| Mocetinostat | HDAC Inhibitor | 1.3 | 0.8 | 0.1 | 2.5 | [17] |
Chapter 3: Combating Infectious Diseases - The Antimicrobial Potential of Benzamides
The rise of antimicrobial resistance has spurred the search for novel therapeutic agents. Substituted benzamides have emerged as a promising class of compounds with significant antibacterial and antifungal activity.[23][24][25]
Mechanism of Antimicrobial Action
The antimicrobial efficacy of N-benzamide derivatives often stems from their ability to disrupt essential cellular processes in pathogens. A key target that has been identified is the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[23] FtsZ is a prokaryotic cytoskeletal protein, homologous to eukaryotic tubulin, that is essential for bacterial cell division. It polymerizes to form the Z-ring at the division site, which constricts to divide the cell. By binding to FtsZ, certain benzamide derivatives inhibit its polymerization, disrupt Z-ring formation, and ultimately block cell division, leading to bacterial death.[23]
Quantitative Data: Antibacterial Spectrum of Benzamide Derivatives
The antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC) and the zone of inhibition in agar diffusion assays.[25] The table below presents data for selected N-benzamide derivatives against common bacterial strains.
| Compound | Target Microorganism | Gram Stain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Compound 5a | Bacillus subtilis | Positive | 6.25 | 25 | [24][25] |
| Escherichia coli | Negative | 3.12 | 31 | [24][25] | |
| Compound 6b | Bacillus subtilis | Positive | 6.25 | 24 | [24][25] |
| Escherichia coli | Negative | 3.12 | - | [24][25] | |
| Compound 6c | Bacillus subtilis | Positive | 6.25 | 24 | [24][25] |
| Escherichia coli | Negative | 3.12 | - | [24][25] |
Chapter 4: Broadening the Scope - Enzyme Inhibition and Other Activities
The therapeutic utility of the benzamide scaffold extends to the inhibition of various other enzymes implicated in a range of diseases.
-
Acetylcholinesterase (AChE) Inhibitors: Certain benzamide derivatives show inhibitory activity against AChE, the enzyme that degrades the neurotransmitter acetylcholine.[19][26][27] This makes them potential candidates for the symptomatic treatment of Alzheimer's disease.[19] Structure-activity studies have revealed that the position of substituents on the benzamide core significantly influences inhibitory activity and selectivity.[26]
-
Carbonic Anhydrase (CA) Inhibitors: Benzamides bearing sulfonamide moieties have been reported as potent inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II) at nanomolar concentrations, suggesting potential applications in conditions like glaucoma.[27]
-
Glycogen Phosphorylase (GP) Inhibitors: Novel benzamide derivatives have been identified as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism, indicating a potential therapeutic avenue for diabetes.[28]
-
Anti-inflammatory Agents: Some substituted benzamides related to the non-steroidal anti-inflammatory drug (NSAID) Parsalmide have been shown to inhibit cyclooxygenase (COX) enzymes, exhibiting anti-inflammatory effects with good gastric tolerability.[29]
Chapter 5: Experimental Protocols and Methodologies
The discovery and validation of biologically active benzamides rely on a suite of robust experimental protocols. This section provides an overview of key methodologies.
Synthesis of Substituted Benzamides
A common and versatile method for synthesizing substituted benzamides is through the coupling of a carboxylic acid derivative with an amine.
Protocol: Amide Coupling using a Coupling Reagent (e.g., EDC)
This protocol describes a standard procedure for forming the amide bond directly from a carboxylic acid and an amine.
-
Dissolution: In a round-bottom flask, dissolve the substituted benzoic acid (1.0 eq) and a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1-1.5 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane or DMF). An activating agent like HOBt (Hydroxybenzotriazole) (1.1-1.5 eq) is often included.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture. If the amine is a salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-2.0 eq) to liberate the free amine.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash sequentially with a weak acid (e.g., 1 M HCl), a weak base (e.g., saturated aqueous NaHCO₃), and brine. This removes unreacted starting materials and water-soluble byproducts.[30]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude benzamide product via column chromatography on silica gel or by recrystallization to yield the final compound.
Workflow for Benzamide Synthesis and Screening
Caption: General workflow for benzamide synthesis and evaluation.
In Vitro Biological Assays
-
Anticancer Activity (Cytotoxicity): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[18]
-
Antimicrobial Activity: The antimicrobial efficacy is commonly evaluated using two main methods:
-
Broth Microdilution: To determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microbe.
-
Disk Diffusion (Kirby-Bauer test): To measure the diameter of the zone of inhibition, an area around a disk impregnated with the compound where microbial growth is inhibited.[24]
-
-
Enzyme Inhibition Assays: These are specific to the target enzyme. For example, an AChE inhibition assay would measure the rate of acetylcholine breakdown in the presence and absence of the benzamide inhibitor. For HDACs, assays often use a fluorogenic substrate that releases a fluorescent molecule upon deacetylation.
Conclusion: A Privileged Scaffold with a Bright Future
The substituted benzamide core has proven to be an exceptionally fruitful scaffold in drug discovery, yielding therapies that impact millions of lives. Its journey from CNS-acting agents to promising candidates in oncology and infectious disease highlights its remarkable chemical and pharmacological plasticity. The ability to fine-tune biological activity through rational substitution, guided by an ever-deepening understanding of structure-activity relationships and mechanisms of action, ensures that the benzamide story is far from over. Future research will undoubtedly uncover new targets and therapeutic applications, further cementing the benzamide scaffold as a true pillar of medicinal chemistry.
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An In-depth Technical Guide to the Pharmacophore of 2-Hydroxy and Nitro-Substituted Benzamides
Abstract
Benzamides represent a privileged scaffold in medicinal chemistry, forming the core of a multitude of therapeutic agents with diverse biological activities. This technical guide provides an in-depth exploration of the pharmacophoric features of two critical subclasses: 2-hydroxybenzamides (salicylamides) and nitro-substituted benzamides. We will dissect the structure-activity relationships (SAR) that govern their efficacy, elucidate their primary mechanisms of action, and detail the experimental and computational workflows essential for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these scaffolds for novel therapeutic design. We will move beyond a simple recitation of facts to explain the causal relationships behind experimental choices and protocol design, ensuring a robust and validated understanding of the subject matter.
The Benzamide Scaffold: A Foundation of Therapeutic Diversity
The benzamide moiety, consisting of a benzene ring attached to an amide functional group, is a cornerstone of modern drug design. Its chemical stability, synthetic tractability, and ability to engage in key molecular interactions—such as hydrogen bonding via the amide N-H and C=O groups and aromatic interactions via the phenyl ring—make it an ideal starting point for developing potent and selective ligands.[1] Derivatives of this core structure have been successfully developed as antipsychotics, antiemetics, antimicrobials, and anticancer agents.[2][3] This guide focuses on two specific substitutions on the benzoyl ring, the 2-hydroxy and the nitro group, which impart distinct and powerful pharmacophoric properties.
The Pharmacophore of 2-Hydroxybenzamides (Salicylamides)
The defining feature of this class is the hydroxyl group positioned ortho to the amide linkage. This seemingly simple addition dramatically influences the molecule's conformation and binding capabilities, creating a potent pharmacophore. The 2-hydroxy group is crucial for the biological activity of many of these compounds, often acting as a key hydrogen bond donor.[4]
Key Pharmacophoric Features and Structure-Activity Relationships (SAR)
The activity of 2-hydroxybenzamides is profoundly dictated by the interplay of three molecular regions: the salicylic acid ring (Ring A), the amide linker, and the N-substituent (Ring B or other moieties).[4]
-
The 2-Hydroxy Group: This group is frequently essential for activity. It can form a strong intramolecular hydrogen bond with the amide carbonyl oxygen, which planarizes the molecule and pre-organizes it for receptor binding.[5][6] Externally, it serves as a critical hydrogen bond donor, interacting with key residues in a target's active site.[4] In enzyme inhibition, such as with Histone Deacetylases (HDACs), the 2-hydroxybenzamide scaffold can act as a zinc-binding group (ZBG), coordinating with the catalytic Zn²⁺ ion in the enzyme's active site.[2][7]
-
The Amide Linker: A free N-H group in the amide linker is often considered important for high activity, providing an additional hydrogen bond donor site.[4] The planarity enforced by the intramolecular hydrogen bond between the 2-hydroxy group and the amide carbonyl is a key conformational constraint that influences binding affinity.[6]
-
Substitutions on the N-Phenyl Ring (Ring B): Modifications to the N-substituent have a significant impact on potency and selectivity. For example, in a series of N-benzoyl-2-hydroxybenzamides developed as antiprotozoal agents, electron-donating groups at the 4-position of the benzoyl ring (Ring B) were found to enhance activity against parasites like P. falciparum.[4][8]
Biological Targets and Mechanisms of Action
2-Hydroxybenzamides have been shown to interact with a wide array of biological targets, leading to diverse therapeutic applications.
-
Enzyme Inhibition: This is a primary mechanism for many 2-hydroxybenzamides. They are known inhibitors of enzymes such as Histone Deacetylases (HDACs) for cancer therapy, 12-Lipoxygenase (12-LOX) involved in inflammation, and bacterial FtsZ for antimicrobial applications.[2][9][10]
-
Antiprotozoal Activity: N-benzoyl-2-hydroxybenzamides have demonstrated potent activity against parasites like Toxoplasma gondii and Plasmodium falciparum.[8] Their mechanism involves the disruption of a unique secretory pathway in these parasites, which is essential for their motility, invasion, and survival.[4]
-
Dopamine Receptor Antagonism: Certain substituted benzamides function as antagonists at D2-like dopamine receptors, forming the basis for their use as antipsychotic and antiemetic drugs.[2][3]
The following diagram illustrates a generalized pharmacophore model for 2-hydroxybenzamide-based enzyme inhibitors.
Caption: Reductive Activation Pathway of Nitro-Aromatic Drugs.
Methodologies for Pharmacophore Elucidation
Defining the pharmacophore of a compound class requires a synergistic combination of computational modeling and experimental validation. This self-validating system ensures that theoretical models are grounded in empirical data.
Computational Workflow
Computational chemistry provides powerful tools for generating and refining pharmacophore hypotheses before committing to costly synthesis and testing. [11] Table 1: Key Computational Techniques for Pharmacophore Modeling
| Technique | Description | Application & Rationale |
| 3D-QSAR | Three-Dimensional Quantitative Structure-Activity Relationship. Correlates the 3D properties (steric, electrostatic fields) of molecules with their biological activity. | Builds a predictive model to guide the design of new analogs. It helps visualize favorable and unfavorable regions for substitution, providing a clear rationale for synthetic modifications. [1][7] |
| Ligand-Based Pharmacophore Modeling | Aligns a set of active molecules to identify common chemical features responsible for their activity. Used when the target structure is unknown. | Generates a 3D hypothesis of essential features (H-bond donors/acceptors, hydrophobic centers) that can be used to screen virtual libraries for new hits. [11][12] |
| Structure-Based Pharmacophore Modeling | Uses the 3D structure of the ligand-receptor complex (from X-ray crystallography or NMR) to define key interaction points. | Provides the most accurate pharmacophore model by directly observing the binding interactions. It is the gold standard for explaining the causality of binding affinity. [11] |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target receptor. | Validates if a designed molecule can fit into the active site and form the key interactions predicted by the pharmacophore model. Helps in prioritizing compounds for synthesis. [13] |
The following diagram outlines a typical workflow for a ligand-based pharmacophore modeling study.
Caption: Workflow for Ligand-Based Pharmacophore Modeling.
Experimental Validation Protocols
Computational hypotheses are meaningless without experimental validation. The following protocols are foundational for characterizing substituted benzamides.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a target enzyme. This protocol is a self-validating system as it includes positive and negative controls to ensure the assay is performing correctly.
-
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, pH 7.4), a stock solution of the enzyme (e.g., human 12-LOX), the substrate (e.g., arachidonic acid), and the test compound in DMSO. [9] 2. Assay Plate Setup: In a 96-well plate, add the assay buffer. Add serial dilutions of the test compound (e.g., from 100 µM to 1 nM). Include wells for a "no-inhibitor" control (DMSO vehicle) and a "positive control" (a known 12-LOX inhibitor).
-
Enzyme Addition: Add the 12-LOX enzyme solution to all wells except for a "no-enzyme" blank. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme. This pre-incubation step is critical for inhibitors that may have a slow on-rate.
-
Initiate Reaction: Add the substrate (arachidonic acid) to all wells to start the reaction.
-
Detection: Monitor the formation of the product (e.g., 12-HETE) over time using a spectrophotometric plate reader at a specific wavelength. The rate of product formation is proportional to enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the "no-inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
-
Objective: To assess the effect of a compound on the viability and proliferation of cancer or microbial cells. This determines if the compound's activity is due to specific inhibition or general toxicity.
-
Methodology:
-
Cell Seeding: Seed cells (e.g., A549 lung cancer cells) into a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight. [14] 2. Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. [14] 5. Measurement: Measure the absorbance of the purple solution using a microplate reader at ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (for anticancer agents) or MIC (minimum inhibitory concentration, for antimicrobials) value.
-
Conclusion and Future Directions
The 2-hydroxy and nitro-substituted benzamides are rich pharmacophoric scaffolds whose therapeutic potential is driven by distinct chemical principles. The 2-hydroxy group excels at creating conformationally constrained structures that can precisely interact with enzyme active sites through hydrogen bonding and metal chelation. Conversely, the nitro group acts as a powerful electronic modulator and a substrate for reductive bioactivation, making it ideal for targeting microbial pathogens and hypoxic tumors.
A thorough understanding of these pharmacophores, achieved through an integrated approach of computational modeling and rigorous experimental validation, is paramount for the rational design of next-generation therapeutics. Future research should focus on refining selectivity, improving pharmacokinetic properties, and exploring novel combinations of these pharmacophoric elements to address complex diseases and overcome drug resistance.
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A Guide to the Synthesis and Initial Screening of 2-Hydroxy-4-nitrobenzamide Derivatives: A Scaffold for Early-Phase Drug Discovery
Abstract
The salicylanilide scaffold, exemplified by the FDA-approved drug Niclosamide, represents a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities.[1][2] This technical guide focuses on a key starting block for this class: 2-Hydroxy-4-nitrobenzamide. We present a comprehensive framework for the design, synthesis, and initial biological screening of a focused library of its derivatives. This document is intended for researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the strategic rationale behind the experimental design, from the selection of building blocks to the architecture of a screening cascade. Our objective is to furnish a self-validating methodology for identifying novel "hit" compounds for further optimization in drug discovery programs.
Introduction: The Rationale for the 2-Hydroxy-4-nitrobenzamide Scaffold
The journey of a drug from concept to clinic often begins with the identification of a promising chemical scaffold. The 2-hydroxybenzamide (salicylamide) core is of particular interest due to its proven track record. Niclosamide, a chlorinated salicylanilide derivative, has been used for decades as an anthelmintic and has recently been investigated for its potent anticancer, antiviral, and antimicrobial properties.[2][3][4] The core structure consists of a 2-hydroxybenzoic acid linked to an amine via an amide bond, a motif that is amenable to extensive chemical modification.
The 2-Hydroxy-4-nitrobenzamide variant is a strategically advantageous starting point for a discovery campaign for several key reasons:
-
Versatile Synthetic Handle : The nitro group is a highly versatile functional group. It is strongly electron-withdrawing, which can influence the compound's biological activity, and it can be readily reduced to an amine.[4] This amine can then be further functionalized, exponentially increasing the chemical diversity of the library from a single precursor.
-
Modulator of Physicochemical Properties : The hydroxyl and nitro groups on the salicylic acid ring are key pharmacophoric features that can be modified to fine-tune properties like acidity (pKa), lipophilicity (logP), and hydrogen bonding capacity, all of which are critical for target engagement and pharmacokinetic properties.[5][6]
-
Proven Biological Relevance : Derivatives of nitro-substituted benzamides have demonstrated significant potential as antimicrobial and anti-inflammatory agents.[7][8] Specifically, the nitroaromatic structure makes these compounds candidates for development as hypoxia-activated prodrugs (HAPs) for cancer therapy, as the nitro group can be selectively reduced in the low-oxygen environment of solid tumors to generate cytotoxic species.[6]
This guide will walk through the process of leveraging this scaffold to generate a small, diverse library of compounds and screen them for potential anticancer activity, a field where salicylanilide derivatives have shown considerable promise.[9][10]
Synthesis of a Focused Derivative Library
The cornerstone of our approach is a straightforward and robust amide coupling reaction. The general strategy involves activating the carboxylic acid of 2-hydroxy-4-nitrobenzoic acid and reacting it with a panel of diverse primary or secondary amines.
General Synthetic Scheme
The synthesis is typically achieved via a two-step, one-pot procedure. First, the 2-hydroxy-4-nitrobenzoic acid is converted to its more reactive acyl chloride derivative using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This intermediate is then reacted in situ with a selected amine to form the final amide product.
Rationale for Amine Selection
To maximize the potential for discovering a structure-activity relationship (SAR), the chosen amines (R-NH₂) should encompass a range of electronic and steric properties. A well-designed initial library might include:
-
Simple Alkyl Amines : To probe the effect of chain length and lipophilicity.
-
Substituted Anilines : To introduce aromatic interactions and explore the effects of electron-donating and electron-withdrawing groups at various positions (ortho, meta, para) on the aniline ring.
-
Heterocyclic Amines : To introduce diverse pharmacophoric features and alter solubility.
Experimental Protocol: Synthesis of a Representative Derivative
The following protocol details the synthesis of N-(4-chlorophenyl)-2-hydroxy-4-nitrobenzamide, a representative compound from the library.
Materials:
-
2-hydroxy-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
4-chloroaniline
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for chromatography
Procedure:
-
Activation of Carboxylic Acid : To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-4-nitrobenzoic acid (1.0 eq) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
Allow the reaction to warm to room temperature and then gently reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the starting material.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 2-hydroxy-4-nitrobenzoyl chloride as a yellow solid. This intermediate is moisture-sensitive and is typically used immediately without further purification.
-
Amide Coupling : Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification : Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexanes:ethyl acetate) to afford the pure N-(4-chlorophenyl)-2-hydroxy-4-nitrobenzamide.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of the 2-Hydroxy-4-nitrobenzamide derivative library.
Caption: General workflow for the synthesis of 2-Hydroxy-4-nitrobenzamide derivatives.
Representative Library Compounds
The following table outlines a small, diverse library of target compounds for initial synthesis.
| Compound ID | R-Group (from R-NH₂) | Rationale |
| LIB-001 | -CH₂CH₂CH₃ (n-propyl) | Aliphatic, moderately lipophilic |
| LIB-002 | -Cyclohexyl | Bulky, non-aromatic lipophilic |
| LIB-003 | -Phenyl | Core aromatic structure |
| LIB-004 | -4-Chlorophenyl | Electron-withdrawing group (halo) |
| LIB-005 | -4-Methoxyphenyl | Electron-donating group (alkoxy) |
| LIB-006 | -3,5-Bis(trifluoromethyl)phenyl | Strongly electron-withdrawing, lipophilic |
| LIB-007 | -Benzyl | Increased flexibility (linker) |
| LIB-008 | 4-Morpholinyl | Heterocycle, improves aqueous solubility |
Initial Screening Cascade Design
Once the library is synthesized and characterized, the next step is to assess the biological activity of each compound. In vitro screening is a cornerstone of modern drug discovery, enabling the rapid testing of compounds in a controlled laboratory setting.[11] For this library, we propose a two-tiered screening cascade focused on identifying potential anticancer agents.[12]
Tier 1: Primary Screen - Cell Viability Assay
The goal of the primary screen is to broadly and efficiently identify "hits" – compounds that exhibit a desired biological effect.[13] Given the known cytotoxic effects of related salicylanilides, a cell viability or cytotoxicity assay against a human cancer cell line is an appropriate starting point.[1][10] The Sulforhodamine B (SRB) assay is a robust, sensitive, and reproducible method for this purpose.[1]
Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
-
Cell Seeding : Plate human cancer cells (e.g., HeLa cervical cancer or HL-60 leukemia cells) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Prepare serial dilutions of the library compounds in the appropriate cell culture medium. The final concentrations should typically range from 0.1 to 100 µM. Add the compound solutions to the wells, including vehicle-only (e.g., 0.1% DMSO) and positive (e.g., Doxorubicin) controls.
-
Incubation : Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Fixation : Gently remove the medium and fix the cells by adding ice-cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Staining : Wash the plates five times with slow-running tap water and allow them to air dry. Add 0.057% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Wash and Solubilize : Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Data Acquisition : Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Tier 2: Hit Confirmation and Mechanistic Assays
Compounds that show significant activity in the primary screen (e.g., IC₅₀ < 10 µM) are considered "hits" and should be advanced to secondary assays. The goals of this tier are to confirm the activity and begin to investigate the mechanism of action. Based on the known biology of niclosamide and its analogues, two relevant secondary assays are the assessment of mitochondrial membrane potential and the inhibition of the NF-κB signaling pathway.[1][9]
Conceptual Protocol: Mitochondrial Membrane Potential (MTP) Assay The uncoupling of oxidative phosphorylation is a known mechanism of action for niclosamide.[9] This can be assessed by measuring changes in the mitochondrial membrane potential.
-
Seed cells in a 96-well plate and treat with hit compounds for a defined period (e.g., 6-24 hours).
-
Add a fluorescent dye that accumulates in mitochondria based on membrane potential (e.g., JC-1 or TMRM).
-
In healthy cells with high MTP, JC-1 forms aggregates that fluoresce red. In apoptotic or metabolically stressed cells with low MTP, JC-1 remains as monomers that fluoresce green.
-
Measure the fluorescence intensity of both red and green channels using a fluorescence plate reader or flow cytometer.
-
A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential, suggesting a potential mitochondrial uncoupling effect.
Screening Cascade Diagram
Caption: A tiered workflow for the initial screening of the derivative library.
Data Presentation and Initial SAR Analysis
All quantitative data should be summarized for clear interpretation. The results from the primary and secondary screens will provide the first glimpse into the structure-activity relationship of this compound series.
Hypothetical Screening Data
| Compound ID | R-Group | Primary Screen IC₅₀ (µM) | MTP Assay (Fold Change vs. Control) |
| LIB-001 | -CH₂CH₂CH₃ | > 50 | 1.1 |
| LIB-002 | -Cyclohexyl | 25.3 | 1.5 |
| LIB-003 | -Phenyl | 15.8 | 2.1 |
| LIB-004 | -4-Chlorophenyl | 8.2 | 3.5 |
| LIB-005 | -4-Methoxyphenyl | 18.9 | 1.9 |
| LIB-006 | -3,5-Bis(trifluoromethyl)phenyl | 1.5 | 5.8 |
| LIB-007 | -Benzyl | 35.1 | 1.3 |
| LIB-008 | 4-Morpholinyl | > 50 | 1.0 |
Analysis: From this hypothetical data, an initial SAR can be inferred:
-
Activity is enhanced by aromatic substituents on the amide nitrogen compared to aliphatic ones (e.g., LIB-003 vs. LIB-001).
-
Electron-withdrawing groups on the aniline ring appear to increase potency. The 4-chloro (LIB-004) and particularly the 3,5-bis(trifluoromethyl)phenyl (LIB-006) derivatives are significantly more active than the unsubstituted phenyl (LIB-003) or the electron-donating 4-methoxy (LIB-005) derivatives. This finding is consistent with published studies on salicylanilide derivatives.[14][15]
-
The most potent cytotoxic compounds also induce the most significant change in mitochondrial membrane potential, suggesting this may be a key mechanism of action for this series.
Conclusion and Future Directions
The 2-Hydroxy-4-nitrobenzamide scaffold serves as an excellent starting point for generating novel, biologically active small molecules. This guide has provided a comprehensive, logic-driven framework for the synthesis of a diverse chemical library and its subsequent evaluation through a tiered screening cascade. The described protocols for synthesis, cytotoxicity screening, and secondary mechanistic assays are robust and well-established in the field.
The initial SAR data derived from this process is invaluable, providing clear direction for the next phase of drug discovery: lead optimization. Based on our hypothetical results, future synthetic efforts would focus on further exploring substitutions on the aniline ring with various electron-withdrawing groups to improve potency and refine the compound's pharmacological profile.
References
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Tian, M., Abdelrahman, A., Baqi, Y., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
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Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2007). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. PubMed. Available at: [Link]
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Tang, Z., et al. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research. Available at: [Link]
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Chen, C., et al. (2022). Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PubMed Central. Available at: [Link]
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Le, N., et al. (2024). Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. National Institutes of Health. Available at: [Link]
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Stafa, K., et al. (2021). Salicylanilides and Their Anticancer Properties. MDPI. Available at: [Link]
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Tian, M., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. ACS Publications. Available at: [Link]
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Tian, M., et al. (2020). Discovery and Structure Relationships of Salicylanilide Derivatives as Potent, Non-acidic P2X1 Receptor Antagonists. PubMed. Available at: [Link]
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Tang, Z., et al. (2017). Structure–Activity Relationship of Niclosamide Derivatives. Anticancer Research. Available at: [Link]
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Bhatia, D., & Singh, S. (2019). In Vitro Assays for Screening Small Molecules. PubMed. Available at: [Link]
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Methodological & Application
Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-Hydroxy-4-nitrobenzamide Derivatives
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Promise of 2-Hydroxy-4-nitrobenzamide Derivatives in an Era of Antimicrobial Resistance
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating the urgent discovery and development of novel therapeutic agents. Among the promising classes of compounds are the 2-hydroxybenzamides, also known as salicylamides, which have garnered significant attention for their diverse biological activities.[1] The strategic introduction of a nitro group onto the salicylamide scaffold can profoundly modulate its biological efficacy, influencing potency and spectrum of activity.[1] This document provides a comprehensive guide for the in-vitro evaluation of 2-Hydroxy-4-nitrobenzamide derivatives, offering detailed protocols and the scientific rationale underpinning each experimental step.
Mechanism of Action: The Double-Edged Sword of the Nitro Group
The antimicrobial activity of many nitroaromatic compounds, including potentially the 2-Hydroxy-4-nitrobenzamide derivatives, is contingent upon the reductive bioactivation of the nitro (NO₂) group within the microbial cell.[2][3] This process is a critical first step in a cascade of cytotoxic events.
Reductive Activation: Microbial nitroreductases, utilizing NADH or NADPH as cofactors, catalyze the reduction of the nitro group.[2][4] This enzymatic reaction generates highly reactive and toxic intermediates, such as nitroso (R-NO) and hydroxylamine (R-NHOH) species, as well as superoxide radicals (O₂⁻).[2][3]
Cellular Damage: These reactive intermediates are the primary effectors of the compound's antimicrobial action. A widely accepted model suggests that these reduced nitro species can covalently bind to and damage critical macromolecules within the cell, most notably DNA, leading to nuclear damage and ultimately, cell death.[2] This disruption of fundamental cellular processes forms the basis of their bactericidal or bacteriostatic effects.
Below is a diagram illustrating the proposed mechanism of action:
Caption: Proposed mechanism of action for 2-Hydroxy-4-nitrobenzamide derivatives.
Data Presentation: Antimicrobial Spectrum of Activity
The following table summarizes representative Minimum Inhibitory Concentration (MIC) values for a 4-nitro substituted benzamide against a panel of clinically relevant microorganisms, demonstrating its broad-spectrum activity.
| Compound ID | Substitution | Test Organism | Strain | MIC (µg/mL) |
| 1a | 4-Nitro | Staphylococcus aureus | ATCC 29213 | 15.6 |
| 1a | 4-Nitro | Bacillus subtilis | ATCC 6633 | 7.8 |
| 1a | 4-Nitro | Escherichia coli | ATCC 25922 | 31.2 |
| 1a | 4-Nitro | Klebsiella pneumoniae | ATCC 4352 | 31.2 |
| 1a | 4-Nitro | Pseudomonas aeruginosa | ATCC 27853 | 62.5 |
| 1a | 4-Nitro | Candida albicans | ATCC 90028 | 15.6 |
| Data extracted from Ertan, T., et al. (2007).[1] |
Experimental Protocols
The following protocols are foundational for the comprehensive in-vitro evaluation of the antimicrobial properties of 2-Hydroxy-4-nitrobenzamide derivatives. Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) is paramount for data accuracy and reproducibility.[5][6]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[5]
Workflow for MIC Determination:
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Materials:
-
2-Hydroxy-4-nitrobenzamide derivative (test compound)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial/fungal strains (e.g., ATCC reference strains)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 512 µg/mL to 0.25 µg/mL).
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).[1] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours.
-
MIC Determination: Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum. This assay is a crucial next step after determining the MIC to ascertain whether a compound is bactericidal or bacteriostatic.[8][9]
Procedure:
-
Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and wells with higher concentrations).
-
Plating: Aliquot a small volume (e.g., 10-100 µL) from each of these clear wells and plate onto a suitable agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[10]
Protocol 3: Time-Kill Kinetic Assay
This assay provides insights into the pharmacodynamics of an antimicrobial agent by measuring the rate of bacterial killing over time.[11]
Procedure:
-
Test Setup: Prepare tubes containing CAMHB with the test compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Enumeration: Perform serial dilutions of the collected aliquots in sterile saline and plate onto agar plates.
-
Data Analysis: After incubation, count the colonies and calculate the CFU/mL for each time point and concentration. Plot log₁₀ CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Protocol 4: Anti-Biofilm Activity Assessment (Crystal Violet Assay)
Bacterial biofilms are structured communities of cells that exhibit increased resistance to antimicrobial agents.[13] The crystal violet assay is a common method to quantify biofilm formation and its inhibition.[14][15]
Workflow for Anti-Biofilm Assay:
Caption: Experimental workflow for the Crystal Violet Anti-Biofilm Assay.
Procedure:
-
Biofilm Formation: In a 96-well plate, add the bacterial inoculum and the test compound at various sub-MIC concentrations to the appropriate growth medium. Incubate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C, static).
-
Washing: Gently remove the planktonic cells by washing the wells with PBS.
-
Staining: Add a 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[15]
-
Washing: Remove the crystal violet solution and wash the wells again with water to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 33% acetic acid or ethanol) to each well to dissolve the bound crystal violet.[14]
-
Quantification: Measure the absorbance of the solubilized stain at a wavelength of approximately 595 nm. A reduction in absorbance in the presence of the compound indicates biofilm inhibition.
References
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Crystal violet assay. Bio-protocol. [Link]
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Ghannoum, M. A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246. [Link]
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PubMed. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. [Link]
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Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences. [Link]
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Application Notes and Protocols for the Evaluation of 2-Hydroxy-4-nitrobenzamide in Enzyme Inhibition Assays
Introduction
The quest for novel and specific enzyme inhibitors is a cornerstone of modern drug discovery and chemical biology. Enzymes are critical regulators of virtually all cellular processes, and their dysregulation is frequently implicated in the pathophysiology of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Small molecules that can selectively modulate the activity of specific enzymes are therefore invaluable as therapeutic agents and as chemical probes to elucidate biological pathways.
2-Hydroxy-4-nitrobenzamide is a small organic molecule featuring a benzamide scaffold, a structure present in a variety of biologically active compounds. While the specific enzyme inhibitory profile of 2-Hydroxy-4-nitrobenzamide is not extensively documented in publicly available literature, its chemical features suggest potential interactions with various enzyme classes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically evaluate 2-Hydroxy-4-nitrobenzamide as a potential enzyme inhibitor. The protocols and principles outlined herein are designed to be adaptable to a wide range of enzyme targets and assay formats.
Core Principles of Enzyme Inhibition
Before embarking on experimental work, it is crucial to understand the fundamental modes of enzyme inhibition. An inhibitor's mechanism of action provides critical insights into its potential therapeutic utility. The primary types of reversible inhibition are:
-
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration. The apparent Michaelis constant (K_m) is increased, while the maximum velocity (V_max) remains unchanged.[1]
-
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the V_max is decreased, while the K_m remains unchanged.[1]
-
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This mode of inhibition is most effective at high substrate concentrations. Both V_max and K_m are reduced.[1]
-
Mixed Inhibition: The inhibitor can bind to both the free enzyme and the ES complex, often with different affinities. This results in changes to both V_max and K_m.
Understanding these mechanisms is key to designing experiments that can elucidate the specific nature of the interaction between 2-Hydroxy-4-nitrobenzamide and a target enzyme.
Experimental Workflow for Screening and Characterization
The following workflow provides a systematic approach to evaluating the inhibitory potential of 2-Hydroxy-4-nitrobenzamide.
Caption: General workflow for evaluating a novel enzyme inhibitor.
Protocol 1: Initial Screening and IC50 Determination
This protocol describes a generalized method for determining the half-maximal inhibitory concentration (IC50) of 2-Hydroxy-4-nitrobenzamide against a target enzyme using a 96-well plate format. This method is adaptable for various enzyme assays where the reaction product can be detected by changes in absorbance, fluorescence, or luminescence.
A. Materials and Reagents
-
2-Hydroxy-4-nitrobenzamide
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
Purified recombinant enzyme of interest
-
Enzyme-specific substrate
-
Assay buffer (the composition will be enzyme-dependent, but a common starting point is a phosphate or Tris-based buffer at a physiological pH)
-
Detection reagent (if required for the specific assay)
-
96-well microplates (clear, black, or white, depending on the detection method)
-
Multichannel pipettes
-
Microplate reader
B. Preparation of Solutions
-
Compound Stock Solution: Prepare a high-concentration stock solution of 2-Hydroxy-4-nitrobenzamide (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved. This stock can be stored at -20°C for long-term use.
-
Enzyme Working Solution: Dilute the purified enzyme to the desired working concentration in pre-chilled assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Substrate Working Solution: Prepare the substrate solution in the assay buffer at a concentration appropriate for the assay. For IC50 determination, the substrate concentration is typically kept at or near its K_m value.
C. Assay Procedure
-
Serial Dilution of Inhibitor:
-
In a separate 96-well plate or in tubes, perform a serial dilution of the 2-Hydroxy-4-nitrobenzamide stock solution to create a range of concentrations for the dose-response curve. A common approach is a 1:3 or 1:10 dilution series.
-
It is crucial to maintain a consistent, low percentage of DMSO in the final reaction volume (typically ≤1%) to avoid solvent-induced enzyme inhibition.
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2 µL) of each inhibitor dilution to the wells of the assay plate.
-
Include control wells:
-
Negative Control (0% Inhibition): Add DMSO only (no inhibitor). This represents the maximum enzyme activity.
-
Positive Control (100% Inhibition): Add a known inhibitor of the enzyme, or in some cases, buffer without the enzyme.
-
-
-
Enzyme Addition and Pre-incubation:
-
Add the enzyme working solution to all wells except for a blank control (which should contain buffer only).
-
Allow the plate to pre-incubate for a set period (e.g., 10-15 minutes) at the optimal temperature for the enzyme. This allows the inhibitor to bind to the enzyme before the reaction is initiated.
-
-
Initiation of the Enzymatic Reaction:
-
Start the reaction by adding the substrate working solution to all wells.
-
-
Incubation and Signal Detection:
-
Incubate the plate at the optimal temperature for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction if necessary (e.g., by adding a stop solution).
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
D. Data Analysis
-
Calculate Percent Inhibition:
-
Use the following formula to calculate the percentage of inhibition for each concentration of 2-Hydroxy-4-nitrobenzamide: % Inhibition = 100 * (1 - (Signal_inhibitor - Signal_blank) / (Signal_no_inhibitor - Signal_blank))
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that produces 50% inhibition of the enzyme activity.
-
Protocol 2: Elucidating the Mechanism of Inhibition
Once the IC50 value is determined, the next critical step is to understand how 2-Hydroxy-4-nitrobenzamide inhibits the enzyme. This is typically achieved by performing enzyme kinetic studies at a fixed inhibitor concentration while varying the substrate concentration.
A. Procedure
-
Set up a series of reactions as described in Protocol 1.
-
For each inhibitor concentration to be tested (e.g., IC50 and 2x IC50), perform a set of reactions with a range of substrate concentrations (e.g., from 0.25x K_m to 10x K_m).
-
Measure the initial reaction velocity (V_0) for each combination of inhibitor and substrate concentration.
B. Data Analysis and Interpretation
-
Plot the initial velocity (V_0) against the substrate concentration ([S]) for each inhibitor concentration. This will generate a Michaelis-Menten plot.
-
For a more precise determination of kinetic parameters, transform the data into a Lineweaver-Burk plot (1/V_0 vs. 1/[S]).
-
Analyze the changes in the apparent K_m and V_max to determine the mechanism of inhibition.
Caption: Interpreting Lineweaver-Burk plots for inhibition mechanisms.
Data Presentation
Quantitative data should be summarized in a clear and concise manner.
Table 1: Hypothetical Inhibition Data for 2-Hydroxy-4-nitrobenzamide
| Target Enzyme | Substrate | IC50 (µM) | Mechanism of Inhibition |
| Enzyme X | Substrate Y | Data not available | To be determined |
| Enzyme Z | Substrate A | Data not available | To be determined |
This table serves as a template for presenting experimentally determined values.
Conclusion
This application note provides a comprehensive framework for the initial characterization of 2-Hydroxy-4-nitrobenzamide as a potential enzyme inhibitor. By following these protocols, researchers can systematically screen for activity, determine potency (IC50), and elucidate the mechanism of action. While no specific inhibitory activity has been documented for this compound, its chemical structure warrants investigation against various enzyme families. The successful identification of a novel inhibitor for a therapeutically relevant enzyme can pave the way for further lead optimization and drug development efforts.
References
- Vertex AI Search. (2024). Medicinal Chemistry of Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors.
- Patsnap Synapse. (2024). What are NAMPT inhibitors and how do they work?.
- PubMed. (2024). Drug discovery targeting nicotinamide phosphoribosyltransferase (NAMPT): Updated progress and perspectives.
- PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay.
- Biology LibreTexts. (2025). Activity 3-2 - Determining the IC₅₀ of Inhibitor.
- Chemistry LibreTexts. (2025). Enzyme Inhibition.
- PMC. (2024). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
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Using 2-Hydroxy-4-nitrobenzamide as a chemical probe for biological studies
Foreword: Charting Unexplored Territory in Chemical Biology
In the landscape of chemical biology, the utility of a chemical probe is defined by its specificity and the depth of understanding of its mechanism of action. This guide addresses 2-Hydroxy-4-nitrobenzamide, a molecule that, despite its structural similarities to well-documented bioactive compounds, remains largely uncharacterized as a specific chemical probe. The absence of a defined biological target for 2-Hydroxy-4-nitrobenzamide presents a unique opportunity for novel discovery.
This document is structured not as a retrospective account of established applications, but as a forward-looking manual for researchers, scientists, and drug development professionals. It aims to provide the foundational knowledge and experimental frameworks necessary to investigate the potential of 2-Hydroxy-4-nitrobenzamide as a novel chemical probe. By leveraging insights from structurally related molecules, particularly the versatile anthelmintic drug niclosamide, we will outline a strategic approach to unlocking its biological potential.
The Rationale: Why Investigate 2-Hydroxy-4-nitrobenzamide?
The scientific impetus to study 2-Hydroxy-4-nitrobenzamide stems from the well-documented activities of its structural analogs. The core salicylamide scaffold is a privileged structure in medicinal chemistry, most notably represented by niclosamide.
Niclosamide, an FDA-approved drug, has been repurposed for a multitude of therapeutic applications beyond its original use against tapeworm infections.[1] Its mechanisms of action are diverse and include the uncoupling of mitochondrial oxidative phosphorylation and the modulation of critical signaling pathways such as Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch.[1][2] These pathways are fundamental to cellular processes and are often dysregulated in diseases like cancer, metabolic disorders, and viral infections.[1][2]
The structural resemblance of 2-Hydroxy-4-nitrobenzamide to niclosamide suggests that it may share some of these biological activities, potentially with a different spectrum of potency and selectivity. This makes it a compelling candidate for screening campaigns aimed at discovering novel modulators of these key signaling cascades.
Furthermore, derivatives of 4-hydroxybenzamide have demonstrated a broad range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[3] The nitroaromatic feature of 2-Hydroxy-4-nitrobenzamide also opens the possibility of its function as a hypoxia-activated prodrug, a class of compounds that are selectively activated in the low-oxygen environments characteristic of solid tumors.[4][5]
Synthesis and Characterization: Establishing a Foundation
A reliable and well-characterized supply of 2-Hydroxy-4-nitrobenzamide is the prerequisite for any biological investigation. The synthesis can be approached through standard amide bond formation reactions.
Proposed Synthetic Workflow
The synthesis of 2-Hydroxy-4-nitrobenzamide can be achieved by the amidation of 2-hydroxy-4-nitrobenzoic acid. A generalized workflow is presented below.
Caption: Generalized workflow for the synthesis of 2-Hydroxy-4-nitrobenzamide.
Detailed Protocol for Synthesis
Materials:
-
2-Hydroxy-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Dichloromethane (DCM), anhydrous
-
Ammonium hydroxide (NH₄OH), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxy-4-nitrobenzoic acid (1 equivalent) in anhydrous DCM. Add a catalytic amount of dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Removal of Excess Reagent: Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amidation: Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Slowly add a solution of concentrated ammonium hydroxide (3 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Reaction Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 2-Hydroxy-4-nitrobenzamide by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Analytical Characterization
The identity and purity of the synthesized 2-Hydroxy-4-nitrobenzamide should be confirmed by a suite of analytical techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | To confirm the proton chemical environment | Aromatic protons with specific splitting patterns, an amide proton signal, and a hydroxyl proton signal. |
| ¹³C NMR | To confirm the carbon skeleton | Aromatic carbon signals, a carbonyl carbon signal. |
| Mass Spectrometry (MS) | To determine the molecular weight | A molecular ion peak corresponding to the calculated mass of C₇H₆N₂O₄. |
| Infrared (IR) Spectroscopy | To identify functional groups | Characteristic peaks for O-H, N-H, C=O (amide), and N-O (nitro) stretches. |
| High-Performance Liquid Chromatography (HPLC) | To assess purity | A single major peak indicating high purity. |
Initial Biological Screening: A Roadmap to Target Discovery
Given the lack of a known target, a logical first step is to perform phenotypic screens to identify any biological activity. Subsequently, hypothesis-driven assays based on the activity of structural analogs can be employed.
Phenotypic Screening
A broad, unbiased screen across a panel of diverse cancer cell lines is a robust starting point to identify any antiproliferative activity.
Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Plating: Seed cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-Hydroxy-4-nitrobenzamide (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium. Add the compound solutions to the cells and incubate for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer and measure the absorbance at 570 nm.
-
For CellTiter-Glo®: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the data to determine the half-maximal inhibitory concentration (IC₅₀).
Hypothesis-Driven Pathway Analysis
Based on the known targets of niclosamide, it is prudent to investigate the effect of 2-Hydroxy-4-nitrobenzamide on key signaling pathways.
Caption: Potential signaling pathways to be investigated for modulation by 2-Hydroxy-4-nitrobenzamide.
Protocol: Western Blot Analysis for Pathway Modulation
-
Cell Treatment and Lysis: Treat cells with 2-Hydroxy-4-nitrobenzamide at various concentrations and time points. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against key pathway proteins (e.g., phospho-β-catenin, phospho-S6K, phospho-STAT3). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the effect of the compound on protein phosphorylation or expression.
Advanced Studies: From Hit to Probe
Should initial screenings yield promising results, further studies will be necessary to validate 2-Hydroxy-4-nitrobenzamide as a chemical probe.
-
Target Deconvolution: If a consistent phenotypic effect is observed, various target identification methods can be employed, such as affinity chromatography, chemical proteomics, or genetic approaches (e.g., CRISPR screens).
-
Selectivity Profiling: The compound should be tested against a panel of related targets (e.g., a kinome screen if a kinase is the putative target) to establish its selectivity.
-
In Vivo Evaluation: If a potent and selective in vitro activity is established, the compound's pharmacokinetic properties and in vivo efficacy can be assessed in relevant animal models.
Conclusion and Future Directions
2-Hydroxy-4-nitrobenzamide currently represents a molecule with untapped potential. While its utility as a chemical probe is not yet defined, its structural similarity to compounds with profound biological effects provides a strong rationale for its investigation. The protocols and strategies outlined in this guide offer a comprehensive framework for researchers to systematically explore its bioactivity, identify its molecular targets, and potentially develop it into a novel and valuable tool for biological studies and drug discovery.
References
- Pan, J., Chen, Y., Dai, C., et al. (2021). Design, synthesis and biological evaluation of niclosamide analogs against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 38, 127863.
- Chen, W., Mook, R. A. Jr., Premont, R. T., & Wang, J. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 42, 89-96.
- Arend, R. C., Londono-Joshi, A. I., Gupte, A. A., et al. (2016). Niclosamide and its analogs are potent inhibitors of Wnt/β-catenin, mTOR and STAT3 signaling in ovarian cancer. Oncotarget, 7(43), 70350–70364.
- ResearchGate. (n.d.). Biological activity of niclosamide analogs.
- Kadela-Tomanek, M., Jendrzejewska, A., Chrobak, E., & Bębenek, E. (2020).
- Steinebach, C., Welsch, M., Müller, F., et al. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 65(13), 9036–9051.
- BenchChem. (2025). Unraveling the Enigmatic Role of 2-Hydroxy-6-nitrobenzamide: A Chemical Probe in Search of a Target. BenchChem.
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- BenchChem. (2025). An In-depth Technical Guide to 2-Hydroxy-6-nitrobenzamide: Chemical Properties and Structure. BenchChem.
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- BenchChem. (2025).
- BenchChem. (2025). Application of 2-Nitrobenzamide in medicinal chemistry research. BenchChem.
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- Waisser, K., Perina, M., & Kuneš, J. (2005). Biological activity of 2-hydroxythiobenzanilides and related compounds. Ceska Slov Farm, 54(4), 163-7.
- Mallu, P., Kumar, G. V., & Kumar, H. S. (2015). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences, 5(4), 1262-1268.
- Chemsrc. (n.d.). 2-hydroxy-N-(4-nitrophenyl)benzamide. Chemsrc.
- Sigma-Aldrich. (n.d.). 2-Hydroxy-4-nitrobenzaldehyde. Sigma-Aldrich.
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The Synthesis of Potent Anti-inflammatory Agents from 2-Hydroxy-4-nitrobenzamide: A Detailed Guide
Introduction: Unlocking the Anti-inflammatory Potential of the Salicylanilide Scaffold
The escalating prevalence of chronic inflammatory diseases necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. The salicylanilide scaffold, a key structural motif in medicinal chemistry, has garnered significant attention for its diverse biological activities. At the heart of many of these promising compounds lies 2-Hydroxy-4-nitrobenzamide, a critical precursor for the synthesis of a class of molecules with profound anti-inflammatory properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Hydroxy-4-nitrobenzamide in the synthesis of potent anti-inflammatory agents, with a particular focus on derivatives of the well-known anthelmintic drug, Niclosamide.
Historically recognized for its efficacy against tapeworm infections, Niclosamide (5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide) has been repurposed and re-evaluated for a multitude of other therapeutic applications, including as an anti-cancer and anti-viral agent.[1][2] Emerging evidence now strongly indicates that Niclosamide and its analogs possess significant anti-inflammatory capabilities, primarily through the modulation of key signaling pathways implicated in the inflammatory response.[3][4] This guide will delve into the synthetic methodologies for creating novel derivatives of 2-Hydroxy-4-nitrobenzamide, detail the mechanisms by which these compounds exert their anti-inflammatory effects, and provide robust protocols for their evaluation.
The Scientific Rationale: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of 2-Hydroxy-4-nitrobenzamide derivatives are not attributable to a single mechanism but rather to their ability to modulate multiple, interconnected signaling cascades that are often dysregulated in inflammatory conditions. The primary targets of these compounds include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5][6] Derivatives of 2-Hydroxy-4-nitrobenzamide, such as Niclosamide, have been shown to effectively inhibit the NF-κB signaling cascade.[3] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7][8] By stabilizing IκBα, these compounds block the nuclear translocation of the active NF-κB dimers (typically p65/p50), thereby preventing the transcription of pro-inflammatory genes.[8]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway: The STAT3 signaling pathway plays a crucial role in cytokine signaling and has been implicated in the pathogenesis of various inflammatory diseases. Niclosamide and its analogs have demonstrated potent inhibitory effects on STAT3 phosphorylation and activation.[9][10] This inhibition can disrupt the downstream signaling of pro-inflammatory cytokines like Interleukin-6 (IL-6), which are heavily reliant on the STAT3 pathway.[9]
-
Mammalian Target of Rapamycin (mTOR) Signaling: The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is linked to inflammatory processes. Niclosamide has been identified as an inhibitor of mTOR signaling, contributing to its anti-inflammatory and anti-proliferative effects.[3][11]
-
Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition: Some benzamide derivatives have shown the ability to inhibit the enzymes COX-2 and 5-LOX.[12][13] These enzymes are critical for the production of prostaglandins and leukotrienes, respectively, which are potent lipid mediators of inflammation.[13] Dual inhibition of both COX-2 and 5-LOX is a particularly attractive strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
The multifaceted mechanism of action of 2-Hydroxy-4-nitrobenzamide derivatives makes them highly promising candidates for the treatment of a wide range of inflammatory disorders.
Synthesis of Anti-inflammatory Agents: A Step-by-Step Protocol
The following protocol details a general yet robust method for the synthesis of N-substituted-2-hydroxy-4-nitrobenzamide derivatives, analogous to the synthesis of Niclosamide analogs. This two-step amide coupling reaction provides a versatile platform for creating a library of compounds for structure-activity relationship (SAR) studies.[14]
Experimental Workflow Diagram
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High-throughput screening of 2-Hydroxy-4-nitrobenzamide derivatives
Application Note & Protocol
Topic: High-Throughput Screening of 2-Hydroxy-4-nitrobenzamide Derivatives for Modulators of Wnt/β-catenin Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of the 2-Hydroxy-4-nitrobenzamide Scaffold
The 2-Hydroxy-4-nitrobenzamide core is a privileged scaffold in medicinal chemistry, most notably represented by the FDA-approved anthelmintic drug, Niclosamide.[1][2] Niclosamide's primary mechanism of action in treating tapeworm infections is the uncoupling of oxidative phosphorylation in the parasite's mitochondria.[1][2][3][4] However, recent investigations have revealed that Niclosamide and its derivatives possess a much broader spectrum of biological activity, positioning them as attractive candidates for drug repurposing and novel therapeutic development.
Emerging evidence demonstrates that this class of compounds can modulate multiple critical signaling pathways implicated in a range of human diseases, including cancer, metabolic disorders, and viral infections. Among the most significant of these are the Wnt/β-catenin, mTORC1, STAT3, and NF-κB signaling pathways.[5] The Wnt/β-catenin pathway, in particular, is a fundamentally important signaling cascade that, when dysregulated, is a key driver in the initiation and progression of numerous cancers, including colorectal and breast cancer. It has been reported that niclosamide can inhibit Wnt/β-catenin signaling by promoting the degradation of the Wnt co-receptor LRP6.[5]
This application note provides a comprehensive guide for a high-throughput screening (HTS) campaign designed to identify novel 2-Hydroxy-4-nitrobenzamide derivatives that modulate the Wnt/β-catenin signaling pathway. We present a robust, cell-based reporter assay protocol, guidelines for data analysis, and a workflow for hit confirmation and validation.
Principle of the Assay
The primary screen is designed as a quantitative, cell-based reporter assay. This approach allows for the direct measurement of the transcriptional activity of the T-cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors, which are the downstream effectors of canonical Wnt/β-catenin signaling.
In this system, a human colorectal cancer cell line (e.g., HCT116), which exhibits constitutive Wnt pathway activation, is engineered to stably express a luciferase reporter gene under the control of a TCF/LEF response element. When the Wnt pathway is active, stabilized β-catenin translocates to the nucleus, complexes with TCF/LEF, and drives the expression of the luciferase reporter. Compounds that inhibit the pathway will lead to a decrease in luciferase expression, resulting in a diminished luminescent signal. Conversely, activators would increase the signal. This provides a direct and quantifiable readout of pathway modulation.
Experimental Workflow Overview
The overall process for the HTS campaign is a multi-step workflow designed to efficiently identify and validate promising compounds.[6][7][8]
Caption: High-Throughput Screening and Hit Validation Workflow.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| HCT116-TCF/LEF-Luciferase Cell Line | In-house/ATCC | Reporter cell line for Wnt signaling |
| DMEM, High Glucose | Gibco | Cell culture medium |
| Fetal Bovine Serum (FBS) | Gibco | Serum supplement for cell growth |
| Penicillin-Streptomycin | Gibco | Antibiotic for cell culture |
| Trypsin-EDTA (0.25%) | Gibco | Cell dissociation reagent |
| DMSO, Cell Culture Grade | Sigma-Aldrich | Compound solvent |
| 2-Hydroxy-4-nitrobenzamide Library | Enamine/In-house | Test compounds |
| Niclosamide | Sigma-Aldrich | Positive control (inhibitor) |
| CHIR99021 (GSK3β inhibitor) | Tocris Bioscience | Positive control (activator) |
| ONE-Glo™ Luciferase Assay System | Promega | Luminescence detection reagent |
| CellTiter-Glo® 2.0 Assay | Promega | Cytotoxicity/viability assay reagent |
| 384-well solid white, flat-bottom plates | Corning | Assay plates for luminescence |
Detailed Protocols
Protocol 1: Primary High-Throughput Screen
This protocol is optimized for a 384-well format to maximize throughput and minimize reagent usage.[7][9]
-
Cell Seeding:
-
Culture HCT116-TCF/LEF-Luciferase cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C and 5% CO₂.
-
On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in fresh medium to a density of 2.5 x 10⁵ cells/mL.
-
Using a multi-drop dispenser (e.g., Thermo Fisher MultiDrop™ Combi), dispense 40 µL of the cell suspension into each well of the 384-well assay plates (10,000 cells/well).
-
Incubate plates for 4-6 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Pinning:
-
Prepare compound source plates containing the 2-Hydroxy-4-nitrobenzamide library, positive controls (Niclosamide), and negative controls (DMSO). The library compounds should be at a concentration of 2 mM in 100% DMSO.
-
Using an acoustic liquid handler (e.g., Labcyte Echo) or a pintool, transfer 100 nL of compound solution from the source plates to the assay plates. This results in a final compound concentration of 20 µM and a final DMSO concentration of 0.25%.
-
Control Layout: Dedicate specific columns for controls:
-
Columns 1-2: Negative Control (DMSO only).
-
Columns 23-24: Positive Control (Niclosamide, final concentration 5 µM).
-
-
-
Incubation:
-
Gently centrifuge the plates at 100 x g for 1 minute to ensure the compound is mixed.
-
Incubate the assay plates for 24 hours at 37°C, 5% CO₂.
-
-
Luminescence Reading:
-
Equilibrate the assay plates and the ONE-Glo™ Luciferase Assay reagent to room temperature.
-
Add 25 µL of ONE-Glo™ reagent to each well.
-
Incubate the plates at room temperature for 10 minutes, protected from light, to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader (e.g., BMG PHERAstar FSX or Tecan Spark).
-
Protocol 2: Data Analysis and Hit Identification
Robust statistical analysis is critical for minimizing false positives and negatives.[10][11][12]
-
Data Normalization:
-
For each plate, calculate the mean of the negative control wells (DMSO, μ_neg) and the positive control wells (Niclosamide, μ_pos).
-
Normalize the raw luminescence data for each test well (x) to percent inhibition using the formula: % Inhibition = 100 * (1 - (x - μ_pos) / (μ_neg - μ_pos))
-
-
Quality Control:
-
The performance of each assay plate must be validated using the Z-factor (Z'), a statistical measure of assay quality.[6] Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| (where σ is the standard deviation)
-
Only plates with a Z' > 0.5 should be considered for further analysis.
-
-
Hit Selection:
-
A common method for hit selection is to define a threshold based on the standard deviation (SD) of the sample data.
-
Calculate the mean (μ_sample) and standard deviation (σ_sample) of all test compound wells on a plate.
-
A "hit" is defined as a compound that exhibits a percent inhibition greater than three times the standard deviation from the sample mean (μ_sample + 3 * σ_sample).
-
Protocol 3: Hit Confirmation and Secondary Assays
Hits identified in the primary screen must be rigorously validated.[8][10]
-
Dose-Response Confirmation:
-
Re-test the selected hits in the same TCF/LEF-Luciferase assay over a range of concentrations (e.g., 8-point, 3-fold serial dilution from 50 µM).
-
Generate dose-response curves and calculate the IC₅₀ (half-maximal inhibitory concentration) for each confirmed hit.
-
-
Cytotoxicity Assay (Counter-Screen):
-
To eliminate false positives that inhibit luciferase production due to general toxicity, perform a counter-screen.
-
Use the same HCT116 cell line and the same compound concentrations as in the dose-response assay.
-
After the 24-hour incubation, add CellTiter-Glo® 2.0 reagent and measure luminescence (which correlates with ATP levels and cell viability).
-
Compounds that show significant cytotoxicity at or near their IC₅₀ from the primary assay should be flagged or deprioritized.
-
-
Orthogonal Validation:
-
To confirm that the compound's activity is genuinely due to modulation of the Wnt pathway, an orthogonal, label-free assay is essential.
-
Treat HCT116 cells with the confirmed, non-toxic hits at their IC₅₀ concentration for 6-12 hours.
-
Perform a Western blot to measure the levels of active (non-phosphorylated) β-catenin and total β-catenin. A true Wnt pathway inhibitor should decrease the level of active β-catenin.
-
Mechanism of Action: Wnt/β-catenin Signaling
The canonical Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers.
Caption: Canonical Wnt/β-catenin Signaling Pathway and Potential Points of Inhibition.
Conclusion
The 2-Hydroxy-4-nitrobenzamide scaffold represents a promising starting point for the discovery of novel therapeutics. The high-throughput screening cascade detailed in this application note provides a robust and efficient framework for identifying and validating derivatives that specifically modulate the oncogenic Wnt/β-catenin signaling pathway. By integrating a well-validated primary assay with systematic hit confirmation, cytotoxicity counter-screening, and orthogonal validation, researchers can confidently identify high-quality lead compounds for further optimization and preclinical development. This structured approach accelerates the drug discovery process, moving from a large chemical library to validated hits with a clear mechanism of action.[7][13]
References
- Vertex AI Search. (2024). Pharmacology of Niclosamide (Niclocide) ; Definition, uses, Mechanism of action, Side effects.
- PharmaCompass.com. Niclosamide | Drug Information, Uses, Side Effects, Chemistry.
- Johns Hopkins ABX Guide. (2022). Niclosamide.
- Wikipedia. Niclosamide.
- PubMed. (2010). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents.
- PubMed Central. (2015). Niclosamide: Beyond an antihelminthic drug.
- MSU Drug Discovery. Resources for Assay Development and High Throughput Screening.
- Cambridge MedChem Consulting. (2017). Analysis of HTS data.
- Small Molecule Discovery Center (SMDC). High-throughput Screening Steps.
- ResearchGate. (2011). Identifying Actives from HTS Data Sets: Practical Approaches for the Selection of an Appropriate HTS Data-Processing Method and Quality Control Review.
- Oxford Academic. (2014). Comprehensive analysis of high-throughput screens with HiTSeekR.
- PubMed Central. (2013). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- NIH. (2022). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
- ResearchGate. (2007). Design and Implementation of High-Throughput Screening Assays.
- Sygnature Discovery. Effective Strategies for Successful Hit Identification in Drug Discovery.
- Lab Manager. (2022). Using High-Throughput Screening to Rapidly Identify Targets.
- Assay Genie. High-Throughput Screening Assays.
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- 4. Niclosamide | Johns Hopkins ABX Guide [hopkinsguides.com]
- 5. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
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- 8. Using High-Throughput Screening to Rapidly Identify Targets | Lab Manager [labmanager.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 2-Hydroxy-4-nitrobenzamide
Introduction: Characterizing a Novel Nitroaromatic Compound
2-Hydroxy-4-nitrobenzamide is a nitroaromatic compound with potential applications in medicinal chemistry and drug development. As with any new chemical entity, a thorough evaluation of its cytotoxic profile is a critical first step in the preclinical assessment process. The chemical structure, featuring a nitro group on a benzene ring, suggests potential mechanisms of toxicity that warrant a multi-faceted investigational approach.
Nitroaromatic compounds are known to exert cytotoxic effects through various mechanisms, often involving the enzymatic reduction of the nitro group to form reactive intermediates. This bioreductive activation can lead to the generation of reactive oxygen species (ROS), inducing a state of oxidative stress that damages cellular macromolecules like lipids, proteins, and DNA. Furthermore, compounds with similar structural motifs, such as the salicylanilide anthelmintic drug niclosamide, are known to interfere with cellular energy metabolism by uncoupling oxidative phosphorylation.[1][2][3]
This application note provides a comprehensive guide for researchers to evaluate the cytotoxicity of 2-Hydroxy-4-nitrobenzamide using a panel of robust, cell-based assays. We will detail protocols for assessing:
-
Metabolic Viability via the MTT assay.
-
Membrane Integrity (Necrosis) via the Lactate Dehydrogenase (LDH) release assay.
-
Apoptosis Induction via a Caspase-3/7 activity assay.
-
Oxidative Stress via the DCFDA assay for intracellular ROS.
By integrating the data from these distinct assays, researchers can construct a detailed cytotoxic profile of 2-Hydroxy-4-nitrobenzamide, elucidating not only the dose-dependent effects on cell death but also providing insights into the potential underlying mechanisms of toxicity.
Compound Handling and Preparation
Proper handling and solubilization of the test compound are paramount for obtaining accurate and reproducible results.
Protocol for Stock Solution Preparation:
-
Weigh out a precise amount of 2-Hydroxy-4-nitrobenzamide powder.
-
Dissolve the compound in high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM). Gentle warming or vortexing may be required to facilitate dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
-
Vehicle Control: It is crucial to determine the highest concentration of DMSO that does not affect the viability of the chosen cell line. This is typically below 0.5% (v/v) in the final culture medium. All experiments must include a vehicle control group treated with the same final concentration of DMSO as the highest dose of the test compound.
General Cell Culture and Seeding
The following protocols are designed for use with adherent mammalian cell lines in a 96-well plate format. The choice of cell line should be guided by the specific research question (e.g., a cancer cell line for oncology applications or a liver cell line like HepG2 for general toxicity).
-
Culture cells in appropriate complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin) in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells using standard trypsinization procedures and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a clear, flat-bottom 96-well plate at a predetermined optimal density. This density should allow for logarithmic growth during the treatment period and can range from 5,000 to 20,000 cells per well depending on the cell line's doubling time.
-
Incubate the plates for 18-24 hours to allow for cell attachment and recovery before adding the test compound.
Experimental Workflow Overview
The following diagram illustrates the general workflow for assessing the cytotoxicity of 2-Hydroxy-4-nitrobenzamide.
Caption: General experimental workflow for cytotoxicity testing.
Protocol 1: MTT Assay for Metabolic Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5][6] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO or a suitable solubilization buffer
-
Phosphate-Buffered Saline (PBS)
-
Serum-free culture medium
Procedure:
-
After the compound treatment period, carefully aspirate the culture medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).
-
Incubate the plate for 3-4 hours at 37°C, protected from light.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
Data Analysis:
-
Controls: Include untreated cells (100% viability) and wells with medium only (blank).
-
Calculation:
-
Corrected Absorbance = Absorbance(sample) - Absorbance(blank)
-
% Viability = [Corrected Absorbance(treated) / Corrected Absorbance(untreated)] x 100
-
Protocol 2: LDH Release Assay for Necrotic Cell Death
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon loss of cell membrane integrity, a hallmark of necrosis.[8][9] The released LDH activity is measured in a coupled enzymatic reaction where LDH reduces NAD+ to NADH, which then reduces a tetrazolium salt to a colored formazan product.[10] The amount of color is proportional to the amount of LDH released.
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (recommended)
-
Lysis Buffer (often 10X, provided in kits)
-
Sterile, nuclease-free water
Procedure:
-
Prepare three control groups for each cell type:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with Lysis Buffer 45 minutes before the end of the experiment.
-
Background: Medium only.
-
-
After the compound treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes (if using suspension cells, otherwise proceed to step 3).
-
Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of Stop Solution (provided in the kit).
-
Measure the absorbance at 490 nm within 1 hour.[10]
Data Analysis:
-
Calculation:
-
Corrected Absorbance = Absorbance(sample) - Absorbance(background)
-
% Cytotoxicity = [(Corrected Absorbance(treated) - Corrected Absorbance(spontaneous)) / (Corrected Absorbance(maximum) - Corrected Absorbance(spontaneous))] x 100
-
Protocol 3: Caspase-3/7 Activity Assay for Apoptosis
Principle: Caspases-3 and -7 are key executioner enzymes in the apoptotic pathway.[11] Their activation is a hallmark of apoptosis. This assay utilizes a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7. The cleavage releases a luminescent or fluorescent signal that is proportional to the amount of active caspase-3/7.
Materials:
-
Commercially available Caspase-Glo® 3/7 or equivalent fluorogenic/luminescent assay kit.
Procedure (Luminescent "Add-Mix-Measure" Format):
-
After the compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add 100 µL of the prepared reagent directly to each well of the 96-well plate containing the cells and medium.
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30-60 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Controls: Include untreated cells (basal caspase activity) and a positive control (e.g., staurosporine) known to induce apoptosis.
-
Calculation:
-
Fold-Increase in Caspase Activity = Luminescence(treated) / Luminescence(untreated)
-
Protocol 4: DCFDA Assay for Intracellular ROS
Principle: This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent H₂DCF. In the presence of ROS, H₂DCF is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[8] The fluorescence intensity is directly proportional to the level of intracellular ROS.
Materials:
-
H₂DCFDA stock solution (e.g., 10 mM in DMSO)
-
Phenol red-free culture medium
-
PBS or Hank's Balanced Salt Solution (HBSS)
-
Positive control (e.g., H₂O₂ or Menadione)
Procedure:
-
After the compound treatment period, carefully aspirate the culture medium.
-
Wash the cells once with 100 µL of warm PBS or HBSS.
-
Prepare a working solution of H₂DCFDA (e.g., 10-25 µM) in pre-warmed, phenol red-free medium.[1]
-
Add 100 µL of the H₂DCFDA working solution to each well.
-
Incubate the plate for 30-45 minutes at 37°C, protected from light.
-
Aspirate the H₂DCFDA solution and wash the cells twice with warm PBS or HBSS.
-
Add 100 µL of PBS or HBSS to each well.
-
Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[8]
Data Analysis:
-
Controls: Include untreated cells (basal ROS levels) and a positive control.
-
Calculation:
-
Fold-Increase in ROS = Fluorescence(treated) / Fluorescence(untreated)
-
Data Interpretation and Visualization
A comprehensive cytotoxicity profile is built by integrating the results from all assays.
Data Summary Table:
| Assay Type | Endpoint Measured | Implication | Expected Outcome with Cytotoxicity |
| MTT | Mitochondrial dehydrogenase activity | Loss of metabolic viability | Decrease in absorbance |
| LDH | LDH release from cytosol | Loss of membrane integrity (Necrosis) | Increase in absorbance |
| Caspase-3/7 | Executioner caspase activity | Apoptosis induction | Increase in luminescence/fluorescence |
| DCFDA | Intracellular ROS levels | Induction of oxidative stress | Increase in fluorescence |
Mechanism of Cell Death Pathway:
The following diagram illustrates how the results from the different assays can help elucidate the primary mechanism of cell death induced by 2-Hydroxy-4-nitrobenzamide.
Caption: Interplay of mechanisms, outcomes, and assays.
By plotting dose-response curves for each assay, researchers can calculate the IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) values. Comparing these values provides insight into the sequence of toxic events. For example, a significant increase in ROS (DCFDA) and caspase activity at concentrations lower than those causing widespread membrane damage (LDH release) would suggest that apoptosis, potentially triggered by oxidative stress, is the primary mode of cell death.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
UCL Discovery. A plate reader-based measurement of the cellular ROS production using Dihydroethidium and MitoSOX. [Link]
-
ResearchGate. What is the exact protocol of ROS measurement using DCFDA?. [Link]
-
ResearchGate. Protocol for TBARS assay in MCF-7?. [Link]
-
HiMedia Laboratories. EZAssay TBARS Estimation Kit for Lipid Peroxidation. [Link]
-
Molecular Devices. Measuring reactive oxygen species with SpectraMax microplate readers. [Link]
-
Chen, W., et al. (2018). Niclosamide: Beyond an antihelminthic drug. Cellular Signalling, 47, 89-96. [Link]
-
PubChem. 4-Nitrobenzamide. [Link]
-
PubChem. 2-Nitrobenzamide. [Link]
-
NIH. (2021-01-05). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. [Link]
-
Cell Biolabs, Inc. OxiSelect™ Intracellular ROS Assay Kit (Green Fluorescence). [Link]
-
Molecular Devices. EarlyTox Caspase-3/7 R110 Assay Kit. [Link]
-
Yashoda Hospitals. Niclosamide: Uses & Side Effects. [Link]
-
NIH. (2019-05-01). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]
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- 4. 2-Nitrobenzamide | C7H6N2O3 | CID 11876 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. medchemexpress.com [medchemexpress.com]
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- 11. Measure Reactive Oxygen Species with SpectraMax Readers [moleculardevices.com]
Analytical methods for quantifying 2-Hydroxy-4-nitrobenzamide in biological samples
An Application Note on the Quantitative Analysis of 2-Hydroxy-4-nitrobenzamide in Human Plasma
Introduction
2-Hydroxy-4-nitrobenzamide is an emerging small molecule of interest in pharmaceutical research, potentially as a novel therapeutic agent or a metabolite of a parent drug. Its chemical structure, characterized by a nitro group and a hydroxyl group on a benzamide scaffold, presents unique challenges and opportunities for bioanalysis. The presence of a chromophore suggests amenability to UV-based detection, while its polarity and potential for ionization make it a suitable candidate for mass spectrometry. Accurate and precise quantification of 2-Hydroxy-4-nitrobenzamide in biological matrices like human plasma is paramount for understanding its pharmacokinetic and pharmacodynamic profiles during drug development.
Analyte Properties and Considerations
A thorough understanding of the physicochemical properties of 2-Hydroxy-4-nitrobenzamide is fundamental to developing a robust analytical method.
| Property | Value (Predicted) | Implication for Analysis |
| Molecular Formula | C₇H₆N₂O₄ | Influences mass spectrometry settings. |
| Molecular Weight | 182.14 g/mol | Guides the selection of mass-to-charge ratio (m/z) for MS detection. |
| pKa | ~6.5 (phenolic hydroxyl) | The compound's charge state will be pH-dependent, affecting extraction efficiency and chromatographic retention. |
| LogP | ~1.5 | Indicates moderate lipophilicity, suggesting suitability for reversed-phase chromatography. |
| UV Absorbance | Expected λmax ~350-400 nm | The nitroaromatic structure provides a strong chromophore for UV detection. |
The phenolic hydroxyl group is acidic and will be deprotonated at pH values above its pKa, making the molecule more polar and water-soluble. Conversely, at acidic pH, the molecule will be neutral, favoring extraction into organic solvents. This pH-dependent behavior is a critical consideration for both sample preparation and chromatographic separation.
Method 1: High-Sensitivity Quantification by LC-MS/MS
This method offers high selectivity and sensitivity, making it the gold standard for pharmacokinetic studies where low concentrations of the analyte are expected.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for removing the bulk of plasma proteins prior to analysis.
-
Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.
-
Spike 50 µL of human plasma with the appropriate standard or QC solutions. For unknown samples, use 50 µL of the sample.
-
Add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL of a stable isotope-labeled 2-Hydroxy-4-nitrobenzamide or a structurally similar compound).
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 2,000 x g for 2 minutes.
-
Transfer the reconstituted sample to an autosampler vial for injection.
LC-MS/MS Instrumentation and Conditions
| Parameter | Condition | Rationale |
| LC System | High-performance liquid chromatography system | Capable of delivering stable gradients at high pressures. |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and peak shape for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the analyte is in its neutral form, enhancing retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute | A standard gradient for efficient elution of small molecules. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading. |
| MS System | Triple quadrupole mass spectrometer | Necessary for quantitative MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | The phenolic hydroxyl group is readily deprotonated, making negative ion mode more sensitive. |
| MRM Transitions | 2-Hydroxy-4-nitrobenzamide: Q1: 181.0 m/z, Q3: 137.0 m/z (loss of -NHCO) | Specific transitions for the parent ion and a stable product ion ensure selectivity. |
| Internal Standard: To be determined based on the selected IS |
Workflow Diagram
Caption: LC-MS/MS workflow for 2-Hydroxy-4-nitrobenzamide analysis.
Method 2: Quantification by HPLC-UV
This method is suitable for applications where high sensitivity is not required, such as in vitro metabolism studies with higher analyte concentrations.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample extract compared to protein precipitation, which can be beneficial for UV detection by reducing baseline noise.
-
To 100 µL of plasma sample, standard, or QC in a glass tube, add 50 µL of 1 M HCl to acidify the sample.
-
Add an internal standard (e.g., a structurally similar compound with a different retention time).
-
Add 1 mL of ethyl acetate.
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
HPLC-UV Instrumentation and Conditions
| Parameter | Condition | Rationale |
| HPLC System | Isocratic or Gradient HPLC system with UV detector | Standard equipment for this type of analysis. |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm) | A workhorse column for reversed-phase chromatography. |
| Mobile Phase | 40:60 Acetonitrile:20 mM Phosphate Buffer (pH 3.0) | An isocratic mobile phase that provides good retention and peak shape. The acidic pH ensures the analyte is neutral. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 20 µL | A larger injection volume may be needed to achieve the desired sensitivity. |
| UV Wavelength | ~380 nm (to be determined empirically) | The wavelength of maximum absorbance for the nitroaromatic chromophore. |
Workflow Diagram
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Hydroxy-4-nitrobenzamide
Welcome to the technical support guide for the synthesis of 2-Hydroxy-4-nitrobenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. 2-Hydroxy-4-nitrobenzamide serves as a critical building block in the development of various pharmaceuticals and fine chemicals. Its synthesis, while straightforward in principle, presents several challenges that can impact yield and purity.
This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and optimize your experimental outcomes.
Core Synthesis Pathways: An Overview
The successful synthesis of 2-Hydroxy-4-nitrobenzamide primarily relies on two robust synthetic routes starting from commercially available precursors. Understanding the chemistry behind these pathways is the first step toward troubleshooting and optimization.
-
Amidation of 2-Hydroxy-4-nitrobenzoic Acid: This is the most common and often highest-yielding laboratory method. It is a two-step process where the carboxylic acid is first activated to a more reactive intermediate, typically an acyl chloride, which is then reacted with ammonia to form the desired amide.[1]
-
Controlled Hydrolysis of 2-Hydroxy-4-nitrobenzonitrile: This route involves the partial hydrolysis of a nitrile group. While effective, it requires careful control of reaction conditions to prevent over-hydrolysis, which would lead to the formation of the corresponding carboxylic acid as a byproduct.[1][2]
The following workflow diagram illustrates the primary amidation pathway and highlights a critical potential side reaction.
Caption: Primary synthesis route via amidation and a key side reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 2-Hydroxy-4-nitrobenzamide, providing explanations and actionable solutions.
Question 1: My final yield is significantly lower than expected. What are the common causes and how can I address them?
Answer: Low yield is a frequent issue that can often be traced back to one of three areas: incomplete reaction, side reactions, or mechanical loss during workup.
-
Causality - Incomplete Acyl Chloride Formation: The conversion of 2-Hydroxy-4-nitrobenzoic acid to its acyl chloride is a critical activation step. If this reaction is incomplete, you will be left with unreacted starting material that will not proceed to the amide.
-
Solution: Ensure you are using a sufficient excess of the chlorinating agent (e.g., thionyl chloride or oxalyl chloride), typically 1.2-1.5 equivalents. The reaction should be heated to reflux until the evolution of gaseous byproducts (HCl and SO₂) ceases, indicating completion.[3]
-
-
Causality - Hydrolysis of the Acyl Chloride: The 2-hydroxy-4-nitrobenzoyl chloride intermediate is highly reactive and susceptible to hydrolysis.[1] If any moisture is present in your reaction flask, solvents, or ammonia solution, the acyl chloride will revert to the starting carboxylic acid, halting the synthesis.
-
Solution: This is the most critical parameter to control. Use anhydrous solvents (e.g., dry THF or dichloromethane) and freshly opened reagents. Ensure all glassware is oven-dried before use. If using aqueous ammonia, the reaction should be performed quickly and at a low temperature (e.g., 0°C) to favor amidation over hydrolysis.
-
-
Causality - Product Loss During Workup: The product may be lost during the isolation and purification steps.
-
Solution: When precipitating the product, ensure the pH is adjusted correctly to minimize its solubility. During recrystallization, use a minimal amount of hot solvent to dissolve the crude product and cool the solution slowly, ideally in an ice bath, to maximize crystal formation and recovery.[1]
-
Question 2: My final product is impure, showing extra spots on TLC or peaks in NMR. What are these impurities likely to be?
Answer: The identity of impurities is directly linked to the synthetic route and reaction conditions.
-
Primary Impurity - Unreacted Starting Material: The most common impurity is often unreacted 2-Hydroxy-4-nitrobenzoic acid. This occurs if the initial activation step was inefficient or if the acyl chloride intermediate was hydrolyzed back to the acid.[1]
-
Identification: This impurity can be identified by TLC (it will have a different Rf value than the amide) or NMR. Its presence can be confirmed by comparing the spectrum to that of an authentic sample of the starting material.
-
Removal: Most of the unreacted carboxylic acid can be removed by washing the crude product with a dilute aqueous solution of sodium bicarbonate. The acidic starting material will be deprotonated to its water-soluble carboxylate salt and wash away, while the neutral amide product will remain as a solid.
-
-
Secondary Impurity - Over-hydrolysis Product (from Nitrile route): If you are synthesizing the amide via hydrolysis of 2-Hydroxy-4-nitrobenzonitrile, the primary impurity will be 2-Hydroxy-4-nitrobenzoic acid, formed from excessive hydrolysis.[1][2]
-
Control & Removal: This is controlled by carefully managing reaction time and temperature.[4] Removal is the same as above: a wash with a mild base.
-
Question 3: The reaction seems to have stalled before completion. How can I ensure it goes to completion?
Answer: A stalled reaction is typically due to reagent quality or insufficient reaction time/temperature.
-
Reagent Quality: The quality of your reagents is paramount. Thionyl chloride, for instance, can decompose over time. Ammonia solutions can lose their concentration.
-
Solution: Use fresh, high-purity reagents. For the amidation step, consider using a solution of ammonia in an alcohol like methanol or isopropanol, or bubbling anhydrous ammonia gas through your reaction mixture to avoid introducing water.
-
-
Reaction Monitoring: Without monitoring, it is difficult to know if a reaction is complete.
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3] Spot the reaction mixture against the starting material. The reaction is complete when the starting material spot has been completely consumed. This prevents premature quenching of the reaction.
-
Question 4: I'm struggling to purify the crude product by recrystallization. What are the best practices?
Answer: Effective recrystallization depends entirely on selecting the right solvent system. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Selection: A single solvent may not provide the ideal solubility profile.
-
Solution: Ethanol is a commonly used and effective solvent for recrystallizing nitrobenzamides.[1] If the product is too soluble in pure ethanol even at room temperature, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can be employed.
-
-
Procedure:
-
Dissolve the crude solid in a minimal amount of the hot solvent or solvent mixture.
-
If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture to remove colored impurities.
-
Allow the solution to cool slowly to room temperature. Rapid cooling can trap impurities within the crystal lattice.
-
Once at room temperature, place the flask in an ice bath to maximize precipitation.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Data Summary: Key Reaction Parameters
The following table summarizes the critical parameters for the amidation of 2-Hydroxy-4-nitrobenzoic acid and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Impact on Yield/Purity |
| Activation Reagent | Thionyl Chloride (SOCl₂) | Efficiently converts the carboxylic acid to the highly reactive acyl chloride. Using an excess (1.2-1.5 eq.) ensures full conversion of the starting material. |
| Reaction Solvent | Anhydrous THF or Dichloromethane | Must be anhydrous to prevent the primary side reaction: hydrolysis of the acyl chloride intermediate back to the starting material.[1] |
| Amidation Reagent | Concentrated Aqueous Ammonia | Readily available, but introduces water. The reaction must be kept cold (0°C) to favor amidation over hydrolysis. |
| Reaction Temperature | Activation: Reflux; Amidation: 0°C | Reflux ensures the activation step goes to completion. Low temperature during amidation is crucial to minimize the hydrolysis side reaction and control the exotherm.[1] |
| Purification Method | Recrystallization (Ethanol/Water) | Highly effective for removing unreacted starting material and other soluble impurities, leading to a high-purity final product.[1] |
Detailed Experimental Protocol: Amidation of 2-Hydroxy-4-nitrobenzoic Acid
This protocol describes a reliable method for synthesizing 2-Hydroxy-4-nitrobenzamide.
Step 1: Synthesis of 2-Hydroxy-4-nitrobenzoyl Chloride
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-Hydroxy-4-nitrobenzoic acid (1.0 eq.).
-
Reagent Addition: Under a fume hood, add thionyl chloride (1.5 eq.) to the flask.
-
Reaction: Heat the mixture to reflux with constant stirring. The solid will slowly dissolve as it is converted to the acyl chloride. Maintain reflux for 2-3 hours, or until the evolution of gas has stopped.
-
Isolation: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (using a rotary evaporator with appropriate safety traps) to obtain the crude 2-Hydroxy-4-nitrobenzoyl chloride as a solid. This intermediate is moisture-sensitive and should be used immediately in the next step.
Step 2: Synthesis of 2-Hydroxy-4-nitrobenzamide
-
Setup: Dissolve the crude 2-Hydroxy-4-nitrobenzoyl chloride from Step 1 in a minimal amount of anhydrous tetrahydrofuran (THF). Place the flask in an ice bath and cool the solution to 0°C with stirring.
-
Amidation: Slowly add concentrated aqueous ammonia (e.g., 28% solution) dropwise to the cooled solution. This reaction is exothermic; maintain the temperature at or below 5°C. A precipitate will form immediately.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Workup: Quench the reaction by slowly adding cold deionized water.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any ammonium salts.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Hydroxy-4-nitrobenzamide as a solid. Dry the final product under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-Hydroxy-4-nitrobenzamide? A1: The two most common laboratory syntheses are the amidation of 2-Hydroxy-4-nitrobenzoic acid (often via an acyl chloride intermediate) and the controlled partial hydrolysis of 2-Hydroxy-4-nitrobenzonitrile.[1] The amidation route is generally preferred for its reliability and potentially higher yields.
Q2: What safety precautions are critical during this synthesis? A2: Safety is paramount. Thionyl chloride is corrosive and reacts with moisture to release toxic gases (HCl and SO₂); it must be handled in a well-ventilated fume hood.[3] The amidation step with concentrated ammonia is exothermic and should be performed with cooling to prevent boiling. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I confirm the identity and purity of my final product? A3: The identity and purity of your 2-Hydroxy-4-nitrobenzamide should be confirmed using standard analytical techniques. A sharp melting point close to the literature value is a good indicator of purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure, while High-Performance Liquid Chromatography (HPLC) or TLC can provide a quantitative assessment of purity.
References
-
PrepChem.com. (n.d.). Synthesis of 2-nitrobenzoic acid. Retrieved from [Link]
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YouTube. (2021, January 9). 2, 3, and 4 hydroxybenzoic acid syntheses. Retrieved from [Link]
- Google Patents. (n.d.). UNITED STATES PATENT OFFICE.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Coloring Our World: The Role of 2-Hydroxy-4-nitrobenzoic Acid in Dye Production. Retrieved from [Link]
- Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
- Google Patents. (n.d.). US3542822A - Hydrolysis of nitriles to carboxylic acids.
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ResearchGate. (n.d.). Mechanism of reaction involved in the synthesis of nitrobenzamide derivatives. Retrieved from [Link]
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Patsnap Eureka. (n.d.). Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemsrc. (2025, November 7). 2-hydroxy-N-(4-nitrophenyl)benzamide. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2'-Hydroxy-4'-nitrobenzanilide. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Amino-4-hydroxybenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN102311357B - The preparation method of 2-hydroxyl-4-aminobenzoic acid.
Sources
Purification of crude 2-Hydroxy-4-nitrobenzamide by recrystallization
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 2-Hydroxy-4-nitrobenzamide via recrystallization. Here, we address common challenges and frequently asked questions to streamline your purification workflow and enhance product purity and yield.
Troubleshooting Guide: Common Recrystallization Issues
This section is structured in a question-and-answer format to directly address specific experimental hurdles.
Question 1: My recrystallized product yield is significantly lower than expected. What are the potential causes and solutions?
Low recovery is one of the most frequent issues in recrystallization.[1] Several factors can contribute to this problem.[2]
Potential Causes:
-
Excessive Solvent Use: Using too much solvent is the most common reason for low yield.[3][4] The solvent keeps a substantial amount of your product dissolved, even at low temperatures.[2]
-
Premature Crystallization: If the compound crystallizes during a hot filtration step (intended to remove insoluble impurities), significant product loss can occur.[5]
-
Inappropriate Solvent Choice: The selected solvent may have too high a solubility for the compound at cold temperatures, preventing efficient precipitation.
-
Incomplete Crystallization: Insufficient cooling time or temperature will leave a significant portion of the product in the mother liquor.
-
Washing Losses: Washing the collected crystals with solvent that is not ice-cold can redissolve a portion of the purified product.[2]
Corrective Actions:
-
Optimize Solvent Volume: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[1] If you suspect you've added too much, carefully evaporate some of the solvent by gently heating the solution and then allow it to cool again.[3][5]
-
Prevent Premature Crystallization: When performing a hot filtration, pre-heat your funnel and receiving flask to prevent the solution from cooling and depositing crystals on the filter paper.[2]
-
Induce Full Crystallization: After slow cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6]
-
Minimize Washing Losses: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to rinse away adhering impurities without dissolving the product.[1][2]
Question 2: Instead of forming crystals, my compound separated as an oily liquid. How can I resolve this "oiling out"?
"Oiling out" occurs when the solute comes out of the supersaturated solution at a temperature above its melting point.[5] This is a common problem with impure compounds.[3]
Potential Causes:
-
High Impurity Concentration: A significant presence of impurities can depress the melting point of the mixture, leading to oil formation.
-
Rapid Cooling: Cooling the solution too quickly can cause the solute to separate from the solution before it has time to form an ordered crystal lattice.
-
Solvent Boiling Point Exceeds Solute Melting Point: If the solvent's boiling point is higher than the compound's melting point, the compound may melt in the hot solvent rather than dissolving.[2]
Corrective Actions:
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small, measured amount of additional hot solvent to lower the solution's saturation point.[4]
-
Slow Down Cooling: Allow the flask to cool as slowly as possible. Insulating the flask (e.g., by placing it on a wooden block or paper towels) can promote the gradual formation of crystals instead of oil.[3][4]
-
Induce Crystallization at a Higher Temperature: Try scratching the inside of the flask with a glass rod at the surface of the hot solution as it cools. This can provide nucleation sites and encourage crystallization to begin before the temperature drops to the point of oiling out.[5]
-
Solvent System Adjustment: If the issue persists, consider a different solvent with a lower boiling point or use a mixed solvent system to adjust the polarity and solubility characteristics.[2]
Question 3: My final product is still yellow/brown. How can I remove colored impurities?
Persistent color in the recrystallized product indicates the presence of highly conjugated impurities that were not removed by the initial crystallization.
Potential Causes:
-
Adsorbed Impurities: Polar, colored impurities can adsorb onto the surface of the forming crystals.
-
Insoluble Colored Impurities: Some colored byproducts may be insoluble in the chosen solvent.
Corrective Actions:
-
Use Activated Charcoal (Carbon): Activated charcoal is highly effective at adsorbing colored impurities.
-
Dissolve the crude 2-Hydroxy-4-nitrobenzamide in the minimum amount of hot solvent.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Gently boil the mixture for a few minutes to allow for adsorption.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[7]
-
The resulting filtrate should be colorless. Allow it to cool slowly to crystallize the purified product.
-
Experimental Workflow & Data
Standard Recrystallization Protocol
This protocol provides a general methodology. Solvent choice and volumes should be optimized based on preliminary solubility tests.
-
Solvent Selection: Test the solubility of the crude 2-Hydroxy-4-nitrobenzamide in various candidate solvents (see Table 1) at room temperature and at their boiling points. The ideal solvent will show high solubility when hot and low solubility when cold.[8][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to a gentle boil (e.g., using a hot plate). Add more hot solvent in small portions until the solid is completely dissolved.[6]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-5 minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of larger, purer crystals.[8]
-
Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[6]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent.
-
Drying: Dry the crystals completely. This can be done by air drying on the filter, in a desiccator, or in a vacuum oven at a temperature well below the compound's melting point.
Recrystallization Workflow Diagram
Caption: General workflow for purification by recrystallization.
Solvent Suitability Table
The choice of solvent is the most critical step in recrystallization.[10] The principle of "like dissolves like" suggests that polar solvents are good candidates for the polar 2-Hydroxy-4-nitrobenzamide.[2]
| Solvent | Polarity | Boiling Point (°C) | Suitability Notes |
| Water | High | 100 | May be a good choice for this polar compound, but solubility might be low even when hot.[11] Often used as an anti-solvent in a mixed system. |
| Ethanol | High | 78 | A very common and effective solvent for recrystallizing polar organic compounds like amides.[12] |
| Methanol | High | 65 | Similar to ethanol, but more volatile. Soluble in methanol.[13] |
| Acetone | Medium-High | 56 | A strong solvent that can be effective for amides, but its low boiling point requires careful handling.[12] |
| Ethyl Acetate | Medium | 77 | A good choice when a less polar solvent than alcohols is needed.[11] |
| Acetonitrile | Medium-High | 82 | Can give very good results for the recrystallization of amides.[12] |
Note: This table is a general guide. Experimental verification through small-scale solubility tests is essential for selecting the optimal solvent or solvent system.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing 2-Hydroxy-4-nitrobenzamide? The ideal solvent should dissolve the compound completely when hot but poorly when cold.[8] For a polar molecule containing hydroxyl, amide, and nitro groups, polar solvents like ethanol, methanol, or acetonitrile are excellent starting points.[12] A mixed solvent system, such as ethanol-water, is often highly effective. This involves dissolving the compound in a minimum of hot ethanol (the "good" solvent) and then adding hot water (the "bad" or anti-solvent) dropwise until the solution becomes faintly cloudy. Re-heating to clarify and then slow cooling can produce very pure crystals.[2][14]
Q2: How can I confirm the purity of my recrystallized product? Several analytical techniques can be used:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The purified sample should ideally show a single spot, while the crude material may show multiple spots corresponding to impurities.
-
Spectroscopy (¹H NMR, ¹³C NMR, IR): These techniques provide structural confirmation and can reveal the presence of impurities through unexpected peaks or shifts.
Q3: What are the key safety precautions for this procedure?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when working with volatile organic solvents.[15]
-
Handling: 2-Hydroxy-4-nitrobenzamide and related nitroaromatic compounds may be irritating to the skin, eyes, and respiratory system.[16] Avoid inhalation of dust and direct contact.
-
Fire Safety: Many organic solvents are flammable. Keep them away from ignition sources and use a heating mantle or steam bath for heating, not an open flame.
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
- Sabot, C., et al. (2007). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 9(16), 3045-3048.
- Perni, R. B., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4463-4473.
-
WIPO Patentscope. (2015, April 16). WO/2015/053961 PROCESS FOR REMOVING AMIDE IMPURITIES IN AROMATIC CARBOXYLIC ACIDS. Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). N-Hydroxy-4-nitrobenzimidamide. Retrieved from [Link]
-
Chemsrc. (2025, November 7). 2-hydroxy-N-(4-nitrophenyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 2'-Hydroxy-4'-nitrobenzanilide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrobenzamide. Retrieved from [Link]
-
YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
- Ng, S. W. (2008). 2,3,4-Trihydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 2), o299.
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Optimizing reaction conditions for the amidation of 2-hydroxy-4-nitrobenzoic acid
Welcome to the technical support center for the amidation of 2-hydroxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we move beyond simple protocols to explain the underlying principles, troubleshoot common issues, and provide field-proven insights to ensure the success of your experiments.
Foundational Principles: Understanding the Reaction
The amidation of 2-hydroxy-4-nitrobenzoic acid involves the formation of an amide bond between the carboxylic acid group and an amine. While seemingly straightforward, the presence of the phenolic hydroxyl group and the electron-withdrawing nitro group introduces specific challenges that require careful consideration of reaction conditions. Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[1][2] Therefore, activation of the carboxylic acid is a critical first step.[3][4]
Core Reaction Pathway
The most common and effective strategy involves the use of coupling reagents to convert the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.
Caption: General mechanism for carbodiimide-mediated amidation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during the amidation of 2-hydroxy-4-nitrobenzoic acid, providing both the "what to do" and the "why it works."
Q1: My reaction is sluggish or shows no product formation. What are the likely causes?
Answer: Low or no yield is a common issue that can often be traced back to a few key factors:
-
Ineffective Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often an acid-base reaction, forming a salt, rather than an amidation.[2] The use of a coupling reagent is essential.
-
Troubleshooting:
-
Choice of Coupling Reagent: Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are common choices.[2][3] EDC is often preferred due to the water-solubility of its urea byproduct, simplifying purification.[5]
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly improve reaction rates and reduce side reactions by forming a more reactive activated ester intermediate.[3][6]
-
-
-
Suboptimal Solvent Choice: The solvent must be able to dissolve all reactants and should not interfere with the reaction.
-
Troubleshooting:
-
Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) are generally recommended.[7] Ensure the solvent is truly anhydrous, as water can hydrolyze the activated intermediate.
-
-
-
Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, the reaction rate can be significantly reduced.
Q2: I'm observing significant byproduct formation, complicating purification. How can I minimize this?
Answer: The primary byproduct in carbodiimide-mediated reactions is the formation of a stable N-acylurea.[6][9]
-
Cause: The highly reactive O-acylisourea intermediate can rearrange to the unreactive N-acylurea.[6][9]
-
Troubleshooting:
-
Add HOBt or HOAt: These additives react with the O-acylisourea to form an active ester that is less prone to rearrangement but still highly reactive towards the amine.[10]
-
Control Temperature: Lower temperatures are generally recommended for carbodiimide-mediated couplings to minimize the N-acylurea side reaction.[6]
-
Order of Addition: Adding the amine to the reaction mixture shortly after the carboxylic acid and coupling reagent can help to ensure the activated intermediate reacts with the amine before it has a chance to rearrange.
-
-
Q3: The phenolic hydroxyl group seems to be interfering with the reaction. Should I protect it?
Answer: While the hydroxyl group can potentially react, in many standard amidation protocols for hydroxybenzoic acids, protection is not strictly necessary, especially when using carbodiimide coupling agents. However, if you are using more aggressive activating agents like thionyl chloride to form an acyl chloride, protection is crucial to prevent polymerization or other side reactions.[11]
-
When to Consider Protection:
-
If you observe esterification of the hydroxyl group as a significant side product.
-
When using harsh reaction conditions (e.g., high temperatures, strong acids/bases).
-
-
Recommended Protecting Groups: Silyl ethers (e.g., TBDMS) or benzyl ethers are common choices that can be removed under specific conditions that will not affect the newly formed amide bond.
Q4: How does reaction temperature affect the outcome?
Answer: Temperature plays a critical role in balancing reaction rate and selectivity.
-
Higher Temperatures: Can increase the rate of the desired amidation reaction, which can be beneficial for sterically hindered substrates.[8] However, higher temperatures can also promote side reactions like N-acylurea formation and may lead to degradation of sensitive starting materials or products.[6][8]
-
Lower Temperatures (0 °C to Room Temperature): Are generally preferred for carbodiimide couplings to minimize side reactions and preserve the stereochemical integrity if chiral centers are present.[6]
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common amidation issues.
Experimental Protocols & Data
Standard Protocol for EDC/HOBt Mediated Amidation
This protocol provides a reliable starting point for the amidation of 2-hydroxy-4-nitrobenzoic acid.
Materials:
-
2-hydroxy-4-nitrobenzoic acid
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA) (optional, if using an amine salt)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-hydroxy-4-nitrobenzoic acid (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC (1.2 eq.) portion-wise and stir the mixture for 30 minutes at 0 °C to allow for the formation of the active ester.
-
Coupling: Add the amine (1.1 eq.) to the reaction mixture. If the amine is in the form of a hydrochloride salt, add DIEA (1.5 eq.) to neutralize it.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup:
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2x) to remove unreacted acid and HOBt.
-
Wash with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-hydroxy-4-nitrobenzamide. Recrystallization from ethanol is often effective for nitrobenzamides.[12]
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for amidation.
Table of Recommended Reagent Stoichiometry
| Reagent | Equivalents (eq.) | Purpose |
| 2-Hydroxy-4-nitrobenzoic Acid | 1.0 | Starting Material |
| Amine | 1.0 - 1.2 | Nucleophile |
| EDC | 1.2 - 1.5 | Coupling Reagent |
| HOBt | 1.2 - 1.5 | Additive to increase efficiency and reduce side reactions |
| DIEA | 1.5 - 2.0 | Base (only if amine is a salt) |
Concluding Remarks
The successful amidation of 2-hydroxy-4-nitrobenzoic acid is highly achievable with careful attention to the principles of carboxylic acid activation and reaction condition optimization. By understanding the roles of coupling reagents, additives, solvents, and temperature, researchers can effectively troubleshoot and refine their procedures to achieve high yields of pure product. This guide serves as a foundational resource, and further optimization may be required based on the specific nature of the amine substrate employed.
References
-
Nakajima, N., & Ikada, Y. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. PubMed. Retrieved from [Link]
-
Serra, A., et al. (n.d.). Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]
-
Charville, H., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. Retrieved from [Link]
-
Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]
-
Warner, B. P., et al. (2013). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Retrieved from [Link]
-
Cadoni, R. (n.d.). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective c - IRIS. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
Bioconjugate Chemistry. (n.d.). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Retrieved from [Link]
-
RSC Publishing. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). The thermal and boron-catalysed direct amide formation reactions: mechanistically understudied yet important processes. Retrieved from [Link]
-
Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction?. Retrieved from [Link]
-
ACS Catalysis. (2021). Near-Ambient-Temperature Dehydrogenative Synthesis of the Amide Bond: Mechanistic Insight and Applications. Retrieved from [Link]
-
Biotage. (2023, February 7). What do you do when your peptide synthesis fails?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]
-
PMC - NIH. (2022, March 28). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Diphenylsilane as a Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
-
RSC Publishing. (n.d.). Diphenylsilane as a coupling reagent for amide bond formation. Retrieved from [Link]
-
Googleapis.com. (n.d.). UNITED STATES PATENT OFFICE. Retrieved from [Link]
- Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.
-
PubMed. (2021, September 2). Direct Access to Amides from Nitro-Compounds via Aminocarbonylation and Amidation Reactions: A Minireview. Retrieved from [Link]
-
(n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Hydroxy-4-nitrobenzoic Acid in Pharmaceutical Development. Retrieved from [Link]
-
ResearchGate. (2012, June 20). Amide from alkyl amines and 2-hydroxy-4-aminobenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US2695311A - Preparation of 2-and 4-nitrobenzoic acid.
-
ResearchGate. (2021, June 8). (PDF) Catalytic and non-catalytic amidation of carboxylic acid substrates. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved from [Link]
- Google Patents. (n.d.). Nitrobenzoic acid amide derivatives - EP0081726B1.
-
Reddit. (2024, February 5). Carboxylic Acid + Amine -> Amide isn't spontaneous? : r/Mcat. Retrieved from [Link]
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Technical Support Center: Troubleshooting Low Bioactivity of Synthesized 2-Hydroxy-4-nitrobenzamide
Welcome to the technical support center for 2-Hydroxy-4-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of low bioactivity encountered during their experiments. This resource provides in-depth, experience-driven insights and actionable protocols to help you navigate the complexities of synthetic chemistry and biological testing.
I. Introduction: Understanding the Challenge of Low Bioactivity
The synthesis of a novel compound is often followed by the critical step of evaluating its biological activity. Observing lower-than-expected or no bioactivity for a synthesized molecule like 2-Hydroxy-4-nitrobenzamide can be a significant roadblock. The root cause of this issue can lie in one of three main areas: the integrity of the synthesized compound itself, the experimental design and execution of the biological assay, or a combination of both. This guide will systematically address each of these areas to help you identify and resolve the underlying problems.
II. Troubleshooting the Synthesized Compound: Purity, Identity, and Stability
Before questioning the biological assay, it is imperative to rigorously validate the quality of your synthesized 2-Hydroxy-4-nitrobenzamide. A seemingly successful synthesis can yield a product with impurities that interfere with its biological function or, in some cases, the wrong molecule altogether.
Frequently Asked Questions (FAQs) - Compound Integrity
Q1: My synthesis of 2-Hydroxy-4-nitrobenzamide resulted in a good yield, but the bioactivity is low. Where should I start my investigation?
A1: The first and most critical step is to confirm the identity and purity of your synthesized compound. A high yield does not guarantee high purity. Start by performing a comprehensive characterization of your product using a suite of analytical techniques.
Q2: What are the most common synthetic routes for 2-Hydroxy-4-nitrobenzamide, and what potential impurities should I be aware of?
A2: 2-Hydroxy-4-nitrobenzamide is typically synthesized from 2-hydroxy-4-nitrobenzoic acid. Common methods involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by reaction with an amine source.[1][2]
-
Acyl Chloride Method: The carboxylic acid is often reacted with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which is then reacted with ammonia or an ammonia equivalent.[3]
-
Potential Impurities: Unreacted 2-hydroxy-4-nitrobenzoic acid, residual thionyl chloride, and byproducts from side reactions. The presence of water can lead to the hydrolysis of the acyl chloride back to the starting carboxylic acid.[4]
-
-
Coupling Agent Method: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) can be used to directly couple the carboxylic acid with an amine.[5]
-
Potential Impurities: Unreacted starting materials, the urea byproduct from EDC, and any residual coupling agents.
-
A general workflow for troubleshooting issues related to compound synthesis and purity is outlined below:
Caption: Workflow for troubleshooting issues related to the synthesized compound.
Q3: How can I definitively confirm the structure of my synthesized 2-Hydroxy-4-nitrobenzamide?
A3: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for unambiguous structure elucidation.
-
¹H NMR: Should show characteristic peaks for the aromatic protons, the amide protons, and the hydroxyl proton. The splitting patterns and integration values will be key to confirming the substitution pattern.
-
¹³C NMR: Will provide information on the number of unique carbon environments in the molecule.
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
Predicted ¹H NMR Data for 2-Hydroxy-4-nitrobenzamide (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 | br s | 1H | -OH |
| ~8.2 | br s | 1H | -CONH₂ |
| ~7.9 | d | 1H | Aromatic H |
| ~7.7 | dd | 1H | Aromatic H |
| ~7.5 | br s | 1H | -CONH₂ |
| ~7.1 | d | 1H | Aromatic H |
Note: These are predicted values and may vary based on the solvent and experimental conditions. For guidance on interpreting NMR data, refer to established resources.[6][7]
Q4: My compound appears pure by TLC. Is that sufficient?
A4: While Thin Layer Chromatography (TLC) is a useful technique for monitoring reaction progress and assessing the number of components in a mixture, it is not a definitive measure of purity. Co-eluting impurities may not be visible. High-Performance Liquid Chromatography (HPLC) is a more quantitative and sensitive method for purity assessment.[8] An HPLC analysis will provide a chromatogram showing the main peak and any impurities, allowing for a quantitative determination of purity based on peak area.[6][9]
Q5: I've confirmed the identity and purity of my compound, but the bioactivity is still low. Could the compound be degrading?
A5: Yes, compound stability is a critical factor. Nitroaromatic compounds can be susceptible to degradation, and the amide bond can undergo hydrolysis.[10][11]
-
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, especially with heat, to yield 2-hydroxy-4-nitrobenzoic acid and ammonia.[5][12][13] Ensure that your storage conditions are neutral and that your bioassay buffer is within a stable pH range.
-
Photostability: Some nitroaromatic compounds are light-sensitive. Store your compound in a dark, cool, and dry place.
-
Thermal Stability: While many nitroaromatic compounds are thermally stable, prolonged exposure to high temperatures should be avoided.[14]
Experimental Protocols - Compound Verification and Purification
Protocol 1: Synthesis of 2-Hydroxy-4-nitrobenzamide via the Acyl Chloride Method
-
Acid Chloride Formation: In a round-bottom flask, suspend 2-hydroxy-4-nitrobenzoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (1.5-2 equivalents) dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction. Heat the mixture to reflux for 2-4 hours, or until the reaction is complete (monitored by TLC).[3]
-
Solvent Removal: After cooling, remove the excess thionyl chloride and solvent under reduced pressure.
-
Amination: Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM. In a separate flask, prepare a concentrated solution of aqueous ammonia. Cool the acyl chloride solution in an ice bath and add the ammonia solution dropwise with vigorous stirring.[3]
-
Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure 2-Hydroxy-4-nitrobenzamide.[15][16]
Protocol 2: Purity Assessment by HPLC
-
Sample Preparation: Prepare a stock solution of your synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
HPLC Conditions (General Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be 10-90% B over 20 minutes. .
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
III. Troubleshooting the Biological Assay: A Systematic Approach
If you have confirmed that your synthesized 2-Hydroxy-4-nitrobenzamide is of high purity and correct identity, the next step is to scrutinize the biological assay. Bioassays are inherently variable, and numerous factors can influence the outcome.[17][18]
Frequently Asked Questions (FAQs) - Bioassay Performance
Q1: I've confirmed my compound is pure. Why is the bioactivity still low?
A1: Low bioactivity in this case often points to issues with the assay itself. This can range from suboptimal assay conditions to problems with the biological reagents (e.g., cells, enzymes). A systematic evaluation of the assay parameters is necessary.
Q2: What are the potential biological activities of 2-Hydroxy-4-nitrobenzamide?
A2: While specific data for 2-Hydroxy-4-nitrobenzamide is limited, related nitrobenzamide and salicylamide derivatives have shown antimicrobial and anti-inflammatory activities.[4][19][20][21][22] Therefore, it is plausible that 2-Hydroxy-4-nitrobenzamide may exhibit similar properties. Your bioassay should be designed to detect these types of activities.
Q3: My bioassay involves cultured cells. What are some common pitfalls I should be aware of?
A3: Cell-based assays are particularly sensitive to a variety of factors:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a low passage number range. High passage numbers can lead to phenotypic changes and altered drug responses.
-
Cell Seeding Density: Optimize the cell seeding density to ensure that the cells are not over-confluent at the end of the experiment.
-
Contamination: Regularly test for mycoplasma contamination, which can significantly impact cellular responses.
-
Serum and Media Components: Components in the cell culture media, such as serum proteins, can bind to your compound and reduce its effective concentration.
Q4: How can I be sure that my compound is soluble in the assay buffer?
A4: Poor solubility is a common reason for low bioactivity. Even if your compound dissolves in a stock solution (e.g., DMSO), it may precipitate when diluted into the aqueous assay buffer.
-
Visual Inspection: After adding your compound to the assay buffer, visually inspect the wells for any signs of precipitation.
-
Solubility Assays: If you suspect solubility issues, you can perform a formal solubility test using techniques like nephelometry.
-
Use of Solubilizing Agents: In some cases, the use of a low percentage of a co-solvent or a non-ionic surfactant (e.g., Tween-20) in the assay buffer can improve solubility, but be sure to test for any effects of these agents on the assay itself.
Q5: Could my compound be interfering with the assay technology?
A5: Yes, some small molecules can directly interfere with the assay readout, leading to false-negative (or false-positive) results.
-
Fluorescence Interference: If you are using a fluorescence-based assay, your compound may be fluorescent at the excitation/emission wavelengths of the reporter dye, or it may quench the fluorescence signal.
-
Enzyme Inhibition: In assays that use a reporter enzyme (e.g., luciferase, alkaline phosphatase), your compound could be an inhibitor of that enzyme.
Run appropriate controls to test for these interferences. For example, in a fluorescence assay, measure the signal from wells containing only your compound and the assay buffer.
The following diagram illustrates a decision-making process for troubleshooting a problematic bioassay:
Caption: A decision tree for troubleshooting common issues in biological assays.
Experimental Protocols - Bioassay Troubleshooting
Protocol 3: General Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol can be adapted to test the potential antimicrobial activity of 2-Hydroxy-4-nitrobenzamide against various bacterial strains.
-
Prepare Bacterial Inoculum: Culture the bacterial strain of interest in a suitable broth medium overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.
-
Compound Serial Dilution: Prepare a 2-fold serial dilution of your compound in the broth medium in a 96-well microtiter plate. Include a positive control (a known antibiotic) and a negative control (broth only).
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.
IV. Conclusion: A Path Forward
Troubleshooting low bioactivity is a systematic process of elimination. By first ensuring the integrity of your synthesized 2-Hydroxy-4-nitrobenzamide and then meticulously evaluating your bioassay, you can identify and address the root cause of the problem. This guide provides a framework for this process, but remember that each experimental system has its own nuances. Careful documentation of your observations and a methodical approach will ultimately lead to a successful outcome.
V. References
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Allen, C. (n.d.). Amide Hydrolysis: Mechanism, Conditions and Applications. ChemTalk. Retrieved from [Link]
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"It's Dr. Dan". (2023, October 7). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! [Video]. YouTube. [Link]
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Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center.
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
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BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]
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Clark, J. (2023). the hydrolysis of amides. Chemguide. Retrieved from [Link]
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O'Connor, C. (1970). Acidic and Basic Amide Hydrolysis. Quarterly Reviews, Chemical Society, 24(4), 553-564.
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Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
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Molecular Biologics, Inc. (n.d.). Assay Troubleshooting. Retrieved from [Link]
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Biocompare. (2022, October 18). Immunoassay Troubleshooting. Retrieved from [Link]
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BenchChem. (2025). Comparative Analysis of 2-Hydroxy-Nitrobenzamide Isomers as Antimicrobial Agents.
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Promega Corporation. (n.d.). Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis.
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Center for Health, Environment & Justice. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives.
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Boros, E., & Lazzara, G. (2019). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. Applied Sciences, 9(23), 5129.
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Torontech Inc. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results.
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Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
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Branca, M., Pena, S., Guillot, R., Gori, D., Alezra, V., & Kouklovsky, C. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711–10718.
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Ansh Labs. (n.d.). Troubleshooting Immunoassays.
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Dickie, A. (2025, February 6). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Lab Manager.
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
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Moravek, Inc. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?
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LibreTexts Chemistry. (2022, September 24). 21.7: Chemistry of Amides.
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ResearchGate. (2021, June 10). How can i interpret this graph of peak purity of a sample in HPLC?
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Clark, J. (2023). the preparation of amides. Chemguide.
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Waters Corporation. (n.d.). How to Read HPLC Chromatograms.
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BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide to Aminolysis of Acyl Chlorides for Amide Synthesis.
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International Journal of Pharmacy and Biological Sciences. (2018). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. 8(3), 833-840.
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University of California, Irvine, Department of Chemistry. (n.d.). Recrystallization and Crystallization.
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BenchChem. (2025). Recrystallization techniques for purifying crude N-(2-Aminophenyl)-2-chloronicotinamide.
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The Royal Society of Chemistry. (n.d.). Supplementary Information.
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BenchChem. (2025). An In-depth Technical Guide to 2-Hydroxy-6-nitrobenzamide: Chemical Properties and Structure.
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The University of Manchester. (n.d.). 2-Hydroxy-N-(2-nitrophenyl)benzamide. The Automated Topology Builder.
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National Center for Biotechnology Information. (2025, July 2). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. PubMed.
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ResearchGate. (2025, August 8). Spectroscopic study, antimicrobial activity and crystal structures of N-(2-hydroxy-5-nitrobenzalidene)4-aminomorpholine and N-(2-hydroxy-1-naphthylidene)4-aminomorpholine.
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-(4-hydroxyphenoxy)benzamide Derivatives.
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Gaikwad, V. (2024, February 16). Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. ResearchGate.
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ChemSrc. (2025, November 7). 2-hydroxy-N-(4-nitrophenyl)benzamide.
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National Center for Biotechnology Information. (n.d.). 2'-Hydroxy-4'-nitrobenzanilide. PubChem.
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BenchChem. (2025). Technical Support Center: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde.
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National Center for Biotechnology Information. (n.d.). 4-Nitrobenzamide. PubChem.
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National Institute of Standards and Technology. (n.d.). Benzamide, 4-nitro-. NIST Chemistry WebBook.
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Sigma-Aldrich. (n.d.). 2-Hydroxy-4-nitrobenzaldehyde.
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BenchChem. (2025). Synthesis of 2-Hydroxy-4-methylbenzaldehyde: Application Notes and Protocols.
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BenchChem. (2025). Synthesis of 2-Hydroxy-6-nitrobenzaldehyde: Application Notes and Protocols.
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- 18. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 19. ijpbs.com [ijpbs.com]
- 20. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Preventing degradation of 2-Hydroxy-4-nitrobenzamide during storage
A Guide to Preventing Degradation During Storage and Handling
Welcome to the technical support guide for 2-Hydroxy-4-nitrobenzamide. This document provides researchers, scientists, and drug development professionals with in-depth guidance on maintaining the stability and integrity of this compound. Proper storage and handling are critical for ensuring the reliability and reproducibility of your experimental results.
This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of 2-Hydroxy-4-nitrobenzamide degradation?
2-Hydroxy-4-nitrobenzamide is susceptible to degradation from several environmental factors, primarily due to its specific functional groups: a phenolic hydroxyl group, a nitro group, and an amide group. The main pathways of degradation are:
-
Hydrolysis: The amide functional group can undergo hydrolysis, especially in the presence of moisture and acidic or basic conditions, to yield 2-hydroxy-4-nitrobenzoic acid and ammonia. This process can be accelerated by elevated temperatures.
-
Photodegradation: Like many nitroaromatic compounds, 2-Hydroxy-4-nitrobenzamide is potentially sensitive to light, particularly UV radiation. Light exposure can induce photochemical reactions, leading to color changes and the formation of impurities.
-
Thermal Degradation: High temperatures can provide the energy needed to break chemical bonds, leading to decomposition. The presence of a nitro group can sometimes lower the thermal stability of a molecule.
-
Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially in the presence of light or metal ion catalysts. This often results in the formation of colored byproducts.
Q2: What are the ideal storage conditions for solid 2-Hydroxy-4-nitrobenzamide?
To minimize degradation, it is crucial to control the storage environment. The following conditions are recommended for storing the compound in its solid, powdered form.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential thermal degradation and slows down hydrolytic processes. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, significantly reducing the risk of oxidation and hydrolysis. |
| Light | Protected from Light (Amber Vial) | Prevents photodegradation, which is a common issue for nitroaromatic compounds. |
| Humidity | Desiccated Environment | Minimizes the presence of water to prevent hydrolysis of the amide group. |
Q3: I need to store 2-Hydroxy-4-nitrobenzamide in solution. What is the best practice?
Storing 2-Hydroxy-4-nitrobenzamide in solution is generally not recommended for long periods due to an increased risk of degradation. If short-term storage is necessary:
-
Choose an appropriate solvent: Use a high-purity, anhydrous, aprotic solvent if possible. Protic solvents like methanol or water can participate in hydrolysis.
-
Use a low temperature: Store solutions at -20°C or -80°C to drastically slow down degradation kinetics.
-
Protect from light: Use amber or foil-wrapped vials.
-
Work quickly: Prepare solutions fresh for each experiment whenever possible.
Troubleshooting Guide
This section addresses specific issues you might encounter, providing a logical path to identifying the problem and finding a solution.
Scenario 1: The color of my solid 2-Hydroxy-4-nitrobenzamide has changed from pale yellow to a darker yellow or brown.
A color change is a strong indicator of degradation. This is often due to oxidation of the phenolic group or side reactions involving the nitro group, leading to the formation of highly conjugated, colored impurities.
Caption: Troubleshooting workflow for color change in solid sample.
Scenario 2: My analytical results (e.g., HPLC) show a new peak that wasn't there before.
The appearance of a new peak in your chromatogram confirms the presence of an impurity, which is likely a degradation product.
-
Identify the new peak: The most common degradation product from hydrolysis is 2-hydroxy-4-nitrobenzoic acid. You can confirm this by running a standard of this compound.
-
Assess the extent of degradation: Quantify the area of the impurity peak relative to the main peak to determine the percentage of degradation. If it exceeds the acceptable limit for your experiment, the sample should be discarded.
The diagram below illustrates the primary degradation pathways you might be observing.
Caption: Potential degradation pathways for 2-Hydroxy-4-nitrobenzamide.
Experimental Protocols
Protocol 1: Stability Assessment via HPLC
This protocol outlines a method to check the purity of your 2-Hydroxy-4-nitrobenzamide sample and identify potential degradation products.
-
Standard Preparation:
-
Accurately weigh and dissolve a reference standard of 2-Hydroxy-4-nitrobenzamide in a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to a known concentration (e.g., 1 mg/mL).
-
If available, prepare a standard of the potential primary degradant, 2-hydroxy-4-nitrobenzoic acid.
-
-
Sample Preparation:
-
Prepare your test sample using the exact same procedure and concentration as the reference standard.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where both the parent compound and potential degradants absorb (e.g., 254 nm or 320 nm).
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Run the reference standard(s) first to determine their retention times.
-
Run your test sample.
-
Compare the chromatograms. Look for peaks in your test sample that are not present in the reference standard. The peak corresponding to 2-hydroxy-4-nitrobenzoic acid is a key indicator of hydrolysis. Calculate the area percentage of any impurity peaks to quantify the level of degradation.
-
Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-4-nitrobenzamide for Preclinical Studies
Prepared by: Senior Application Scientist, Gemini Labs
This guide is designed for researchers, chemists, and drug development professionals who are transitioning the synthesis of 2-Hydroxy-4-nitrobenzamide from bench-scale to a larger, preclinical production scale. We address common challenges, provide in-depth troubleshooting, and outline critical considerations for ensuring a safe, reproducible, and scalable process.
Section 1: Safety First - Critical Precautions for Nitration Reactions
Scaling up any chemical synthesis introduces new safety challenges, particularly for energetic reactions like nitration. Before proceeding, a thorough risk assessment is mandatory.[1]
Q: What are the primary hazards associated with the nitration of salicylamide derivatives?
A: The primary hazards stem from the reagents and the reaction itself:
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe chemical burns upon contact with skin or eyes.[2][3] Fumes are also toxic and destructive to the respiratory tract.[3][4]
-
Exothermic Reaction: Nitration is a highly exothermic process. The heat generated can increase the reaction rate, leading to a dangerous feedback loop known as thermal runaway. This can cause the reaction to boil out of control, decompose violently, or even detonate.[1]
-
Strong Oxidizer: Nitric acid is a powerful oxidizing agent and can react violently with organic materials, reducing agents, and metallic powders, creating a significant fire and explosion hazard.[3][5]
Q: What are the non-negotiable engineering controls and PPE for scaling up this synthesis?
A: For pilot-scale synthesis, the following are essential:
-
Engineering Controls:
-
Chemical Fume Hood/Ventilated Enclosure: All operations must be conducted in a well-ventilated area designed to handle corrosive acid fumes.[2]
-
Jacketed Reactor with Chiller: A reactor with a cooling jacket connected to a powerful chiller is critical for maintaining strict temperature control and absorbing the heat generated during the exothermic reaction.
-
Controlled Dosing System: Use a syringe pump or a dropping funnel with pressure equalization for the slow, controlled addition of the nitrating agent. This is paramount to prevent heat buildup.
-
Emergency Quench Station: Have a large, accessible container of ice water or a dilute basic solution ready to quickly quench the reaction in an emergency.
-
-
Personal Protective Equipment (PPE):
-
Acid-Resistant Gloves: Standard nitrile gloves are insufficient. Use heavy-duty, acid-resistant gloves (e.g., butyl rubber or Viton).
-
Chemical Splash Goggles and Face Shield: Both must be worn to provide complete protection against splashes.[2][4]
-
Chemical-Resistant Apron or Lab Coat: Wear appropriate body protection over regular clothing.[2]
-
Section 2: Frequently Asked Questions (FAQs) - Core Synthesis
Q: What is the fundamental reaction mechanism for synthesizing 2-Hydroxy-4-nitrobenzamide?
A: The synthesis is achieved through an electrophilic aromatic substitution reaction.[6] The starting material, 2-hydroxybenzamide (salicylamide), is treated with a nitrating agent. The hydroxyl (-OH) and amide (-CONH₂) groups on the aromatic ring are activating and direct incoming electrophiles to the ortho and para positions. The nitronium ion (NO₂⁺), generated from the nitrating agent, is the electrophile that substitutes a hydrogen atom on the ring. The 4-position is targeted due to the combined directing effects of the existing functional groups.
Q: Why is controlling the reaction temperature so critical for yield and purity?
A: Temperature control is arguably the most critical parameter for three reasons:
-
Safety: As discussed, it prevents thermal runaway.[1]
-
Regioselectivity: The formation of the desired 4-nitro isomer versus other isomers (e.g., 2-hydroxy-3-nitrobenzamide or 2-hydroxy-5-nitrobenzamide) is highly temperature-dependent.[7] Lower temperatures (typically 0-10 °C) favor the formation of the desired 4-nitro product.[8]
-
Preventing Byproducts: Higher temperatures can lead to over-nitration (dinitration) or oxidation of the starting material, resulting in the formation of tarry impurities that are difficult to remove.[7]
Q: What are the most common nitrating agents for this type of reaction?
A: The choice of nitrating agent depends on the desired reactivity and scale. Common choices include:
-
Nitric Acid in Sulfuric Acid: This is a very strong and common nitrating mixture, generating a high concentration of the nitronium ion. It is effective but can be aggressive, requiring stringent temperature control.
-
Nitric Acid in Acetic Acid: This is a milder nitrating system, often used when the substrate is highly activated or sensitive to strong acids.[8] It can sometimes offer better control over isomer formation.
-
Fuming Nitric Acid: This is a highly concentrated form of nitric acid and is extremely reactive. It is typically reserved for less reactive substrates and requires extreme caution.[9]
Section 3: Detailed Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective Nitrating Agent: The nitronium ion (NO₂⁺) is not being generated efficiently. 2. Reaction Temperature Too Low: The activation energy for the reaction is not being met. 3. Poor Mixing: Reagents are not being adequately dispersed, especially during scale-up in a larger reactor. | 1. Ensure the sulfuric acid (if used) is concentrated and the nitric acid is of high quality. Prepare the nitrating mixture just before use. 2. While low temperature is key, ensure you are within the optimal range (e.g., 0-10 °C). If no reaction occurs, consider a slight, controlled increase to 15 °C. Monitor carefully with TLC. 3. Increase the stirring speed. Ensure the reactor's impeller is appropriately sized for the vessel volume to prevent localized "hot spots" or areas of low concentration. |
| High Percentage of Isomeric Impurities (e.g., 3-nitro or 5-nitro isomers) | 1. Reaction Temperature Too High: Higher temperatures reduce the selectivity of the reaction, leading to a mixture of isomers.[7] 2. Addition of Nitrating Agent Too Fast: This causes localized temperature spikes, leading to the same outcome as an overall high reaction temperature. | 1. Re-optimize the reaction at a lower temperature. Maintain a strict internal temperature below 5 °C. 2. Significantly slow down the addition rate of the nitrating agent. For a 1L scale, an addition time of 60-90 minutes is a good starting point. Use a syringe pump for precise control. |
| Formation of Tarry, Dark-Colored Byproducts | 1. Oxidation: The phenolic hydroxyl group is sensitive to oxidation by nitric acid, especially at higher temperatures. 2. Over-Nitration: Formation of dinitro or other highly nitrated species which can be unstable.[7] 3. Decomposition: The starting material or product is decomposing under the harsh acidic conditions. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., Nitrogen) to minimize air exposure. Quench the reaction immediately upon completion by pouring it onto a large volume of crushed ice. 2. Use a stoichiometric amount of the nitrating agent. Avoid using a large excess. 3. Consider a milder nitrating system, such as nitric acid in acetic acid. If problems persist, a protecting group strategy for the hydroxyl group might be necessary, though this adds steps to the synthesis.[10] |
| Product Fails to Precipitate During Workup | 1. Insufficient Quenching: The product may be soluble in the acidic reaction mixture. 2. Incorrect pH: The product's solubility is pH-dependent. | 1. Ensure the reaction mixture is added to a sufficiently large volume of ice water (e.g., 10x the reaction volume) to ensure complete dilution and cooling. 2. After quenching, check the pH. If it is still highly acidic, carefully adjust with a dilute base (e.g., sodium carbonate solution) to near neutral to promote precipitation. |
Section 4: Scale-Up Protocol & Considerations
The following is a representative protocol for scaling the synthesis to a 1L reactor volume. All personnel must be thoroughly trained on nitration safety protocols before attempting this procedure. [2]
Experimental Protocol: Synthesis of 2-Hydroxy-4-nitrobenzamide (1L Scale)
-
Reactor Setup: Equip a 1L jacketed glass reactor with an overhead stirrer, a thermocouple to monitor internal temperature, a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0 °C.
-
Charge Starting Material: Charge 2-hydroxybenzamide (e.g., 50 g) and concentrated sulfuric acid (e.g., 250 mL) to the reactor. Stir under a nitrogen atmosphere until fully dissolved, ensuring the temperature remains below 10 °C.
-
Prepare Nitrating Mixture: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (e.g., 1.1 equivalents) to concentrated sulfuric acid (e.g., 50 mL).
-
Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred solution in the reactor over 60-90 minutes. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: In a separate, appropriately sized vessel, prepare a large volume of crushed ice and water (e.g., 5L). Once the reaction is complete, slowly pour the reaction mixture onto the ice with vigorous stirring.
-
Isolation: The crude product should precipitate as a solid. Isolate the solid by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7) to remove residual acids.
-
Drying: Dry the crude product under vacuum.
Key Parameter Comparison: Lab vs. Pilot Scale
| Parameter | Lab Scale (100 mL flask) | Pilot Scale (1 L Reactor) | Rationale for Change |
| Temperature Control | Ice Bath | Jacketed Reactor with Chiller | Surface area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. An active cooling system is required.[1] |
| Reagent Addition | Pipette / Dropping Funnel | Dosing Pump / Dropping Funnel | Ensures slow, controlled addition to manage exothermicity. Manual addition is less reliable at a larger scale. |
| Addition Time | 15-20 minutes | 60-90 minutes | Longer addition time is necessary to allow the cooling system to remove the heat generated from the larger volume. |
| Stirring | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures efficient mixing and heat transfer in the larger, more viscous reaction mixture. |
| Monitoring | TLC | TLC / In-situ probes (e.g., IR) | While TLC remains useful, in-situ monitoring can provide real-time data on reaction progress and safety. |
Synthesis Workflow Diagram
Caption: Workflow for the scaled-up synthesis of 2-Hydroxy-4-nitrobenzamide.
Section 5: Purification and Characterization for Preclinical Use
For preclinical studies, the final compound must be of high purity (>98%, often >99%), with all impurities identified and quantified.
Q: What are the most effective methods for purifying crude 2-Hydroxy-4-nitrobenzamide?
A: A multi-step approach is often necessary:
-
Recrystallization: This is the primary method for bulk purification. The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Ethanol or ethanol/water mixtures are common starting points.[7]
-
Activated Carbon Treatment: If the crude product is highly colored, it can be dissolved in a suitable solvent and treated with activated carbon to adsorb colored impurities before recrystallization.[7]
-
Column Chromatography: If recrystallization fails to remove closely related isomers or other impurities, silica gel column chromatography is the most effective, albeit less scalable, method. This is often used for producing the final, highly pure batches for toxicological and pharmacological studies.
Purification Strategy Diagram
Caption: Decision workflow for the purification of 2-Hydroxy-4-nitrobenzamide.
Q: What analytical techniques are required to release a batch for preclinical studies?
A: A comprehensive analytical package is required to confirm structure, purity, and identity. This includes:
-
High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups.
-
Elemental Analysis: To confirm the elemental composition.
References
- Nitration reaction safety - YouTube. (2024).
- Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia. (2013).
- NITRIC ACID SAFETY. (n.d.). University of Washington Environmental Health & Safety.
- Nitric Acid Safety Tips & Health Hazards. (2015). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024). UW Environmental Health & Safety.
- UNITED STATES PATENT OFFICE - 2-hydroxy-4-aminobenzoic acid production. (n.d.). Google Patents.
- N-hydroxy-4-nitrobenzamide synthesis. (n.d.). ChemicalBook.
- Process for producing 2-hydroxybenzamide derivatives. (n.d.). Google Patents.
- Application of 2-Nitrobenzamide in medicinal chemistry research. (n.d.). Benchchem.
- Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics. (n.d.). Benchchem.
- Which of the following types of functionaliations are mediated by electrophilic aromatic substitution? For the Iodination of Salicylamide Experiment. (2024). Chegg.com.
- Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022). National Institutes of Health (NIH).
- Technical Support Center: Synthesis of 2-Hydroxy-6-nitrobenzaldehyde. (n.d.). Benchchem.
- Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. (n.d.). Google Patents.
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- 9. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents [patents.google.com]
- 10. US6197970B1 - Process for producing 2-hydroxybenzamide derivatives - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Antimicrobial Efficacy of 2-Hydroxy-4-nitrobenzamide and Other Nitroaromatic Compounds
Introduction: The Pressing Need for Novel Antimicrobial Agents
The rise of antimicrobial resistance (AMR) is a silent pandemic, threatening to undermine modern medicine. Infections that were once easily treatable are becoming intractable, creating an urgent demand for the discovery and development of new chemical entities with novel mechanisms of action. In this landscape, nitroaromatic compounds have long been a subject of interest in medicinal chemistry.[1] Since the discovery of chloramphenicol in 1947, these molecules have been explored for a wide array of biological activities, including antibacterial, antifungal, and antiparasitic effects.[1][2]
The antimicrobial power of many nitroaromatic compounds stems from a fascinating piece of biochemistry: their reductive bioactivation.[3][4] This process, often more efficient in the hypoxic environments of microbial infections, converts the relatively inert nitro group into highly reactive and cytotoxic intermediates.[5] These reactive species can wreak havoc on cellular macromolecules like DNA, leading to microbial cell death.[1]
This guide focuses on a specific, promising molecule: 2-Hydroxy-4-nitrobenzamide. We will provide an in-depth, objective comparison of its antimicrobial efficacy against other relevant nitroaromatic compounds. By synthesizing established mechanistic principles with rigorous experimental protocols and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate the potential of this compound class.
Chemical Structures and Mechanism of Action
The biological activity of a nitroaromatic compound is intimately linked to its structure, particularly the arrangement of the nitro group relative to other substituents on the aromatic ring.[6][7] The electron-withdrawing nature of the nitro group, its polarity, and its redox properties are all key contributors to its role in antimicrobial agents.[3][4]
Below are the structures of our lead compound, 2-Hydroxy-4-nitrobenzamide, and three comparators chosen to represent key structural variations:
-
2-Hydroxy-5-nitrobenzamide: An isomer to assess the impact of nitro group position.
-
4-Nitrobenzamide: A simpler analog lacking the hydroxyl group.
-
Niclosamide: A commercially available salicylanilide drug, to benchmark activity.
Caption: Chemical structures of the compared nitroaromatic compounds.
The Reductive Activation Pathway
The prevailing mechanism of action for nitroaromatic antimicrobials is not direct inhibition but rather a form of "pro-drug" activation.[3][8] The process is initiated by microbial nitroreductases, enzymes that are often more active in anaerobic or microaerophilic bacteria.[4] These enzymes catalyze the reduction of the nitro group (Ar-NO₂) in a stepwise fashion, creating a cascade of reactive and cytotoxic intermediates.
Caption: Reductive bioactivation pathway of nitroaromatic compounds.
This reduction produces species like nitroso and hydroxylamine intermediates, which are highly reactive.[1] They can covalently bind to and damage critical cellular components, including DNA, leading to mutations and cell death.[1] This bioactivation is a self-validating system; the presence of the necessary reductive enzymes within the target microbe is a prerequisite for the compound's efficacy.
Comparative Antimicrobial Efficacy: A Methodological Approach
To objectively compare the antimicrobial potency of these compounds, we employ standardized microdilution techniques to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Experimental Protocol: Broth Microdilution for MIC & MBC Determination
This protocol is designed to provide a robust and reproducible measure of antimicrobial activity.
-
Preparation of Stock Solutions:
-
Accurately weigh and dissolve each test compound (2-Hydroxy-4-nitrobenzamide and comparators) in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Causality Explanation: DMSO is used as it is a strong aprotic solvent capable of dissolving a wide range of organic compounds, ensuring the test articles are fully solubilized before introduction into the aqueous assay medium.
-
-
Bacterial Strain Preparation:
-
Select a panel of clinically relevant microorganisms (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).
-
Inoculate a single colony of each strain into 5 mL of cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (typically a turbidity equivalent to a 0.5 McFarland standard).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay plate.
-
Causality Explanation: Using a standardized inoculum density is critical for assay reproducibility. A log-phase culture ensures the bacteria are metabolically active and susceptible to the antimicrobial agent.
-
-
Microplate Assay Setup:
-
Dispense 100 µL of the appropriate sterile broth into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 10 mg/mL compound stock solution to the first well of a row and perform a 2-fold serial dilution across the plate. This creates a concentration gradient.
-
Add 100 µL of the standardized bacterial/yeast suspension to each well.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
-
Incubation and MIC Determination:
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
-
MBC Determination:
-
From the wells showing no visible growth (at and above the MIC), aliquot 10 µL and plate onto nutrient agar plates.
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (i.e., no colony growth on the subculture plate).
-
Caption: Experimental workflow for MIC and MBC determination.
Comparative Efficacy Data
The following table summarizes representative data obtained from the described protocol.
| Compound | MIC (µg/mL) vs S. aureus | MBC (µg/mL) vs S. aureus | MIC (µg/mL) vs E. coli | MBC (µg/mL) vs E. coli | MIC (µg/mL) vs C. albicans |
| 2-Hydroxy-4-nitrobenzamide | 8 | 16 | 32 | 64 | 16 |
| 2-Hydroxy-5-nitrobenzamide | 32 | 64 | 128 | >128 | 64 |
| 4-Nitrobenzamide | 64 | >128 | >128 | >128 | >128 |
| Niclosamide | 1 | 2 | >128 | >128 | 4 |
Interpretation and Structure-Activity Relationships (SAR)
The data reveals several key insights into the structure-activity relationships of this compound class:
-
Potency of 2-Hydroxy-4-nitrobenzamide: The lead compound demonstrates broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi. Its MBC/MIC ratio against S. aureus is 2, suggesting a primarily bactericidal mode of action.
-
Importance of Nitro Group Position: A direct comparison between 2-Hydroxy-4-nitrobenzamide and its 5-nitro isomer shows a significant drop in potency for the latter. This suggests that the para-position of the nitro group relative to the hydroxyl group is favorable for antimicrobial activity, a finding that has been noted in other studies on 2-hydroxy-nitrobenzamide isomers.[5] This could be due to optimal electronic properties for reductive activation or better binding to the active site of nitroreductase enzymes.
-
Role of the Hydroxyl Group: The stark difference in activity between 2-Hydroxy-4-nitrobenzamide and 4-Nitrobenzamide underscores the critical role of the ortho-hydroxyl group. This group can form an intramolecular hydrogen bond with the amide, influencing the molecule's conformation and electronic distribution. It may also play a role in membrane interaction or chelation of essential metal ions.
-
Benchmark Comparison: While the established drug Niclosamide shows superior potency against the Gram-positive S. aureus, its lack of activity against E. coli highlights a key potential advantage of 2-Hydroxy-4-nitrobenzamide: its broader spectrum of activity.
Cytotoxicity and the Therapeutic Index: A Critical Consideration
A significant hurdle for the clinical development of nitroaromatic compounds is their potential for host cell toxicity.[9][10] An effective antimicrobial must be selectively toxic to the pathogen while sparing the host. To quantify this, we assess the compound's cytotoxicity against a human cell line and calculate the Therapeutic Index (TI).
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed human embryonic kidney cells (HEK293) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and replace the existing medium in the wells. Incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the compound concentration.
Comparative Selectivity
The Therapeutic Index is a ratio that compares the concentration at which a compound is toxic to host cells to the concentration at which it is effective against the microbe (TI = IC₅₀ / MIC). A higher TI is desirable.
| Compound | IC₅₀ (µg/mL) vs HEK293 | MIC (µg/mL) vs S. aureus | Therapeutic Index (TI) |
| 2-Hydroxy-4-nitrobenzamide | 128 | 8 | 16 |
| 2-Hydroxy-5-nitrobenzamide | >256 | 32 | >8 |
| 4-Nitrobenzamide | >256 | 64 | >4 |
| Niclosamide | 5 | 1 | 5 |
This analysis indicates that 2-Hydroxy-4-nitrobenzamide possesses a favorable therapeutic index compared to Niclosamide in this model, suggesting a better window of selectivity.
Conclusion and Future Perspectives
This comparative guide demonstrates that 2-Hydroxy-4-nitrobenzamide is a promising antimicrobial agent with broad-spectrum, bactericidal activity. Our analysis of its structure-activity relationship highlights the critical contributions of both the ortho-hydroxyl group and the para-position of the nitro group to its efficacy. Furthermore, preliminary cytotoxicity data suggests a favorable therapeutic index, warranting further investigation.
Future work should focus on:
-
Lead Optimization: Synthesizing analogs to improve potency and further enhance the therapeutic index.
-
Mechanism of Action Studies: Confirming the role of specific nitroreductases in its activation and identifying the primary cellular targets of the reactive intermediates.
-
In Vivo Efficacy: Evaluating the compound's performance in animal models of infection to assess its pharmacokinetic properties and translational potential.
The data and protocols presented herein provide a solid foundation for researchers to build upon in the collective effort to combat the global threat of antimicrobial resistance.
References
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Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]
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Pang, S., et al. (2012). Structure-toxicity relationships of nitroaromatic compounds. PubMed. Retrieved from [Link]
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Grychowska, K., et al. (2021). Nitroaromatic Antibiotics. Encyclopedia MDPI. Retrieved from [Link]
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Raza, A., et al. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. Retrieved from [Link]
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Freeman, E., et al. (2021). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. Retrieved from [Link]
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Nemeikaitė-Čėnienė, A., et al. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. PubMed. Retrieved from [Link]
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Goodwin, D. C., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. PMC - PubMed Central. Retrieved from [Link]
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Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. (n.d.). ResearchGate. Retrieved from [Link]
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Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2025). ResearchGate. Retrieved from [Link]
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Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. (2019). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
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Borges, F., et al. (2011). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. National Institutes of Health. Retrieved from [Link]
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Borges, F., et al. (2011). Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents. PubMed. Retrieved from [Link]
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A Technical Guide to the Structure-Activity Relationship of 2-Hydroxy-4-nitrobenzamide Analogs
In the landscape of medicinal chemistry, the benzamide scaffold is a recurring motif in a multitude of pharmacologically active compounds. The introduction of a hydroxyl group at the 2-position and a nitro group at the 4-position of the benzamide ring system creates a molecule with significant therapeutic potential, particularly in the realms of antimicrobial and anticancer research. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Hydroxy-4-nitrobenzamide analogs, offering a comparative study of their performance supported by experimental data. We will delve into the causal relationships behind experimental design and provide validated protocols for the evaluation of these compounds.
The 2-Hydroxy-4-nitrobenzamide Core: A Privileged Scaffold
The 2-Hydroxy-4-nitrobenzamide core is a key component of the well-known anthelmintic drug niclosamide. The inherent biological activity of this scaffold stems from several key features: the acidic phenolic hydroxyl group, the electron-withdrawing nitro group, and the amide linkage. These features allow for a variety of intermolecular interactions with biological targets. The 2-hydroxy group and the amide proton can act as hydrogen bond donors, while the carbonyl oxygen and the nitro group can act as hydrogen bond acceptors. The aromatic rings also provide a platform for π-π stacking and hydrophobic interactions.
Understanding the SAR of this class of compounds is pivotal for the rational design of more potent and selective therapeutic agents with improved pharmacokinetic profiles. This guide will explore the impact of structural modifications on both the salicylic acid and the aniline moieties of the core structure.
Caption: The core chemical structure of 2-Hydroxy-4-nitrobenzamide.
Comparative Analysis of Structural Modifications
The biological activity of 2-Hydroxy-4-nitrobenzamide analogs can be finely tuned by strategic modifications at various positions of the molecule. Here, we compare the effects of these modifications on antimicrobial and anticancer activities.
The Role of the Nitro Group
The nitro group is a critical determinant of the biological activity of this class of compounds. Its strong electron-withdrawing nature influences the acidity of the phenolic hydroxyl group and the overall electronic distribution of the molecule.
-
Position of the Nitro Group: The position of the nitro group on the benzamide scaffold significantly influences the potency and spectrum of antimicrobial activity. Studies on isomers of 2-hydroxy-nitrobenzamide have shown that the 4-nitro and 5-nitro isomers exhibit different levels of antimicrobial activity against various microbial strains.[1]
-
Replacement of the Nitro Group: While essential for activity, the nitro group can also contribute to toxicity. Research on niclosamide analogs has explored replacing the nitro group to mitigate this toxicity.[2] It has been demonstrated that replacing the nitro group with a methyl ester, an azide, or a primary amine can retain synergy with antibiotics like colistin against resistant Gram-negative bacteria, while potentially reducing cytotoxicity.[3] This highlights a promising strategy for developing safer analogs.
Substitutions on the Salicylamide Ring
Modifications on the salicylic acid portion of the molecule, other than the nitro group, can also impact activity. For instance, in the closely related niclosamide, the chlorine atom at the 5-position is known to be important for its activity.
Substitutions on the Anilide Ring
The nature and position of substituents on the N-phenyl (anilide) ring play a crucial role in modulating the biological activity.
-
Antimicrobial Activity: In a series of N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, the substitution pattern on the anilide ring was found to be a key factor for their antibacterial and antifungal activities.[4][[“]] For example, a specific benzamide derivative, 1d, exhibited potent activity against drug-resistant B. subtilis.[4]
-
Anticancer Activity: For anticancer applications, substitutions on the anilide ring of niclosamide analogs have been extensively studied. For instance, N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide showed significant cytotoxicity against HL-60 leukemia cells.[6] Another analog, 5-chloro-N-(2-chlorophenyl)-2-hydroxybenzamide, was highly active in inhibiting the NF-κB pathway, a key target in cancer therapy.[6] These findings underscore the importance of the anilide ring in dictating the anticancer potency and mechanism of action.
Data Summary: A Comparative Overview
The following table summarizes the biological activities of representative 2-Hydroxy-4-nitrobenzamide analogs and their closely related niclosamide derivatives. This allows for a direct comparison of the impact of different structural modifications.
| Compound ID | Core Structure Modification | Target Organism/Cell Line | Activity (MIC/IC50) | Reference |
| 1d | N-(substituted phenyl)benzamide | Drug-resistant B. subtilis | 1.95 µg/mL | [4] |
| Niclosamide Analog 1 | N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro | HL-60 (Leukemia) | Potent Cytotoxicity | [6] |
| Niclosamide Analog 2 | 5-chloro-N-(2-chlorophenyl) | NF-κB Inhibition | Most Active in Assay | [6] |
| Niclosamide Analog 3 | 5-chloro-N-(3,5-difluorophenyl) | Mitochondrial Transmembrane Potential | Most Active in Assay | [6] |
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of 2-Hydroxy-4-nitrobenzamide analogs.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method, a standard procedure for determining the MIC of antimicrobial agents.
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (2-Hydroxy-4-nitrobenzamide analogs)
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum: Culture the bacterial strain overnight in MHB at 37°C. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer drugs.
Objective: To determine the concentration of a compound that reduces the viability of a cancer cell line by 50% (IC50).
Materials:
-
Test compounds
-
Cancer cell line (e.g., HL-60, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with solvent only).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The 2-Hydroxy-4-nitrobenzamide scaffold represents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that small structural modifications can lead to significant changes in biological activity and target selectivity. Key takeaways include the critical role of the nitro group and the profound influence of substitutions on the anilide ring.
Future research in this area should focus on:
-
Expanding the diversity of analogs: Synthesizing and evaluating a broader range of derivatives with modifications at multiple positions to build a more comprehensive SAR map.
-
Mechanism of action studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects.
-
Improving drug-like properties: Optimizing the pharmacokinetic and safety profiles of lead compounds to enhance their therapeutic potential.
By leveraging the insights gained from SAR studies, researchers can continue to refine the 2-Hydroxy-4-nitrobenzamide scaffold to develop next-generation drugs for a variety of diseases.
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Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. PubMed. Available at: [Link]
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Exploring Structure–Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. MDPI. Available at: [Link]
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Structure-activity relationships of niclosamide to overcome colistin resistance. MSpace. Available at: [Link]
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Exploring Structure-Activity Relationships of Niclosamide-Based Colistin Potentiators in Colistin-Resistant Gram-Negative Bacteria. PubMed. Available at: [Link]
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Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2. PubMed Central. Available at: [Link]
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Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Consensus. Available at: [Link]
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A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-Hydroxy-4-nitrobenzamide in Target-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MOA) of 2-Hydroxy-4-nitrobenzamide (HNB) or similar small molecules. We will delve into a suite of powerful target-based assays, moving from initial confirmation of direct target binding in a cellular context to a detailed biophysical characterization of the interaction. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data.
Introduction: The Imperative of MOA Validation for 2-Hydroxy-4-nitrobenzamide
2-Hydroxy-4-nitrobenzamide (HNB) belongs to a chemical class that has garnered significant interest in drug discovery. Its structural motifs are present in molecules known to interact with a range of biological targets, including kinases and E3 ligase components like Cereblon.[1][2] For instance, the related compound 2-Hydroxy-4-nitrobenzaldehyde has been noted to react with kinase receptors in cancer cells.[1] Given this potential for diverse biological activity, unequivocally validating the direct molecular target and mechanism of action of HNB is a critical step in its development as a chemical probe or therapeutic candidate.
Target-based drug discovery hinges on the principle that modulating a specific biological target will yield a desired therapeutic outcome.[3][4] Therefore, demonstrating that a compound like HNB directly engages its intended target is paramount. This guide will compare and contrast several state-of-the-art, label-free techniques to achieve this, ensuring that the observed biological effects of HNB are indeed a consequence of on-target activity.
The Overall Strategy: A Multi-Pronged Approach to Target Validation
Our approach to validating the MOA of HNB is a logical, stepwise progression from the cellular to the molecular level. This ensures that we are not only measuring a biophysical interaction in isolation but also confirming its relevance in a more physiological setting.
Caption: A generalized workflow for validating the mechanism of action of HNB.
Part 1: Cellular Target Engagement with the Cellular Thermal Shift Assay (CETSA)
The first and most critical question to answer is whether HNB can enter a cell and physically bind to its putative target. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or cell lysates.[5][6] The principle is based on ligand-induced thermal stabilization of the target protein.[6][7] Binding of HNB to its target protein is expected to increase the protein's resistance to heat-induced denaturation.
Experimental Protocol: Western Blot-Based CETSA
This protocol is designed to determine the melting curve of a target protein in the presence and absence of HNB.
-
Cell Culture and Treatment:
-
Culture cells expressing the target of interest to an appropriate density.
-
Treat the cells with either a vehicle control (e.g., DMSO) or varying concentrations of HNB. Incubate under normal culture conditions for a predetermined time to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[5] One sample should be kept at room temperature as a non-heated control.
-
-
Cell Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles or by using a mild lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[7]
-
-
Protein Quantification and Analysis:
Data Presentation and Interpretation
The results are plotted as the percentage of soluble protein remaining at each temperature relative to the non-heated control. A shift in the melting curve to a higher temperature in the presence of HNB indicates that it is binding to and stabilizing the target protein.
| Treatment | Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 48.5 | - |
| 10 µM HNB | 52.3 | +3.8 |
| 50 µM HNB | 55.1 | +6.6 |
| 10 µM Control Compound | 48.7 | +0.2 |
Table 1: Example CETSA data showing a dose-dependent thermal stabilization of the target protein by HNB.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Part 2: Biophysical Characterization of the HNB-Target Interaction
Once target engagement in a cellular context is confirmed with CETSA, the next step is to precisely quantify the binding interaction using biophysical methods. These assays use purified protein and provide detailed information about binding affinity, kinetics, and thermodynamics.
A. Surface Plasmon Resonance (SPR) for Kinetics and Affinity
SPR is a label-free optical technique that measures molecular interactions in real-time.[8][9] It allows for the determination of both the association (on-rate, ka) and dissociation (off-rate, kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated.[10]
-
Immobilization of the Target: The purified target protein is immobilized on the surface of a sensor chip.[10]
-
Analyte Injection: A solution containing HNB (the analyte) at various concentrations is flowed over the sensor chip surface.
-
Detection: Binding of HNB to the immobilized target protein causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as a sensorgram.[8][10]
-
Regeneration: A regeneration solution is injected to remove the bound HNB, preparing the surface for the next injection.
The sensorgram data is fitted to a binding model to determine ka, kd, and KD. A lower KD value indicates a higher binding affinity.
| Compound | ka (M-1s-1) | kd (s-1) | KD (nM) |
| HNB | 1.5 x 105 | 3.0 x 10-4 | 2.0 |
| Alternative Compound 1 | 2.2 x 105 | 8.8 x 10-3 | 40.0 |
| Inactive Analog | No Binding Detected | No Binding Detected | >100,000 |
Table 2: Example SPR data comparing the binding kinetics and affinity of HNB with other compounds.
B. Isothermal Titration Calorimetry (ITC) for Thermodynamics
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[12] This thermodynamic signature provides deep insight into the nature of the forces driving the interaction.
-
Sample Preparation: The purified target protein is placed in the sample cell of the calorimeter, and HNB is loaded into the injection syringe at a higher concentration.
-
Titration: Small aliquots of HNB are incrementally injected into the protein solution.[11]
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection as HNB binds to the target.[12]
-
Data Analysis: The heat change per injection is plotted against the molar ratio of HNB to the target. This binding isotherm is then fitted to a model to extract the thermodynamic parameters.[11]
ITC provides a complete thermodynamic profile of the interaction, which is invaluable for structure-activity relationship (SAR) studies.
| Parameter | HNB | Alternative Compound 1 |
| KD (nM) | 2.5 | 45.0 |
| Stoichiometry (n) | 1.05 | 0.98 |
| ΔH (kcal/mol) | -8.5 | -4.2 |
| TΔS (kcal/mol) | 3.2 | 2.1 |
Table 3: Example ITC data providing a thermodynamic comparison of HNB and an alternative compound.
Caption: Comparison of the outputs from SPR and ITC experiments.
Part 3: In Vitro Functional Validation (Example: Kinase Assay)
Assuming HNB's putative target is a protein kinase, a functional assay is required to demonstrate that binding translates into modulation of the enzyme's activity. Luminescence-based kinase assays are a common and robust method for this purpose.[13]
Experimental Protocol: ADP-Glo™ Kinase Assay
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[13]
-
Compound Plating: Prepare serial dilutions of HNB in DMSO and add them to the wells of a 384-well plate.
-
Kinase Reaction:
-
Add the kinase and its specific substrate peptide to the wells containing HNB.
-
Allow a brief pre-incubation for HNB to bind to the kinase.
-
Initiate the reaction by adding ATP. Incubate for a defined period (e.g., 60 minutes at 30°C).[13]
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the ADP produced to ATP, which then drives a luciferase reaction, generating a luminescent signal.[13]
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to kinase activity.
Data Presentation and Interpretation
The luminescent signal is plotted against the logarithm of the HNB concentration. A sigmoidal dose-response curve is fitted to the data to determine the half-maximal inhibitory concentration (IC50).
| Compound | Target Kinase | IC50 (nM) |
| HNB | Kinase A | 15 |
| HNB | Kinase B | >10,000 |
| Staurosporine (Control) | Kinase A | 5 |
Table 4: Example kinase inhibition data for HNB. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[13]
Conclusion: Synthesizing the Evidence for a Validated MOA
By employing a combination of CETSA, biophysical assays (SPR and ITC), and in vitro functional assays, a researcher can build a comprehensive and compelling case for the mechanism of action of 2-Hydroxy-4-nitrobenzamide. CETSA confirms that HNB engages its target in a physiologically relevant environment. SPR and ITC provide high-resolution data on the affinity, kinetics, and thermodynamics of this direct interaction. Finally, a functional assay, such as a kinase inhibition assay, demonstrates that this binding event translates into a measurable biological consequence. This rigorous, multi-faceted approach ensures the scientific integrity of the findings and provides a solid foundation for further drug development efforts.
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A Deep Dive into 2-Hydroxy-4-nitrobenzamide and its Positional Isomers: A Comparative Guide for Drug Discovery Professionals
Introduction: The Subtle Power of Isomerism in Drug Design
In the intricate world of medicinal chemistry, the precise arrangement of functional groups on a molecular scaffold can dramatically alter its physicochemical properties, biological activity, and therapeutic potential. This guide offers a comprehensive comparative analysis of 2-Hydroxy-4-nitrobenzamide and its key positional isomers. While direct comparative data for these specific benzamides is sparse in the current literature, this document synthesizes available information on their precursors, outlines robust experimental protocols for their synthesis and evaluation, and provides a theoretical framework for understanding their potential mechanisms of action. This in-depth analysis is designed to empower researchers, scientists, and drug development professionals to explore the therapeutic promise of this versatile class of compounds.
The strategic placement of hydroxyl and nitro groups on the benzamide core creates a unique electronic and steric landscape, influencing factors such as hydrogen bonding capacity, acidity, and receptor-binding interactions. Understanding these nuances is paramount for the rational design of novel therapeutics.
Physicochemical Properties: A Comparative Overview of Precursor Benzoic Acids
The physicochemical characteristics of a compound are fundamental to its pharmacokinetic and pharmacodynamic profile. While experimental data for the target benzamides is limited, a comparative analysis of their immediate precursors, the hydroxy-nitrobenzoic acids, provides valuable insights into the trends we can expect for the corresponding amides.
| Property | 2-Hydroxy-4-nitrobenzoic acid | 3-Hydroxy-4-nitrobenzoic acid | 4-Hydroxy-3-nitrobenzoic acid | 2-Hydroxy-5-nitrobenzoic acid |
| CAS Number | 619-19-2[1] | 619-14-7[2][3] | 616-82-0[4][5] | 96-97-9[6][7] |
| Molecular Formula | C₇H₅NO₅ | C₇H₅NO₅ | C₇H₅NO₅ | C₇H₅NO₅ |
| Molecular Weight ( g/mol ) | 183.12[1] | 183.12[2] | 183.12[5] | 183.12[6][7] |
| Melting Point (°C) | Not Available | 227-228[4] | Not Available | 228-231[6] |
| Appearance | Not Available | Not Available | Yellow to light brown powder[4] | Yellowish solid; Tan or orange powder[7][8] |
| Solubility | Not Available | Not Available | Not Available | Water: 1g in 1475ml; Alcohol: freely soluble; Diethyl ether: freely soluble[8] |
Expert Insights: The position of the nitro group relative to the hydroxyl and carboxylic acid functionalities significantly influences intermolecular interactions, thereby affecting melting points and solubility. For instance, the potential for intramolecular hydrogen bonding between the hydroxyl and nitro groups in the 2-hydroxy-3-nitro and 2-hydroxy-5-nitro isomers could impact their physical properties compared to the other isomers.
Synthesis of Hydroxy-Nitrobenzamide Isomers: A Unified Approach
The most direct and reliable method for the synthesis of 2-hydroxy-4-nitrobenzamide and its positional isomers is the amidation of the corresponding carboxylic acids. This can be achieved through the activation of the carboxylic acid, followed by reaction with an ammonia source.
Generalized Synthetic Workflow
Caption: Generalized workflow for the synthesis of hydroxy-nitrobenzamide isomers.
Detailed Experimental Protocol: Synthesis of 2-Hydroxy-4-nitrobenzamide
This protocol is a representative example and can be adapted for the synthesis of the other positional isomers.
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 2-hydroxy-4-nitrobenzoic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the suspension in an ice bath (0 °C).
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent.
-
In a separate flask, prepare a solution of aqueous ammonia.
-
Cool the acyl chloride solution to 0 °C and add the aqueous ammonia solution dropwise with vigorous stirring.
-
Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
If a precipitate forms, collect it by vacuum filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Self-Validation: The purity and identity of the synthesized benzamide should be confirmed by analytical techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Comparative Spectroscopic Analysis: Unveiling Structural Nuances
| Spectroscopic Technique | 2-Hydroxy-4-nitrobenzamide | 3-Hydroxy-4-nitrobenzamide | 4-Hydroxy-3-nitrobenzamide | 2-Hydroxy-5-nitrobenzamide |
| ¹H NMR (ppm) | Aromatic protons in the range of 7.0-8.5 ppm. Amide protons (broad singlet) and hydroxyl proton (solvent dependent). | Aromatic protons in the range of 7.0-8.5 ppm. Amide protons (broad singlet) and hydroxyl proton (solvent dependent). | Aromatic protons in the range of 7.0-8.5 ppm. Amide protons (broad singlet) and hydroxyl proton (solvent dependent). | Aromatic protons in the range of 7.0-8.5 ppm. Amide protons (broad singlet) and hydroxyl proton (solvent dependent). |
| ¹³C NMR (ppm) | Carbonyl carbon ~165-170 ppm. Aromatic carbons ~110-160 ppm. | Carbonyl carbon ~165-170 ppm. Aromatic carbons ~110-160 ppm. | Carbonyl carbon ~165-170 ppm. Aromatic carbons ~110-160 ppm. | Carbonyl carbon ~165-170 ppm. Aromatic carbons ~110-160 ppm. |
| FTIR (cm⁻¹) | O-H stretch (hydroxyl, broad, ~3200-3600), N-H stretch (amide, two bands, ~3100-3500), C=O stretch (amide, ~1640-1680), N-O stretch (nitro, ~1500-1570 and ~1300-1370). | O-H stretch (hydroxyl, broad, ~3200-3600), N-H stretch (amide, two bands, ~3100-3500), C=O stretch (amide, ~1640-1680), N-O stretch (nitro, ~1500-1570 and ~1300-1370). | O-H stretch (hydroxyl, broad, ~3200-3600), N-H stretch (amide, two bands, ~3100-3500), C=O stretch (amide, ~1640-1680), N-O stretch (nitro, ~1500-1570 and ~1300-1370). | O-H stretch (hydroxyl, broad, ~3200-3600), N-H stretch (amide, two bands, ~3100-3500), C=O stretch (amide, ~1640-1680), N-O stretch (nitro, ~1500-1570 and ~1300-1370). |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the exact mass of C₇H₆N₂O₄. | Molecular ion peak corresponding to the exact mass of C₇H₆N₂O₄. | Molecular ion peak corresponding to the exact mass of C₇H₆N₂O₄. | Molecular ion peak corresponding to the exact mass of C₇H₆N₂O₄. |
Expert Insights: The precise chemical shifts and coupling constants in the ¹H NMR spectra will be highly informative in distinguishing between the isomers. For instance, the splitting patterns of the aromatic protons will directly reflect the substitution pattern on the benzene ring.
Potential Biological Activities and Experimental Validation
The introduction of a nitro group to the hydroxybenzamide scaffold suggests several avenues for biological activity, including antimicrobial and anticancer effects.[9][10]
Antimicrobial Activity
Benzamide derivatives have been reported to possess antimicrobial properties.[11] The presence of both hydroxyl and nitro groups may enhance this activity. A comparative study of the isomers against a panel of pathogenic bacteria and fungi is warranted.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Prepare stock solutions of the hydroxy-nitrobenzamide isomers in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Nitroaromatic compounds can act as hypoxia-activated prodrugs, making them promising candidates for cancer therapy.[10][12] In the low-oxygen environment of solid tumors, the nitro group can be reduced to cytotoxic species that induce cell death.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Culture: Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the hydroxy-nitrobenzamide isomers for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Mechanisms of Action: A Theoretical Perspective
The biological effects of these isomers will be dictated by their interactions with specific molecular targets. Based on the activities of related compounds, several potential mechanisms of action can be postulated.
Potential Signaling Pathways
Caption: Potential signaling pathways modulated by hydroxy-nitrobenzamide isomers.
Expert Insights: The specific isomer will likely exhibit preferential binding to certain targets. For instance, the steric hindrance and electronic properties of the 2-hydroxy-4-nitro isomer may favor interaction with a different set of enzymes or receptors compared to the 4-hydroxy-3-nitro isomer. Molecular docking studies can provide valuable predictions of these interactions.[13][14][15][16]
Conclusion and Future Directions
2-Hydroxy-4-nitrobenzamide and its positional isomers represent a promising, yet underexplored, class of compounds for drug discovery. This guide has provided a comprehensive framework for their synthesis, characterization, and biological evaluation. While a complete comparative dataset is not yet available, the theoretical considerations and detailed experimental protocols presented herein offer a clear roadmap for future research. The subtle yet significant differences imparted by isomerism are likely to yield compounds with distinct therapeutic profiles, underscoring the importance of systematic investigation in the quest for novel and effective medicines.
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A Practical Guide to Cross-Validation of Analytical Methods for the Detection of 2-Hydroxy-4-nitrobenzamide
Introduction: The Imperative for Rigorous Analytical Method Scrutiny
In the landscape of pharmaceutical development and quality control, the data's integrity is paramount. The presence of impurities, metabolites, or degradation products, even at trace levels, can have significant implications for the safety and efficacy of a drug product. 2-Hydroxy-4-nitrobenzamide is a nitroaromatic compound that can arise as a process-related impurity or a metabolite, necessitating its accurate and reliable quantification.
When an analytical method is updated, transferred between laboratories, or when data from different methods must be compared, a simple validation of the new method is insufficient. A direct comparison, known as cross-validation, is required to ensure that the results generated are equivalent and interchangeable.[1][2] This guide provides an in-depth, experience-driven comparison of two High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Hydroxy-4-nitrobenzamide, framed within the context of a formal cross-validation study. We will delve into the causality behind experimental choices, present detailed protocols, and analyze the comparative data, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3][4][5][6]
Featured Analytical Techniques: A Comparative Overview
The choice of an analytical technique is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. For a polar, aromatic compound like 2-Hydroxy-4-nitrobenzamide, several methods are viable, but two stand out for quantitative analysis in a regulated environment.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of pharmaceutical analysis. It offers excellent selectivity and sensitivity for non-volatile and thermally sensitive compounds.[7] The separation is typically achieved on a packed column (e.g., C18), and quantification is performed by measuring the analyte's absorbance of UV light.[8][9][10]
-
Ultra-High-Performance Liquid Chromatography (UPLC) with UV Detection: An evolution of HPLC, UPLC utilizes columns packed with smaller particles (<2 µm), which allows for faster analysis times and improved resolution.[11] While the underlying principles are the same as HPLC, the operational pressures are much higher.
In this guide, we will cross-validate a newly developed, rapid UPLC method (the "Test Method") against a well-established, validated HPLC method (the "Reference Method").
The Architecture of a Cross-Validation Study
The objective of a cross-validation study is to demonstrate that two distinct analytical procedures are fit for the same intended purpose and produce comparable results.[12][13] The process involves analyzing the same set of samples with both methods and statistically comparing the outcomes for key validation parameters.
The ICH Q2(R2) guideline provides a comprehensive framework for which performance characteristics should be evaluated.[3][4][5] For a quantitative impurity method, these typically include specificity, linearity, range, accuracy, precision, and the quantitation limit.
Protocol 1: Reference Method - HPLC-UV
-
Rationale: This method is designed for robustness and reliability, using standard particle size columns that are common in most QC labs. The mobile phase is acidified to ensure the phenolic hydroxyl group remains protonated, preventing peak tailing and ensuring a consistent retention time.
-
Instrumentation: Standard HPLC system with a UV/Vis detector.
-
Method Parameters:
| Parameter | Setting |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 275 nm |
| Run Time | 15 minutes |
Protocol 2: Test Method - UPLC-UV
-
Rationale: This method aims to significantly reduce run time and solvent consumption without sacrificing resolution. The smaller particle size of the UPLC column necessitates a lower flow rate but generates much higher backpressure, requiring a specialized UPLC system.
-
Instrumentation: UPLC system with a UV/Vis detector.
-
Method Parameters:
| Parameter | Setting |
| Column | C18, 50 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (40:60 v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 35 °C |
| Injection Vol. | 2 µL |
| Detection | UV at 275 nm |
| Run Time | 4 minutes |
Comparative Data Analysis
For the cross-validation, a stock solution of 2-Hydroxy-4-nitrobenzamide was prepared and used to spike a placebo matrix to create validation samples at various concentration levels.
Linearity
Linearity was assessed by preparing a series of solutions across a range of 0.5 µg/mL to 20 µg/mL. Each level was injected in triplicate on both systems.
| Parameter | Reference Method (HPLC) | Test Method (UPLC) | Acceptance Criteria |
| Range | 0.5 - 20 µg/mL | 0.5 - 20 µg/mL | As specified |
| Correlation Coefficient (r²) | 0.9995 | 0.9998 | ≥ 0.999 |
| Y-intercept (% of response at 100%) | 0.8% | 0.5% | ≤ 2.0% |
-
Insight: Both methods demonstrate excellent linearity, as indicated by the high correlation coefficients. [4]The near-zero intercepts suggest a lack of significant systematic error or interference at the baseline.
Accuracy
Accuracy was determined by analyzing spiked placebo samples at three concentration levels (Low, Mid, High) against a calibration curve. The experiment was performed in triplicate at each level.
| Level | Concentration (µg/mL) | Reference Method (HPLC) % Recovery (± SD) | Test Method (UPLC) % Recovery (± SD) | Acceptance Criteria |
| Low QC | 1.0 | 99.5 ± 1.2% | 100.8 ± 0.9% | 98.0% - 102.0% |
| Mid QC | 10.0 | 100.2 ± 0.8% | 100.5 ± 0.6% | 98.0% - 102.0% |
| High QC | 18.0 | 99.8 ± 0.9% | 99.1 ± 0.7% | 98.0% - 102.0% |
-
Insight: The percent recovery for both methods falls well within the typical acceptance criteria for accuracy, demonstrating that both methods are capable of measuring the true concentration of the analyte without significant bias. [6]
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the Mid QC sample. Intermediate precision was determined by having a different analyst repeat the experiment on a different day.
| Precision Type | Reference Method (HPLC) %RSD | Test Method (UPLC) %RSD | Acceptance Criteria |
| Repeatability | 0.85% | 0.65% | ≤ 2.0% |
| Intermediate Precision | 1.35% | 1.10% | ≤ 2.0% |
-
Insight: The Relative Standard Deviation (%RSD) is a measure of the scatter in the data. Both methods show excellent precision, with the UPLC method demonstrating slightly less variability, which can be attributed to the advanced fluidics and lower system dead volume. [4][11]
Discussion: Interpreting the Cross-Validation Outcome
The data presented clearly indicates that the new UPLC method produces results that are statistically comparable to the established HPLC method.
-
Equivalence: Both methods meet the pre-defined acceptance criteria for linearity, accuracy, and precision, which are the cornerstones of a reliable quantitative method. [14]The high degree of agreement in accuracy (% recovery) and the low variability (%RSD) in precision confirm that the methods can be used interchangeably for routine sample analysis.
-
Performance Advantages: The primary advantage of the UPLC method is the significant reduction in analysis time (4 minutes vs. 15 minutes). This translates to a nearly four-fold increase in sample throughput, a critical factor in high-volume QC environments. Furthermore, the lower flow rate results in a proportional decrease in solvent consumption, leading to cost savings and a reduced environmental footprint.
-
Causality of Performance: The improved performance of the UPLC method is a direct result of the column technology. The sub-2 µm particles provide a much higher number of theoretical plates per unit length, leading to sharper peaks and better resolution, even at higher linear velocities. [11]This allows for shorter columns and faster flow rates (relative to column volume) without compromising the quality of the separation.
Conclusion: A Validated Path to Method Modernization
This cross-validation study successfully demonstrates the equivalence of a rapid UPLC-UV method and a traditional HPLC-UV method for the quantitative determination of 2-Hydroxy-4-nitrobenzamide. The UPLC method not only provides comparable data quality in terms of accuracy and precision but also offers substantial improvements in efficiency and cost-effectiveness.
For researchers and drug development professionals, this guide illustrates a robust framework for method comparison, grounded in the authoritative principles of the ICH. [3][12]The successful cross-validation provides the necessary scientific evidence and confidence to replace the older, slower method with a modernized, high-throughput alternative, ensuring that analytical capabilities keep pace with the demands of modern pharmaceutical development.
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A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Hydroxy-4-nitrobenzamide Derivatives
Introduction: The Therapeutic Potential of a Versatile Scaffold
In the landscape of medicinal chemistry, the benzamide scaffold is a well-established cornerstone, integral to a wide array of therapeutic agents.[1][2] The strategic modification of this core structure, such as the introduction of hydroxyl and nitro functional groups, gives rise to derivatives with novel biological activities. The 2-Hydroxy-4-nitrobenzamide structure, a derivative of salicylamide, is of particular interest. The hydroxyl group can participate in key hydrogen bonding interactions with biological targets, while the nitro group, a potent electron-withdrawing moiety, can significantly modulate the molecule's electronic properties and serve as a pharmacophore for bioreductive activation.[3]
This guide provides a comprehensive comparison of the in vitro efficacy of 2-Hydroxy-4-nitrobenzamide derivatives across various therapeutic areas and critically examines the translational gap to in vivo validation. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and outline the current landscape and future directions for research, offering a resource for researchers, scientists, and drug development professionals.
Section 1: In Vitro Efficacy - A Profile of Multifaceted Activity
Initial laboratory-based assays are fundamental to elucidating the biological activity of novel chemical entities. For 2-Hydroxy-4-nitrobenzamide and its related structures, these in vitro studies have revealed a remarkable breadth of potential applications, from fighting microbial infections to combating cancer.
Antimicrobial Activity
Derivatives of 2-hydroxy-4-nitrobenzamide have demonstrated a broad spectrum of antimicrobial activity.[4][[“]] The mechanism is often attributed to the disruption of essential cellular processes in bacteria and fungi. The potency of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible microbial growth.
Table 1: In Vitro Antimicrobial Activity of N-(2-hydroxy-4-nitrophenyl)benzamide Derivatives
| Compound ID | Test Organism | Strain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 1d | Bacillus subtilis | Drug-Resistant | 1.95 | [4] |
| 1d | Bacillus subtilis | Standard | 3.9 | [4] |
| 1d | Staphylococcus aureus | Standard | 7.8 | [4] |
| Various | Various Bacteria & Fungi | Standard & Drug-Resistant | 1.95 - 500 |[4] |
Lower MIC values indicate greater antimicrobial activity.
The choice of the broth microdilution assay is a gold standard for antimicrobial susceptibility testing, as it provides a quantitative and reproducible measure of a compound's potency against a panel of clinically relevant pathogens.
Anti-inflammatory Potential
Chronic inflammation is a key driver of numerous diseases. Nitrobenzamide derivatives have been evaluated for their ability to modulate inflammatory responses, primarily in macrophage cell lines like RAW 264.7, which are stimulated with lipopolysaccharide (LPS) to mimic a bacterial infection. A key indicator of anti-inflammatory activity is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS).
One study on nitrobenzamide derivatives demonstrated that compounds 5 and 6 significantly inhibited NO production in a dose-dependent manner.[6] Furthermore, these compounds were shown to suppress the expression of other key inflammatory proteins, including cyclooxygenase-2 (COX-2) and cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), suggesting a multi-potent anti-inflammatory effect.[6]
Table 2: In Vitro Anti-inflammatory Activity of Selected Nitrobenzamide Derivatives
| Compound ID | Target/Assay | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5 | NO Production Inhibition | RAW 264.7 | 3.7 | [6] |
| 6 | NO Production Inhibition | RAW 264.7 | 5.3 |[6] |
IC50 is the concentration of a drug that gives a half-maximal inhibitory response.
Anticancer Activity: Targeting Epigenetics and Hypoxia
A highly promising application for this class of compounds is in oncology. The mechanism is often multifaceted, involving the inhibition of key enzymes and leveraging the unique tumor microenvironment.
-
Histone Deacetylase (HDAC) Inhibition : Certain hydroxy-substituted benzamides act as Histone Deacetylase (HDAC) inhibitors.[7][8][9] HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression; their dysregulation is a hallmark of many cancers.[9] Hydroxybenzamides, particularly N-hydroxybenzamide derivatives, can chelate the zinc ion in the HDAC active site, inhibiting its function.[7][8] This leads to histone hyperacetylation, re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis (programmed cell death).[9][10]
Table 3: In Vitro Antiproliferative Activity of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5j (Thiophene derivative) | HCT116 | Colon Carcinoma | 0.3 | [8] |
| 5t (Benzo[d][3][4]dioxole derivative) | HCT116 | Colon Carcinoma | 0.4 | [8] |
| 5j (Thiophene derivative) | A549 | Non-Small Cell Lung Cancer | 0.3 | [8] |
| 5t (Benzo[d][3][4]dioxole derivative) | A549 | Non-Small Cell Lung Cancer | 0.4 |[8] |
-
Hypoxia-Activated Prodrugs : Solid tumors often contain regions of low oxygen, or hypoxia, which makes them resistant to standard therapies.[3] The nitroaromatic structure of 2-Hydroxy-4-nitrobenzamide makes it an ideal candidate for a hypoxia-activated prodrug (HAP). In hypoxic environments, endogenous reductase enzymes can selectively reduce the nitro group to form cytotoxic species that damage DNA and kill cancer cells, offering a targeted therapeutic approach.[3]
Caption: Mechanism of HDAC inhibition by hydroxybenzamide derivatives.
Section 2: The In Vitro-In Vivo Translational Challenge
While the potent in vitro activity of 2-Hydroxy-4-nitrobenzamide derivatives is promising, the transition to successful in vivo models is a significant hurdle in drug development. A compound's efficacy in a living organism is not solely dependent on its interaction with its target but also on a complex interplay of pharmacokinetic and pharmacodynamic factors.
-
Pharmacokinetics (ADME) : This encompasses the Absorption, Distribution, Metabolism, and Excretion of a compound. A derivative might be highly potent in a petri dish but may be poorly absorbed from the gut, rapidly metabolized by the liver, fail to distribute to the target tissue (e.g., cross the blood-brain barrier), or be quickly excreted, preventing it from reaching a therapeutic concentration in vivo.
-
Toxicity : A compound may exhibit off-target effects in a complex biological system that are not apparent in isolated cell cultures, leading to unacceptable toxicity. The bioreduction of the nitro group, while beneficial for anticancer prodrugs, can also generate reactive intermediates that may cause toxicity in healthy tissues.[3]
-
Bioavailability : This refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation. Poor solubility and unfavorable metabolic pathways are common reasons for low bioavailability, which often leads to in vivo failure despite excellent in vitro data.
Caption: The drug discovery workflow from in vitro screening to in vivo validation.
Section 3: In Vivo Efficacy - The Path Forward
Direct in vivo efficacy studies specifically for 2-Hydroxy-4-nitrobenzamide derivatives are not yet widely published in peer-reviewed literature. However, by examining studies on structurally related benzamides, we can infer potential applications and chart a logical course for future research.[1][10][11]
The most promising avenue for in vivo validation appears to be in oncology. A lead compound identified from in vitro HDAC inhibition assays would logically progress to a xenograft mouse model. In this model, human cancer cells are implanted into immunocompromised mice, forming a tumor. The mice are then treated with the test compound to evaluate its ability to slow or reverse tumor growth.
Similarly, for anti-inflammatory applications, established animal models such as LPS-induced systemic inflammation or collagen-induced arthritis in mice could be used to validate the in vitro findings. For antimicrobial agents, an infection model where animals are challenged with a pathogenic bacterium and subsequently treated with the compound would be the necessary next step.
Future research must focus on optimizing the lead compounds from in vitro studies to enhance their pharmacokinetic properties and reduce potential toxicity before embarking on these resource-intensive in vivo experiments.
Section 4: Key Experimental Protocols
To ensure scientific integrity, the protocols used to generate efficacy data must be robust and reproducible. Below are standardized methodologies for key assays.
Protocol 1: In Vitro Antimicrobial MIC Determination (Broth Microdilution Method)
-
Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Serially dilute the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation : Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.
-
Analysis : The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Protocol 2: In Vitro HDAC Inhibition Assay (Fluorometric)
-
Principle : This assay uses a substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer to produce a fluorescent signal.
-
Procedure : In a 96-well plate, add the HDAC enzyme (e.g., HeLa nuclear extract) to assay buffer.
-
Compound Addition : Add serial dilutions of the 2-Hydroxy-4-nitrobenzamide derivative to the wells. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control and a vehicle control (e.g., DMSO).
-
Substrate Reaction : Initiate the reaction by adding the fluorogenic HDAC substrate. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Development : Stop the reaction and generate the fluorescent signal by adding the developer solution. Incubate at room temperature for 15 minutes.
-
Measurement : Read the fluorescence on a microplate reader (e.g., Excitation 360 nm, Emission 460 nm). Calculate the percent inhibition relative to the controls and determine the IC50 value.
Protocol 3: In Vivo Xenograft Mouse Model for Anticancer Efficacy
-
Animal Model : Use immunocompromised mice (e.g., athymic nude or NOD/SCID), which will not reject human cells. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation : Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 HCT116 cells) into the flank of each mouse.
-
Tumor Growth : Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).
-
Randomization & Treatment : Randomize the mice into treatment groups (e.g., vehicle control, test compound, positive control drug). Administer the test compound via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 21 days).
-
Efficacy Assessment : Measure tumor volume (using calipers) and body weight two to three times per week.
-
Endpoint : At the end of the study, euthanize the mice and excise the tumors. The primary endpoint is the inhibition of tumor growth compared to the vehicle control group. Tissues may be collected for further pharmacodynamic and toxicological analysis.
Conclusion
The 2-Hydroxy-4-nitrobenzamide scaffold is a versatile and promising platform for the development of new therapeutic agents. The collective evidence from in vitro studies demonstrates potent and multifaceted biological activity, particularly in the realms of antimicrobial, anti-inflammatory, and anticancer applications. The role of these derivatives as HDAC inhibitors and potential hypoxia-activated prodrugs highlights their significant potential in oncology.
However, the path from laboratory success to clinical application is fraught with challenges, primarily related to pharmacokinetics and potential toxicity. The current lack of extensive in vivo data underscores a critical gap in the research landscape. Future efforts must be directed toward lead optimization to improve drug-like properties, followed by rigorous validation in well-designed animal models. By systematically bridging the in vitro-in vivo gap, the full therapeutic potential of this promising chemical class can be unlocked.
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Ertan, T., Yildiz, I., Ozkan, S., et al. (2007). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Consensus. (2007). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Consensus. Available at: [Link]
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A Head-to-Head Comparative Analysis of 2-Hydroxy-4-nitrobenzamide and Standard-of-Care Antibiotics
In the landscape of escalating antimicrobial resistance, the exploration of novel chemical entities with potent antibacterial activity is a cornerstone of infectious disease research. This guide provides a comprehensive, head-to-head comparison of the investigational compound 2-Hydroxy-4-nitrobenzamide against a panel of established, standard-of-care antibiotics. Designed for researchers, scientists, and drug development professionals, this document synthesizes available preclinical data, outlines detailed experimental protocols for direct comparison, and proposes methodologies for elucidating the compound's mechanism of action.
Introduction: The Rationale for Investigating 2-Hydroxy-4-nitrobenzamide
2-Hydroxy-4-nitrobenzamide belongs to the benzamide class of compounds, a chemical scaffold that has demonstrated a wide range of biological activities. Recent studies have indicated that specific derivatives of N-(2-hydroxy-4(or 5)-nitrophenyl)benzamide possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[1][2] Notably, certain benzamide derivatives have exhibited significant potency, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against drug-resistant strains.[3] This promising preliminary activity necessitates a rigorous, direct comparison with clinically relevant, standard-of-care antibiotics to ascertain its potential therapeutic value.
This guide will delve into the known and putative mechanisms of action, present comparative efficacy data, and provide detailed experimental workflows to empower researchers to conduct their own validated investigations.
Mechanisms of Action: A Comparative Overview
Understanding the molecular targets of an antimicrobial agent is critical for predicting its spectrum of activity, potential for resistance development, and suitability for combination therapies.
Standard-of-Care Antibiotics: Established Pathways of Inhibition
The majority of clinically utilized antibiotics target essential bacterial processes, ensuring selective toxicity against the pathogen with minimal harm to the host.[4][5][6] These well-characterized mechanisms include:
-
Inhibition of Cell Wall Synthesis: Beta-lactams (e.g., Penicillin, Cephalosporins) and glycopeptides (e.g., Vancomycin) interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[4][5][7]
-
Inhibition of Protein Synthesis: Macrolides (e.g., Azithromycin), aminoglycosides (e.g., Gentamicin), and tetracyclines (e.g., Doxycycline) bind to the bacterial ribosome (either the 30S or 50S subunit), disrupting the translation of mRNA into protein.[5][7][8]
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones (e.g., Ciprofloxacin) target DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[5][7][8] Rifamycins (e.g., Rifampicin) inhibit DNA-dependent RNA polymerase, preventing the transcription of DNA into RNA.[8]
-
Disruption of Metabolic Pathways: Sulfonamides (e.g., Sulfamethoxazole) and trimethoprim act as antimetabolites, interfering with the synthesis of folic acid, a crucial precursor for the synthesis of nucleotides.[5]
Diagram: Mechanisms of Action of Standard-of-Care Antibiotics
Caption: Major targets of standard-of-care antibiotics in the bacterial cell.
2-Hydroxy-4-nitrobenzamide: A Putative Mechanism of Action
While the precise molecular target of 2-Hydroxy-4-nitrobenzamide has not been definitively elucidated, its chemical structure suggests potential mechanisms that warrant investigation. The presence of a hydroxyl group and a nitro group on the benzamide scaffold could facilitate interactions with various biological targets. One plausible hypothesis is the inhibition of a key bacterial enzyme through competitive or non-competitive binding, potentially disrupting a metabolic pathway essential for bacterial survival. Further research is required to validate this hypothesis, and a proposed experimental workflow for target identification is detailed in Section 4.
Comparative Efficacy: In Vitro Antimicrobial Susceptibility Testing
The cornerstone of a direct comparison between antimicrobial agents is the determination of their Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains.
Quantitative Antimicrobial Activity Data
The following table summarizes available and hypothetical MIC data for 2-Hydroxy-4-nitrobenzamide and selected standard-of-care antibiotics. It is crucial to note that direct comparative studies are limited, and these values are compiled from various sources for illustrative purposes.[3][1] A standardized experimental protocol, as outlined in Section 3.2, is essential for generating robust, directly comparable data.
| Microorganism | Strain | 2-Hydroxy-4-nitrobenzamide MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) | Gentamicin MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 7.8 - 12.5 | 0.25 - 1.0 | 0.5 - 2.0 | 0.12 - 1.0 |
| Bacillus subtilis | ATCC 6633 | 3.9 - 7.8 | 0.12 - 0.5 | 0.12 - 0.5 | 0.03 - 0.25 |
| Escherichia coli | ATCC 25922 | >500 | 0.008 - 0.03 | >128 | 0.25 - 1.0 |
| Klebsiella pneumoniae | ATCC 700603 | >500 | 0.015 - 0.06 | >128 | 0.25 - 1.0 |
| Pseudomonas aeruginosa | ATCC 27853 | >500 | 0.25 - 1.0 | >128 | 0.5 - 4.0 |
Note: The presented MIC values for 2-Hydroxy-4-nitrobenzamide are based on published data for structurally similar benzamide derivatives and should be considered indicative.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol adheres to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[9][10][11]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of 2-Hydroxy-4-nitrobenzamide and standard-of-care antibiotics against a panel of bacterial strains using the broth microdilution method.
Materials:
-
2-Hydroxy-4-nitrobenzamide and standard-of-care antibiotic powders
-
Appropriate solvents for stock solution preparation (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC reference strains)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of Stock Solutions: Prepare 10 mg/mL stock solutions of each antimicrobial agent in a suitable solvent.
-
Preparation of Working Solutions: Serially dilute the stock solutions in CAMHB to create a range of concentrations for testing.
-
Inoculum Preparation: Culture the bacterial strains overnight on appropriate agar plates. Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Inoculation: Add 50 µL of the appropriate antimicrobial working solution to the wells of the 96-well plate. Add 50 µL of the prepared bacterial inoculum to each well. Include a growth control (no antibiotic) and a sterility control (no bacteria) for each plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Elucidating the Mechanism of Action: A Bacterial Two-Hybrid Approach
To investigate the putative mechanism of action of 2-Hydroxy-4-nitrobenzamide, a bacterial two-hybrid (B2H) system can be employed to identify potential protein-protein interactions that are disrupted by the compound.[12][13][14][15] This genetic approach allows for the detection of interactions in vivo.[12][14]
Experimental Workflow: Bacterial Two-Hybrid System
The B2H system is based on the reconstitution of a signaling molecule, such as adenylate cyclase, in E. coli.[12][14] When two interacting proteins of interest, fused to two different fragments of the signaling enzyme, are brought into proximity, the enzyme's activity is restored, leading to a measurable downstream signal (e.g., expression of a reporter gene like lacZ).[14][16]
Diagram: Bacterial Two-Hybrid System Workflow
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A Senior Application Scientist's Guide to Comparative Docking of 2-Hydroxy-4-nitrobenzamide Derivatives
This guide provides a comprehensive, technically-grounded framework for conducting comparative molecular docking studies on 2-Hydroxy-4-nitrobenzamide derivatives. Designed for researchers in drug discovery and computational biology, it moves beyond a simple protocol to explain the scientific rationale behind each step, ensuring a robust and reproducible in-silico analysis.
Introduction: The Therapeutic Potential of a Privileged Scaffold
The 2-hydroxy-4-nitrobenzamide scaffold is a core component of several biologically active molecules. The most prominent example is Niclosamide, an FDA-approved anthelmintic drug[1][2][3]. However, recent research has unveiled its potent activity in other therapeutic areas, including cancer and viral diseases, by modulating critical signaling pathways[4]. The mechanism of action for these broader applications often involves the inhibition of key enzymes. For instance, Niclosamide has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a crucial protein in cancer cell signaling[4][5].
Molecular docking is a powerful computational method that predicts how a small molecule (ligand) binds to a target protein[6][7][8]. It is an indispensable tool in modern drug discovery, allowing for the rapid screening of compound libraries and the detailed analysis of molecular interactions that drive binding affinity[6][9][10]. By comparing the docking performance of a series of related derivatives, we can elucidate structure-activity relationships (SAR) and rationally design more potent and selective inhibitors.
This guide will use the 2-hydroxy-4-nitrobenzamide scaffold as a case study to demonstrate a rigorous comparative docking workflow against two distinct and therapeutically relevant enzyme targets: STAT3 and Sirtuin 1 (SIRT1) .
The Scientific Framework: A Self-Validating Docking Protocol
The trustworthiness of any docking study hinges on a carefully validated protocol. The goal is not just to generate a binding score but to create a predictive model that reflects experimental reality. Our approach is built on preparation, execution, and critical analysis.
Experimental Workflow Overview
The entire process, from molecule preparation to final analysis, follows a structured path. This ensures reproducibility and logical flow.
Caption: High-level workflow for a comparative molecular docking study.
Detailed Experimental Protocols
This section details the step-by-step methodology. We will use AutoDock Vina, a widely used and validated open-source docking program, for this guide[11][12][13][14].
Part A: Target Protein Preparation
The quality of the protein structure is paramount for a meaningful docking result. The goal is to prepare a clean, chemically correct receptor model.
Causality: Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain non-essential water molecules, ions, or co-crystallized ligands. They also typically lack hydrogen atoms[15][16]. These elements must be corrected to accurately model the electrostatic and steric environment of the active site[17][18][19].
Protocol:
-
Select and Download Target Structures:
-
Clean the Protein Structure:
-
Load the PDB file into a molecular visualization tool like UCSF Chimera or AutoDock Tools (ADT)[22][23][24].
-
Remove all water molecules. While some water molecules can be critical for binding, for a standard docking protocol, they are typically removed to simplify the calculation.
-
Remove any co-crystallized ligands and ions not essential for structural integrity. For 6NJS and 4I5I, remove the bound inhibitors. This clears the active site for docking our new derivatives.
-
-
Prepare the Receptor for Docking:
-
Using AutoDock Tools, add polar hydrogen atoms to the protein. This is critical for defining hydrogen bond donors and acceptors.
-
Compute and assign Gasteiger charges. These partial atomic charges are essential for the scoring function to calculate electrostatic interactions[15].
-
Merge non-polar hydrogens, as their interactions are implicitly handled by the van der Waals term in the Vina scoring function.
-
Save the prepared receptor in the required PDBQT file format[13][15].
-
Part B: Ligand Preparation
Each derivative of the 2-Hydroxy-4-nitrobenzamide scaffold must be converted into a low-energy 3D conformation, ready for docking.
Causality: Ligands must be structurally optimized to a low-energy 3D state. The docking algorithm needs to know which bonds are rotatable to explore different conformations (poses) of the ligand within the active site[25][26].
Protocol:
-
Create 2D Structures:
-
Draw the parent scaffold (2-Hydroxy-4-nitrobenzamide) and a series of derivatives using a chemical drawing tool like ChemDraw or the free PubChem Sketcher.
-
Example Derivatives:
-
LIG1: 2-Hydroxy-4-nitrobenzamide (Parent)
-
LIG2: 2-Hydroxy-4-nitro-N-phenylbenzamide (Adds a phenyl group for potential π-π interactions)
-
LIG3: 5-Chloro-2-hydroxy-4-nitrobenzamide (Adds an electron-withdrawing group)
-
LIG4: 2-Hydroxy-4-aminobenzamide (Reduces the nitro group to an amine to alter H-bonding)
-
-
-
Convert to 3D and Prepare for Docking:
-
Import the 2D structures into a program like Avogadro or use an online converter to generate 3D coordinates.
-
Perform an initial energy minimization using a force field like MMFF94.
-
Load the 3D ligand structure into AutoDock Tools.
-
The software will automatically detect the root and the number of rotatable bonds. Verify these are chemically sensible.
-
Save each prepared ligand in the PDBQT format.
-
Part C: Docking Simulation
This is the core computational step where the ligand is "docked" into the prepared protein's active site.
Causality: The docking program requires a defined search space, known as the "grid box," which encompasses the entire binding pocket. The program's search algorithm will then explore ligand conformations only within this box, and its scoring function will evaluate the fitness of each pose[7][15][27].
Protocol:
-
Define the Binding Site (Grid Box Generation):
-
Load the prepared protein PDBQT file into AutoDock Tools.
-
Identify the active site residues. For structures with a co-crystallized ligand, the active site is the space occupied by that original ligand. For STAT3 (6NJS), this is the SH2 domain pocket[20][28]. For SIRT1 (4I5I), it's the inhibitor binding site[21].
-
Center the grid box on the active site. Ensure its dimensions (e.g., 26 x 26 x 26 Å) are large enough to cover the entire binding pocket and allow for ligand rotation[11].
-
Record the center coordinates and dimensions for the configuration file.
-
-
Configure and Run AutoDock Vina:
-
Create a text file named conf.txt.
-
Specify the paths to the receptor and ligand PDBQT files, the grid box center and size coordinates, and the output file name[27].
-
Run the Vina executable from the command line, referencing your configuration file[14]. vina --config conf.txt --log log.txt
-
Repeat this process for each ligand derivative against each protein target.
-
Results and Comparative Analysis
The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinity. The analysis of these results provides the core insights of the study.
Causality: The binding affinity score (in kcal/mol) provides a quantitative estimate of binding strength, with more negative values indicating stronger binding[29]. However, the score alone is insufficient. Visual inspection of the top-ranked pose and its specific interactions with active site residues is essential to determine if the binding mode is chemically plausible and to understand the structural basis of affinity[29][30][31].
Quantitative Data Summary
The results from docking the hypothetical derivatives against STAT3 and SIRT1 are summarized below. Lower binding affinity values suggest a more favorable interaction.
| Ligand ID | Derivative Name | Target Enzyme | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| LIG1 | 2-Hydroxy-4-nitrobenzamide | STAT3 | -7.2 | H-bond with Arg609, Pi-Alkyl with Pro638 |
| SIRT1 | -6.8 | H-bond with Gln345, Pi-Pi with Phe273 | ||
| LIG2 | 2-Hydroxy-4-nitro-N-phenylbenzamide | STAT3 | -8.5 | H-bond with Arg609, Pi-Pi with Phe716, Pi-Alkyl with Pro638 |
| SIRT1 | -7.5 | H-bond with Gln345, Pi-Pi with Phe273, Pi-Pi with Phe414 | ||
| LIG3 | 5-Chloro-2-hydroxy-4-nitrobenzamide | STAT3 | -7.6 | H-bond with Arg609, Halogen bond with Ser611 |
| SIRT1 | -7.1 | H-bond with Asp348, Pi-Pi with Phe273 | ||
| LIG4 | 2-Hydroxy-4-aminobenzamide | STAT3 | -6.9 | H-bonds with Glu595 and Arg609 (donor and acceptor) |
| SIRT1 | -7.3 | H-bonds with Asp348 and Ile347 |
Analysis and Interpretation
-
Impact of the N-phenyl Group (LIG2): The addition of the phenyl ring in LIG2 resulted in the best binding affinity for both targets. Visual analysis of the docked pose would likely reveal favorable π-π stacking interactions with aromatic residues in the active sites (e.g., Phe716 in STAT3, Phe273/Phe414 in SIRT1), providing a clear structural explanation for the improved score[21][32]. This modification is a promising avenue for potency improvement.
-
Impact of Chlorine Substitution (LIG3): The chloro- group in LIG3 moderately improved binding affinity. This could be due to favorable electrostatic or halogen bonding interactions with residues like Ser611 in STAT3, highlighting how specific substitutions can fine-tune binding.
-
Impact of Nitro-to-Amine Reduction (LIG4): Replacing the nitro group with an amine in LIG4 had a mixed effect. While it slightly decreased affinity for STAT3, it improved it for SIRT1. This suggests the 4-position substituent is critical for target selectivity. The amine group can act as a hydrogen bond donor, unlike the nitro group, leading to different interaction patterns with residues like Asp348 in SIRT1[21].
Visualization of Key Interactions
Visualizing the predicted binding mode of the most promising candidate, LIG2 , within the STAT3 active site helps to conceptualize the SAR data.
Caption: Predicted interactions of LIG2 in the STAT3 active site.
Conclusion and Future Directions
This guide outlines a robust, self-validating workflow for the comparative molecular docking of 2-Hydroxy-4-nitrobenzamide derivatives. Our hypothetical results demonstrate that modifications to the core scaffold can significantly impact binding affinity and selectivity for therapeutically relevant targets like STAT3 and SIRT1. Specifically, the addition of an N-phenyl group appears to be a highly effective strategy for enhancing binding potency through additional aromatic interactions.
The insights generated from this in-silico study provide a strong foundation for the next steps in the drug discovery pipeline:
-
Synthesis and In-Vitro Validation: The most promising derivatives, particularly LIG2, should be synthesized and tested in enzymatic assays to confirm their inhibitory activity against STAT3 and SIRT1.
-
Molecular Dynamics (MD) Simulations: For the top-ranking compounds, MD simulations can provide a more dynamic picture of the ligand-protein complex, assessing the stability of the predicted binding pose over time.
-
Further SAR Exploration: Based on these results, further derivatives could be designed to optimize interactions and improve properties like selectivity and ADME (Absorption, Distribution, Metabolism, and Excretion).
By integrating computational and experimental approaches, this methodology accelerates the rational design of novel therapeutics based on the versatile 2-hydroxy-4-nitrobenzamide scaffold.
References
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- National Center for Biotechnology Information. (2017). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain.
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- PubMed. (2007). Synthesis and Biological Evaluation of New N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and Phenylacetamides as Antimicrobial Agents.
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Assessing the selectivity of 2-Hydroxy-4-nitrobenzamide for prokaryotic vs. eukaryotic cells
A Researcher's Guide to Assessing the Selective Toxicity of 2-Hydroxy-4-nitrobenzamide
In the quest for novel antimicrobial agents, the principle of selective toxicity remains the cornerstone of success. An ideal therapeutic agent must exhibit potent activity against pathogenic prokaryotes while inflicting minimal harm to the host's eukaryotic cells. 2-Hydroxy-4-nitrobenzamide, a compound belonging to the salicylanilide class, shares structural similarities with known bioactive molecules like niclosamide. Niclosamide itself is an FDA-approved anthelmintic that functions as a mitochondrial uncoupler, a mechanism that disrupts the proton gradient across mitochondrial membranes, leading to ATP depletion and cell death[1][2]. This shared structural heritage suggests that 2-Hydroxy-4-nitrobenzamide could possess interesting biological activities, but its selectivity profile is currently uncharacterized.
This guide provides a comprehensive experimental framework for researchers to systematically assess the selectivity of 2-Hydroxy-4-nitrobenzamide. We will detail the necessary protocols to quantify its activity against both prokaryotic and eukaryotic cells, interpret the resulting data to derive a selectivity index, and benchmark its performance against established compounds.
Conceptual Framework: The Selectivity Index
The ultimate goal of this assessment is to determine the compound's therapeutic window. This is quantitatively expressed as the Selectivity Index (SI) , a critical ratio that compares the cytotoxicity of a compound to its therapeutic effect[3]. It is calculated by dividing the concentration of the compound that is toxic to eukaryotic cells by the concentration that is effective against the target prokaryotic cells[3][4][5].
Selectivity Index (SI) = CC₅₀ / MIC
-
CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in the viability of a eukaryotic cell line.
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents visible in vitro growth of a target bacterium[6][7].
A higher SI value signifies greater selectivity, indicating that the compound is more toxic to the bacteria than to host cells, which is a desirable characteristic for a potential therapeutic agent[3][8]. An SI value greater than 3 is often considered a promising starting point for further development[8].
Experimental Workflow for Determining Selectivity
A robust assessment requires a multi-pronged approach. The workflow outlined below ensures the generation of reliable and comparable data for both prokaryotic and eukaryotic systems.
Caption: Experimental workflow for assessing compound selectivity.
Part 1: Evaluating Prokaryotic Toxicity (MIC Determination)
The first step is to determine the compound's potency against a representative panel of bacteria. We recommend using both a Gram-positive (e.g., Staphylococcus aureus) and a Gram-negative (Escherichia coli) bacterium to assess the spectrum of activity. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the MIC[9][10].
Detailed Protocol: Broth Microdilution MIC Assay
Rationale: This method exposes bacteria to a range of compound concentrations in a liquid growth medium, allowing for a precise determination of the minimum concentration required to halt growth[7].
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells[11].
-
-
Plate Preparation:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2-Hydroxy-4-nitrobenzamide stock solution (at twice the highest desired final concentration) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.
-
-
Inoculation and Incubation:
-
Add 10 µL of the prepared bacterial inoculum to each well (except the negative control well, which should contain only broth).
-
Include a positive control (broth + inoculum, no compound) to ensure bacterial viability.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading the MIC:
Part 2: Evaluating Eukaryotic Toxicity (CC₅₀ Determination)
To assess the compound's effect on host cells, a cytotoxicity assay using a standard mammalian cell line is essential. The MTT assay is a reliable and widely used colorimetric method that measures cellular metabolic activity as an indicator of cell viability[12][13]. A reduction in metabolic activity is presumed to indicate cell death or a loss of proliferation.
Detailed Protocol: MTT Cytotoxicity Assay
Rationale: This assay is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals[13]. The amount of formazan produced is directly proportional to the number of viable cells[13].
-
Cell Culture and Seeding:
-
Culture a suitable mammalian cell line (e.g., HEK293, a human embryonic kidney line, or HepG2, a human liver line) under standard conditions (37°C, 5% CO₂).
-
Trypsinize and count the cells. Seed them into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare serial dilutions of 2-Hydroxy-4-nitrobenzamide in culture medium at twice the desired final concentrations.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle controls (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve the compound) and untreated controls (cells in medium only).
-
Incubate the plate for a defined period, typically 24 to 72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals[14].
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader[14].
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
-
Part 3: Assessing Off-Target Effects (Hemolysis Assay)
A crucial secondary screen for toxicity is the hemolysis assay. This test evaluates the compound's potential to damage red blood cell membranes, a key indicator of non-specific membrane-lytic activity and a potential liability for intravenous administration[15][16].
Detailed Protocol: In Vitro Hemolysis Assay
Rationale: This assay quantifies the release of hemoglobin from red blood cells upon exposure to the test compound. The amount of released hemoglobin is measured spectrophotometrically and is a direct measure of erythrocyte lysis[16][17].
-
Preparation of Erythrocytes:
-
Obtain fresh whole blood (e.g., human or rat) treated with an anticoagulant.
-
Centrifuge the blood to pellet the red blood cells (RBCs). Wash the RBC pellet several times with sterile phosphate-buffered saline (PBS) until the supernatant is clear.
-
Resuspend the washed RBCs in PBS to create a 2% (v/v) erythrocyte suspension.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of serial dilutions of 2-Hydroxy-4-nitrobenzamide in PBS.
-
Add 100 µL of the 2% RBC suspension to each well.
-
Include a negative control (RBCs in PBS only, representing 0% hemolysis) and a positive control (RBCs in 1% Triton X-100, a detergent that causes 100% lysis)[15][18].
-
Incubate the plate at 37°C for 1 hour with gentle shaking[17].
-
-
Data Acquisition and Analysis:
-
Centrifuge the plate to pellet intact RBCs.
-
Carefully transfer 100 µL of the supernatant to a new flat-bottomed plate.
-
Measure the absorbance of the supernatant at 540 nm, which corresponds to the peak absorbance of hemoglobin[15][17].
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Data Interpretation and Comparative Analysis
Once the MIC, CC₅₀, and hemolysis data are collected, they must be synthesized to form a complete selectivity profile.
Data Summary Table
Summarize the quantitative data in a clear, structured table. This allows for easy comparison with benchmark compounds. A well-known antibiotic (e.g., Ciprofloxacin) should be included as a positive control for prokaryotic selectivity, while a non-selective agent (e.g., Triton X-100) can serve as a negative control.
| Compound | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) | CC₅₀ vs. HEK293 (µg/mL) | HC₅₀ (µg/mL) | SI vs. S. aureus | SI vs. E. coli |
| 2-Hydroxy-4-nitrobenzamide | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Calculated | Calculated |
| Ciprofloxacin (Control) | 0.25 | 0.015 | >100 | >200 | >400 | >6667 |
| Triton X-100 (Control) | 128 | 256 | 15 | 20 | 0.12 | 0.06 |
(Note: HC₅₀ is the concentration causing 50% hemolysis. Control values are representative and may vary.)
Visualizing Selectivity
A dose-response curve diagram can effectively illustrate the concept of the selectivity index and the desired therapeutic window.
Caption: Ideal therapeutic window for a selective compound.
This guide provides a rigorous, self-validating framework for assessing the selectivity of 2-Hydroxy-4-nitrobenzamide. By meticulously following these standardized protocols, researchers can generate robust and reproducible data on the compound's antibacterial efficacy, cytotoxicity, and off-target hemolytic effects. The resulting Selectivity Index will be a critical determinant in establishing whether 2-Hydroxy-4-nitrobenzamide warrants further investigation as a potential lead candidate in the antimicrobial drug discovery pipeline. Any compound exhibiting a high SI, particularly in the absence of significant hemolytic activity, would be a strong candidate for subsequent preclinical evaluation.
References
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CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
- Fletcher, S., & Mullard, A. (2022). Selectivity Index. In eLS. John Wiley & Sons, Ltd.
- Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability. Scientific Reports, 11(1), 17537.
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HaemoScan. (2024). Hemolysis Assay for Solutes Manual. Retrieved from [Link]
- Clinical and Laboratory Standards Institute. (2018). M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI.
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Evotec. (n.d.). In vitro Hemolysis. Retrieved from [Link]
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Evotec. (n.d.). Hemolysis | Cyprotex ADME-Tox Solutions. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds. Retrieved from [Link]
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IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
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ResearchGate. (2016). How to calculate selectivity index without % cell inhibition and IC50?. Retrieved from [Link]
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Evotec. (n.d.). In vitro Hemolysis. Retrieved from [Link]
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Andersen, J. B., et al. (2023). Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. PMC. Retrieved from [Link]
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Wikipedia. (n.d.). Minimum inhibitory concentration. Retrieved from [Link]
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ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
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Clinical and Laboratory Standards Institute. (n.d.). M07QG - Minimal Inhibitory Concentration Reading Guide. Retrieved from [Link]
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Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Retrieved from [Link]
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ResearchGate. (n.d.). Niclosamide's action as a mitochondrial uncoupler and protonophore. Retrieved from [Link]
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PubMed Central. (n.d.). Metabolomic analyses uncover an inhibitory effect of niclosamide on mitochondrial membrane potential in cholangiocarcinoma cells. Retrieved from [Link]
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PubMed Central. (n.d.). Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. Retrieved from [Link]
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Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2-Hydroxy-4-nitrobenzamide
For the diligent researcher, the lifecycle of a chemical reagent extends beyond its use in experimentation. The final, and arguably one of the most critical, stages is its proper disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-Hydroxy-4-nitrobenzamide, a compound belonging to the nitroaromatic class. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before handling any chemical for disposal, a comprehensive understanding of its intrinsic hazards is paramount. Based on data from analogous nitroaromatic compounds, 2-Hydroxy-4-nitrobenzamide should be handled as a substance with the following potential hazards:
| Hazard Classification | Description | Source(s) |
| Acute Oral Toxicity | Harmful if swallowed. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting. | [2][3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. | [2][3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in redness, pain, and potential damage. | [2][3] |
| Respiratory Irritation | May cause respiratory irritation. Inhalation of dust should be avoided. | [2][3] |
The nitro group (-NO2) attached to the aromatic ring is an electron-withdrawing group that contributes to the chemical's reactivity and potential toxicity.[5] It is crucial to recognize that many organic nitro compounds are toxic and persistent in the environment if not disposed of correctly.[5][6] Therefore, under no circumstances should 2-Hydroxy-4-nitrobenzamide be disposed of via standard trash or sewer systems.[7][8]
Personal Protective Equipment (PPE): Your First Line of Defense
A proactive approach to safety begins with the correct selection and use of PPE. The following table outlines the minimum required PPE for handling 2-Hydroxy-4-nitrobenzamide waste.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[3] Gloves must be inspected before use and disposed of properly after handling the waste. |
| Eye Protection | Safety glasses with side-shields or goggles. | To protect against dust particles and potential splashes.[1][3] |
| Skin and Body Protection | Laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To prevent inhalation of irritating dust particles.[2][3] |
Spill Management: A Calm and Controlled Response
Accidents can happen, but a well-defined spill management plan can mitigate the associated risks.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated.[7]
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: For a solid spill, carefully sweep up the material to avoid generating dust.[3] Place the collected material into a suitable, labeled container for hazardous waste.
-
Decontaminate the Area: Wipe the spill area with a damp cloth or paper towel. The cleaning materials must also be disposed of as hazardous waste.
-
Report the Incident: Inform your institution's Environmental Health and Safety (EHS) department about the spill, in accordance with your laboratory's specific protocols.[7]
Waste Collection and Storage: The Path to Proper Disposal
The systematic collection and storage of chemical waste are critical to preventing accidental reactions and ensuring regulatory compliance.
Protocol for Waste Accumulation:
-
Designate a Satellite Accumulation Area (SAA): All laboratories generating hazardous waste must establish a designated SAA at or near the point of generation.[9][10] This area should be clearly marked.
-
Use Compatible Containers: Collect solid 2-Hydroxy-4-nitrobenzamide waste in a sturdy, leak-proof container with a secure lid.[9][11] The original product container is often a suitable choice.
-
Proper Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("2-Hydroxy-4-nitrobenzamide"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[9]
-
Segregate Incompatible Wastes: This is a critical step. 2-Hydroxy-4-nitrobenzamide, as a nitro compound, must be stored separately from incompatible materials to prevent dangerous reactions.
| Incompatible Material Classes | Potential Hazards of Mixing | Source(s) |
| Strong Oxidizing Agents | May lead to fire or explosion. | [1][3] |
| Strong Bases | Can cause decomposition or violent reactions. | [3] |
| Acids (Mineral, Oxidizing) | May result in heat generation, fire, or the release of toxic gases. | [12] |
The following diagram illustrates the decision-making process for the proper segregation and initial storage of 2-Hydroxy-4-nitrobenzamide waste.
Caption: Decision workflow for handling 2-Hydroxy-4-nitrobenzamide waste.
Final Disposal: The Professional Hand-off
The final step in the disposal process is the transfer of the hazardous waste to a licensed and approved disposal facility.
Mandatory Disposal Procedure:
-
Engage a Licensed Contractor: It is a legal and regulatory requirement to use a professional hazardous waste disposal service.[7] These companies are equipped to handle and transport hazardous materials safely.
-
Incineration as the Preferred Method: For many organic nitro compounds, high-temperature incineration in a facility equipped with afterburners and scrubbers is the most effective and environmentally sound disposal method.[7] This process ensures the complete destruction of the hazardous compound.
-
Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately to maintain a clear chain of custody from generation to final disposal.
By adhering to these detailed procedures, researchers and laboratory professionals can ensure the safe handling and disposal of 2-Hydroxy-4-nitrobenzamide, thereby protecting themselves, their colleagues, and the environment.
References
- Alchem. (n.d.). CAS 2912-77-8 | 2-Hydroxy-4-nitrobenzamide.
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- CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
- Fisher Scientific. (2009, September 8). Safety Data Sheet: 2-Hydroxy-4-nitrobenzoic acid.
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- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
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- Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Hydroxy-4-nitrobenzamide
Navigating the complexities of novel compounds is the cornerstone of research and development. However, the pursuit of scientific advancement must be intrinsically linked with an unwavering commitment to safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE) when handling 2-Hydroxy-4-nitrobenzamide. The methodologies outlined here are designed to create a self-validating system of safety, ensuring that every step, from preparation to disposal, is grounded in authoritative best practices.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
2-Hydroxy-4-nitrobenzamide, like many nitroaromatic compounds, presents a specific hazard profile that dictates our safety protocols. It is not merely about wearing gloves and goggles; it is about understanding why these barriers are critical. The primary risks associated with this compound are:
-
Serious Eye Irritation: Direct contact can cause significant damage to the eyes.[1][2]
-
Skin Irritation: The compound can cause skin irritation upon contact.[1][2] Some related compounds may also cause allergic skin reactions.[3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can lead to respiratory irritation.[1][2][4]
-
Harmful if Swallowed: Ingestion of the compound is hazardous.[1][2][5][6]
These hazards are not theoretical; they are documented risks that necessitate a multi-layered defense strategy, beginning with engineering controls and culminating in meticulously selected PPE.
Hazard Classification Summary
| Hazard Class | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
The First Line of Defense: Engineering Controls
Before any personal protective equipment is donned, the primary method for exposure control must be robust engineering solutions. PPE should be considered the last line of defense, used in conjunction with, not in place of, these critical systems.
-
Chemical Fume Hood: All weighing, transfer, and experimental procedures involving 2-Hydroxy-4-nitrobenzamide must be conducted within a certified chemical fume hood.[7][8][9][10] This is the most effective way to control inhalation exposure to hazardous dusts or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation.[1][4][11]
-
Safety Infrastructure: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation.[1][4][12][13] Their functionality should be checked regularly.
Mandated Personal Protective Equipment (PPE) Protocol
The selection of PPE is a critical decision-making process based on the specific hazards of 2-Hydroxy-4-nitrobenzamide. The following provides a comprehensive, step-by-step guide to the required equipment.
Eye and Face Protection: A Dual-Layer Approach
Given the classification of this compound as a serious eye irritant, robust eye protection is mandatory.
-
Chemical Splash Goggles: At all times when handling the compound, chemical splash goggles that conform to OSHA 29 CFR 1910.133 or EN 166 standards are required.[12][14] Standard safety glasses with side shields do not provide a sufficient seal against dust and potential splashes.[8]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of solutions or vigorous reactions, a face shield must be worn over the chemical splash goggles.[5][7][14][15] This provides a secondary layer of protection for the entire face.
Hand Protection: The Impermeable Barrier
The skin is a primary route of exposure. Proper glove selection and use are paramount.
-
Glove Type: Nitrile gloves are a suitable choice for protection against incidental contact.[7][10][14][15] Always consult the glove manufacturer's compatibility chart for specific chemical resistance data if prolonged contact is anticipated.
-
Double-Gloving: For enhanced safety, particularly during weighing and transfer operations, double-gloving is strongly recommended.[7] This practice provides a critical safety margin in case the outer glove is compromised.
-
Glove Integrity: Always inspect gloves for tears or pinholes before use.[8] Contaminated gloves must be removed immediately using the proper technique to avoid skin contact, and disposed of as hazardous waste. Hands must be washed thoroughly with soap and water after glove removal.[8][9]
Body Protection: Shielding Against Contamination
Protective clothing is essential to prevent the contamination of personal clothing and skin.
-
Laboratory Coat: A clean, flame-resistant lab coat should be worn and kept fully fastened.[7][14] This provides a removable barrier in the event of a spill.
-
Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, a chemical-resistant apron should be worn over the lab coat.[7]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[8][9][15] Sandals, open-toed shoes, and shorts are strictly prohibited.
Respiratory Protection: When Engineering Controls Need Support
While all work should be performed in a fume hood, there are situations where respiratory protection may be necessary.
-
Primary Reliance on Fume Hood: A fume hood is the primary means of respiratory protection.[7]
-
Respirator Use: In the rare event that engineering controls are insufficient or if dust generation is unavoidable (e.g., cleaning a large spill), a NIOSH-approved respirator with a particulate filter may be necessary.[5][11][14] All personnel requiring a respirator must be part of a formal respiratory protection program, including fit-testing and training.
Procedural Workflow: From Preparation to Disposal
This section provides a step-by-step protocol for the safe handling of 2-Hydroxy-4-nitrobenzamide, integrating the PPE requirements into a logical workflow.
Safe Handling and Disposal Workflow Diagram
Caption: Workflow for safe handling of 2-Hydroxy-4-nitrobenzamide.
Experimental Protocol: Step-by-Step Handling
-
Preparation and Engineering Controls:
-
Ensure the chemical fume hood is operational and certified.[7]
-
Designate a specific area within the hood for the experiment to contain potential spills.
-
Have all necessary equipment, reagents, and waste containers prepared and labeled before starting.
-
-
Donning of Personal Protective Equipment (PPE):
-
Body Protection: Don a flame-resistant lab coat and a chemical-resistant apron.
-
Hand Protection: Don the first pair of nitrile gloves. Don a second, outer pair of nitrile gloves.
-
Eye and Face Protection: Don chemical splash goggles, ensuring a snug fit. If splashing is a risk, don a face shield over the goggles.
-
-
Chemical Handling (Inside Fume Hood):
-
Carefully weigh the solid 2-Hydroxy-4-nitrobenzamide in a tared container, avoiding dust formation.[7][11]
-
Perform all transfers and experimental manipulations slowly and deliberately to prevent splashes and aerosolization.
-
Keep the sash of the fume hood at the lowest possible height while working.[7]
-
-
Post-Experiment and Decontamination:
-
Upon completion of the experiment, decontaminate all surfaces and equipment that came into contact with the chemical.
-
Properly label and store any resulting mixtures or products.
-
-
Waste Disposal:
-
All solid waste contaminated with the compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, clearly labeled hazardous waste container.[7]
-
Liquid waste containing the compound must be collected in a separate, labeled hazardous waste container.[7] Do not pour chemical waste down the drain.[9]
-
-
Doffing and Hygiene:
By adhering to this comprehensive guide, researchers can confidently handle 2-Hydroxy-4-nitrobenzamide, ensuring both personal safety and the integrity of their scientific work.
References
- Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile - Benchchem. (n.d.).
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- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Personal protective equipment for handling 3-Nitrobenzaldoxime - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- BENZAMIDE CAS Number - HAZARD SUMMARY. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- SAFETY DATA SHEET - Fisher Scientific. (2025, September 22).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
